3-(Difluoromethyl)-4-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWSBTBYKXRINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634213 | |
| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-96-8 | |
| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethyl)-4-fluoroaniline is a unique fluorinated aromatic amine that holds significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a difluoromethyl group on the aniline scaffold imparts distinct electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The difluoromethyl group, in particular, is increasingly recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this versatile intermediate.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be reliably predicted and are supported by data from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃N | --INVALID-LINK--[2] |
| Molecular Weight | 161.12 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| CAS Number | 445303-96-8 | --INVALID-LINK--[2] |
| Appearance | Not experimentally reported; likely a liquid or low-melting solid. | |
| Boiling Point | Not experimentally reported. | |
| Melting Point | Not experimentally reported. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not readily found in the literature. However, based on the analysis of structurally similar compounds and standard spectroscopic principles, the following characteristic signals can be anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the difluoromethyl group. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (¹J-CF, ²J-CF, etc.).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group.
Mass Spectrometry
High-resolution mass spectrometry should reveal the molecular ion peak corresponding to the compound's exact mass. Predicted m/z values for various adducts are available.[3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the difluoromethyl group, C=C stretching of the aromatic ring, and C-F stretching vibrations.
Synthesis Methodology
A plausible and commonly employed synthetic route to this compound involves the reduction of the corresponding nitroaromatic precursor, 1-(difluoromethyl)-2-fluoro-4-nitrobenzene. This transformation can be efficiently achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound via catalytic hydrogenation.
Materials:
-
1-(Difluoromethyl)-2-fluoro-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-(difluoromethyl)-2-fluoro-4-nitrobenzene in anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The presence of the electron-withdrawing fluorine and difluoromethyl groups influences the basicity of the aniline and the regioselectivity of electrophilic aromatic substitution reactions.
Medicinal Chemistry
The true value of this compound lies in its potential as a key intermediate in the synthesis of novel pharmaceuticals. The difluoromethyl group is a particularly attractive moiety in drug design for several reasons:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles of drug candidates.[1]
-
Bioisosterism: The difluoromethyl group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, allowing for the fine-tuning of a molecule's properties while maintaining its ability to interact with biological targets.[1]
-
Hydrogen Bonding: The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. This can lead to enhanced binding affinity and selectivity for target proteins.[1]
Workflow for a Potential Application in Kinase Inhibitor Synthesis
Given the prevalence of fluorinated anilines in the development of kinase inhibitors, a plausible application for this compound would be in the synthesis of novel inhibitors targeting protein kinases implicated in diseases such as cancer.
Caption: A generalized workflow for the application of this compound in the synthesis of a kinase inhibitor.
Safety and Handling
Based on GHS classifications from PubChem, this compound is considered a hazardous substance.[2]
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Inhalation Hazard: Harmful if inhaled.[2]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a promising building block for the development of new chemical entities, particularly in the pharmaceutical industry. Its unique combination of a fluoro- and a difluoromethyl-substituted aniline core offers a valuable scaffold for the synthesis of molecules with potentially enhanced metabolic stability, target affinity, and pharmacokinetic properties. While detailed experimental data on this specific compound is still emerging, its predicted properties and plausible synthetic routes provide a strong foundation for its exploration in drug discovery and materials science research. As with all chemicals, proper safety precautions should be strictly followed during its handling and use.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H6F3N) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: A Pivotal Building Block in Modern Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 3-(Difluoromethyl)-4-fluoroaniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical identity, structural characteristics, physicochemical properties, and its critical role as a versatile building block in the creation of complex molecular architectures.
Core Identity: CAS Number and Molecular Structure
Chemical Abstract Service (CAS) Number: 445303-96-8[1]
Molecular Formula: C₇H₆F₃N[1]
The molecule, systematically named this compound, possesses a unique substitution pattern on the aniline core. A difluoromethyl group (-CHF₂) is situated at the third position, and a fluorine atom is located at the fourth position relative to the amino group (-NH₂). This specific arrangement of electron-withdrawing fluorine substituents significantly influences the molecule's reactivity and the properties of its derivatives.
Structural Representation:
Caption: 2D structure of this compound.
Synthesis and Reactivity: A Strategic Approach
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, its preparation can be logically deduced from established methodologies for analogous fluorinated anilines. A plausible synthetic route would likely involve the introduction of the difluoromethyl group onto a suitably protected and activated aniline precursor, followed by the introduction of the fluorine atom, or vice-versa.
A common strategy for the synthesis of fluorinated anilines involves the reduction of a corresponding nitroaromatic compound. For instance, the synthesis of 3,4-difluoroaniline can be achieved through the nitration of 1,2-difluorobenzene followed by reduction of the resulting 3,4-difluoronitrobenzene.[2] A similar approach could be envisioned for this compound, starting from a difluoromethylated benzene derivative.
The reactivity of this compound is primarily governed by the nucleophilic amino group and the electrophilic aromatic ring. The amino group can readily participate in a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for further molecular elaboration. The fluorine and difluoromethyl substituents, being electron-withdrawing, deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the amino group.
Caption: Generalized synthetic workflow for fluorinated anilines.
Pivotal Role in Drug Discovery and Agrochemicals
Fluorinated building blocks are of paramount importance in the pharmaceutical and agrochemical industries.[3][4] The incorporation of fluorine atoms or fluorine-containing moieties, such as the difluoromethyl group, can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[5]
The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating lipophilicity. This makes this compound an attractive starting material for the synthesis of novel bioactive compounds.
While specific commercial drugs or agrochemicals derived from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in various developmental and patented compounds. The aniline scaffold is a common feature in many kinase inhibitors and other targeted therapies. The unique electronic properties conferred by the fluorine and difluoromethyl groups make this molecule a prime candidate for lead optimization in drug discovery programs.
In the agrochemical sector, fluorinated compounds often exhibit enhanced efficacy and target specificity.[6] The structural features of this compound make it a promising building block for the development of novel herbicides, fungicides, and insecticides. For instance, the related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of the fungicide Benzovindiflupyr.[7]
Physicochemical and Spectroscopic Profile
The physicochemical properties of anilines are well-characterized. They are typically colorless to slightly yellow oily liquids with a characteristic odor.[8][9][10][11] Their solubility in water is generally low, but they are soluble in organic solvents.[8][10] The boiling point of aniline is 184.13 °C, and its melting point is -6.3 °C.[10][12] The introduction of fluorine and difluoromethyl groups will influence these properties, generally increasing the boiling point and density.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Complex aromatic multiplets due to H-F and H-H coupling. A characteristic triplet for the -CHF₂ proton. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Multiple signals in the aromatic region with characteristic C-F couplings. A triplet for the -CHF₂ carbon. |
| ¹⁹F NMR | Two distinct signals, one for the aromatic fluorine and one for the difluoromethyl group, each with characteristic couplings. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Strong C-F stretching bands. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule (C₇H₆F₃N). Characteristic fragmentation patterns involving the loss of fluorine, the amino group, and the difluoromethyl group. |
Experimental Protocol: General Procedure for ¹H NMR Analysis of a Fluoroaniline Derivative
-
Sample Preparation: Dissolve 5-10 mg of the fluoroaniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
Conclusion
This compound stands as a strategically important fluorinated building block with significant potential in the design and synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a powerful tool for medicinal and agricultural chemists to fine-tune the properties of lead compounds and develop next-generation bioactive molecules. Further exploration of the synthetic applications of this versatile intermediate is poised to unlock new avenues in various fields of chemical research and development.
References
- 1. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 3. 氟化合成砌块 [sigmaaldrich.com]
- 4. agcchem.com [agcchem.com]
- 5. ossila.com [ossila.com]
- 6. biesterfeld.no [biesterfeld.no]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 9. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 10. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Aniline - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, characterization and vibrational properties of p-fluorosulfinylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-4-fluoroaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-(Difluoromethyl)-4-fluoroaniline, a key building block in modern medicinal chemistry and drug development. The difluoromethyl group (CHF2) is a critical bioisostere for hydroxyl, thiol, and amine functionalities, capable of modulating physicochemical properties such as lipophilicity and metabolic stability while acting as a lipophilic hydrogen-bond donor.[1] This document details a well-established synthetic strategy commencing from 1-fluoro-2-(difluoromethyl)benzene, proceeding through a regioselective nitration and subsequent reduction. The rationale behind experimental choices, detailed step-by-step protocols, characterization data, and essential safety considerations are presented for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.
Introduction: The Significance of the Difluoromethyl Moiety
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, with approximately 20% of all marketed pharmaceuticals containing fluorine.[2] The difluoromethyl group, in particular, has garnered significant attention due to its unique electronic properties and its ability to serve as a bioisosteric replacement for common functional groups.[1] Its introduction can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets.
This compound is a valuable intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its structure combines the benefits of the difluoromethyl group with the versatile reactivity of the aniline moiety, making it a desirable starting point for building novel chemical entities. This guide focuses on a practical and scalable synthesis pathway, emphasizing chemical logic and procedural detail.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to the formation of the amine functionality as the final key step. This is a common and reliable strategy, as the reduction of a nitro group is typically a high-yielding and clean transformation. The precursor, 1-fluoro-2-(difluoromethyl)-4-nitrobenzene, can be accessed via electrophilic aromatic substitution on a simpler benzene scaffold.
This leads to a straightforward two-step forward synthesis:
-
Regioselective Nitration: Introduction of a nitro group onto the 1-fluoro-2-(difluoromethyl)benzene ring.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target aniline.
This approach is advantageous as it leverages well-understood, classical organic reactions and provides excellent control over regioselectivity.
Core Synthesis Pathway
The primary synthetic route is illustrated below. The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring during the key nitration step.
Caption: Overall synthetic scheme for this compound.
Step 1: Regioselective Nitration of 1-Fluoro-2-(difluoromethyl)benzene
Causality and Rationale: The success of this synthesis hinges on the regiochemical outcome of the electrophilic nitration. The aromatic ring possesses two substituents with competing directing effects:
-
Fluorine (-F): An ortho-, para-directing group (activating via resonance, deactivating via induction).
-
Difluoromethyl (-CHF₂): A deactivating, meta-directing group (via induction).
The nitronium ion (NO₂⁺) will preferentially add to the position that is most electronically activated and sterically accessible. The position para to the fluorine atom (C4) is strongly activated. Crucially, this same position is meta to the difluoromethyl group. Since both groups direct the incoming electrophile to the same position, the reaction proceeds with high regioselectivity to yield the desired 4-nitro isomer.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL), cool the flask to 0 °C using an ice-water bath.
-
Slowly add 1-fluoro-2-(difluoromethyl)benzene (10.0 g, 69.4 mmol) to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 6.6 mL, ~104 mmol) dropwise to concentrated sulfuric acid (20 mL) at 0 °C in a separate flask.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-fluoro-2-(difluoromethyl)-4-nitrobenzene, which can be purified by column chromatography if necessary.
Step 2: Reduction of 1-Fluoro-2-(difluoromethyl)-4-nitrobenzene
Causality and Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.[5][6] The use of palladium on carbon (Pd/C) is a standard and highly effective catalyst for this purpose.[5] An alternative, particularly for larger-scale operations where handling hydrogen gas may be a concern, is the use of a metal reductant like iron powder in the presence of an electrolyte such as ammonium chloride (Fe/NH₄Cl).[7]
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1-fluoro-2-(difluoromethyl)-4-nitrobenzene (10.0 g, 52.9 mmol) in methanol (MeOH, 100 mL).
-
Carefully add 10% Palladium on carbon (Pd/C, 500 mg, ~5 mol%) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound. The product is often of sufficient purity for subsequent steps, but can be purified by distillation or column chromatography.
Data Summary and Characterization
The following table summarizes the expected data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 1-Fluoro-2-(difluoromethyl)-4-nitrobenzene | C₇H₄F₃NO₂ | 189.11 | 85-95% | Yellow Oil/Solid |
| This compound | C₇H₆F₃N | 159.12 | 90-98% | Colorless to Pale Yellow Liquid [6] |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.90-7.20 (m, 3H, Ar-H), 6.65 (t, J=56.0 Hz, 1H, -CHF₂), 3.80 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.1 (d, J=240 Hz), 138.2, 120.5, 118.9, 116.3, 115.8 (t, J=238 Hz).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -115.0 (d, J=56.0 Hz), -125.5 (m).
-
Mass Spectrometry (EI): m/z 159 (M⁺).
Safety and Handling
All experimental procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[8][9]
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care, avoiding contact with skin and combustible materials. The addition process is highly exothermic and must be controlled with adequate cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; quench carefully by filtering under a nitrogen atmosphere or by adding water to the filter cake.
-
Fluoroanilines: Aromatic amines are toxic and can be absorbed through the skin.[9] Handle with caution and avoid inhalation or direct contact.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the regioselective nitration of 1-fluoro-2-(difluoromethyl)benzene and subsequent reduction of the nitro intermediate. This pathway is underpinned by fundamental principles of physical organic chemistry and employs standard, scalable laboratory techniques. The resulting product is a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors, where the unique properties of the difluoromethyl group can be leveraged to enhance biological activity and pharmacokinetic profiles.
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Predictive Spectroscopic Guide to 3-(Difluoromethyl)-4-fluoroaniline
This technical guide offers a comprehensive, predictive analysis of the spectroscopic characteristics of 3-(difluoromethyl)-4-fluoroaniline (CAS 445303-96-8). In the absence of publicly available, experimentally derived spectra, this document leverages foundational principles of spectroscopy and comparative data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.
Introduction
This compound, with a molecular formula of C₇H₆F₃N and a molecular weight of 161.12 g/mol , is a unique aniline derivative incorporating both a difluoromethyl group and a fluorine substituent on the aromatic ring.[1] These structural features are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. An in-depth understanding of its spectroscopic signature is paramount for its unambiguous identification in a reaction mixture and for quality control.
This guide will present a reasoned, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Analysis Workflow
A logical workflow is essential for the comprehensive characterization of a novel or uncharacterized compound. The following diagram outlines a typical workflow for the spectroscopic analysis of a substituted aniline like this compound.
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on the analysis of related fluorinated aniline compounds.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |
| ~ 6.8 - 7.2 | m | 3H | Ar-H | The aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C2 will likely be a doublet of doublets. The protons at C5 and C6 will also show complex splitting patterns. |
| ~ 6.6 (t, J ≈ 50-60 Hz) | t | 1H | -CHF₂ | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. |
| ~ 3.8 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |
Causality Behind Predictions: The electron-withdrawing nature of the fluorine and difluoromethyl groups will generally shift the aromatic protons downfield. The large geminal coupling constant between the proton and the two fluorine atoms in the -CHF₂ group is a highly characteristic feature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by couplings to the attached fluorine atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Expected Couplings |
| ~ 150-160 | d, ¹JCF ≈ 240-250 Hz | C4 | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |
| ~ 140-145 | d, J ≈ 5-10 Hz | C1 | The carbon bearing the amino group will be influenced by the adjacent fluorine. |
| ~ 115-125 | t, ¹JCF ≈ 235-245 Hz | -CHF₂ | The carbon of the difluoromethyl group will appear as a triplet with a large one-bond C-F coupling constant. |
| ~ 115-130 | m | C2, C3, C5, C6 | The remaining aromatic carbons will show complex splitting patterns and shifts due to the influence of the fluorine substituents. |
Causality Behind Predictions: The magnitude of the carbon-fluorine coupling constants (JCF) is highly dependent on the number of bonds separating the two nuclei, providing valuable structural information. One-bond couplings (¹JCF) are typically very large.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR will be crucial for confirming the presence and electronic environment of the fluorine atoms.
Predicted ¹⁹F NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Expected Couplings |
| ~ -110 to -130 | m | Ar-F | The aromatic fluorine will show couplings to the nearby aromatic protons. |
| ~ -120 to -140 | d, J ≈ 50-60 Hz | -CHF₂ | The two equivalent fluorine atoms of the difluoromethyl group will appear as a doublet due to coupling with the geminal proton. |
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectrum will reveal the characteristic vibrational frequencies of the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3500 | Asymmetric and Symmetric N-H stretching | -NH₂ |
| 3300-3400 | Symmetric N-H stretching | -NH₂ |
| 1600-1650 | N-H scissoring (bending) | -NH₂ |
| 1500-1600 | C=C aromatic stretching | Aromatic Ring |
| 1200-1300 | C-N stretching | Aryl-Amine |
| 1100-1250 | C-F stretching | Aryl-Fluoride |
| 1000-1100 | C-F stretching | Difluoromethyl Group |
Causality Behind Predictions: The N-H stretching bands of the primary amine are typically sharp and appear in a characteristic region. The C-F stretching vibrations will likely result in strong absorption bands in the fingerprint region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 161 | Molecular ion (M⁺) |
| 142 | [M - F]⁺ |
| 110 | [M - CHF₂]⁺ |
Causality Behind Predictions: The molecular ion peak at m/z 161 would confirm the molecular weight of the compound.[1] Common fragmentation pathways for fluorinated aromatic compounds involve the loss of fluorine or the entire fluorinated substituent. A predicted fragmentation pathway is illustrated below.
Caption: A simplified representation of potential fragmentation in EI-MS.
Experimental Protocols
While the data presented is predictive, the following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a 400 MHz NMR spectrometer. Acquire the spectrum using a standard single-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On a 100 MHz NMR spectrometer, use a standard proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use an appropriate probe and acquire the spectrum with proton decoupling.
IR Spectroscopy
-
Sample Preparation: As this compound is likely a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: On a Fourier-Transform Infrared (FTIR) spectrometer, collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Parameters:
-
Gas Chromatograph: Use a non-polar or medium-polarity capillary column (e.g., DB-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Conclusion
This predictive guide provides a detailed spectroscopic blueprint for this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence. The unique spectral features arising from the difluoromethyl group, in particular, should serve as a key diagnostic in its structural elucidation.
References
Physical properties of 3-(Difluoromethyl)-4-fluoroaniline (melting point, solubility)
A Technical Guide to the Physical Properties of 3-(Difluoromethyl)-4-fluoroaniline
Introduction
This compound (CAS No. 445303-96-8) is a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring both a difluoromethyl group and a fluorine atom on the aniline core, imparts distinct electronic and lipophilic properties. These characteristics are highly sought after in the design of novel therapeutic agents, as they can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of this key building block is paramount. Properties such as melting point and solubility are not merely data points; they are critical parameters that govern every stage of the development pipeline, from reaction setup and purification to formulation and final dosage form.
This in-depth technical guide provides a thorough examination of the melting point and solubility of this compound. While specific experimental data for this compound is not widely published, this guide will equip you with the foundational principles, comparative data from structurally related analogues, and robust, field-proven experimental protocols necessary to determine these properties with precision in your own laboratory setting.
Core Physical Properties: A Data-Driven Analysis
A review of publicly available databases and safety data sheets indicates that the experimental melting point and quantitative solubility data for this compound are not yet extensively documented.[2] This is not uncommon for specialized research chemicals. However, we can predict its behavior and design effective experimental protocols by analyzing its molecular structure and comparing it to similar, well-characterized compounds.
Molecular Structure and Expected Properties:
-
Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
-
Dipole-Dipole Interactions: The high electronegativity of the fluorine atoms in both the C-F and C-HF₂ groups creates significant dipole moments, favoring solubility in polar solvents.
-
Crystal Lattice Energy: The presence of fluorine can lead to strong intermolecular interactions (including dipole-dipole and weak hydrogen bonds), potentially resulting in a well-ordered crystal lattice and a relatively high melting point for a molecule of its size.
To provide a practical frame of reference, the physical properties of structurally analogous anilines are presented below. These compounds share key structural motifs with our target and serve as valuable benchmarks.
Table 1: Physical Properties of Structurally Related Aniline Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Solubility |
| This compound | 161.12[1] | Not Published | Not Published | |
| 3-Chloro-4-fluoroaniline | 145.56 | 42-44 °C | Good solubility in methanol (10% solution)[3] | |
| 4-Fluoro-3-methylaniline | 125.15 | 35 °C[4] | Soluble in Methanol[4] | |
| 4-Fluoroaniline | 111.12 | Liquid at RT (-1.9 °C) | 33 g/L in water at 20°C; Soluble in ethanol & ether[5][6][7] |
The data from these analogues suggests that this compound is likely a solid at room temperature with a melting point potentially in the range of 30-50 °C. Its solubility is predicted to be favorable in polar organic solvents like methanol, ethanol, and acetone, and limited in non-polar solvents such as hexanes.
Part 1: Determination of Melting Point
The melting point of a crystalline solid is a fundamental indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range (typically <2°C), whereas impurities will depress the melting point and broaden the range.
Causality Behind the Experimental Protocol
The chosen methodology, the capillary method, is the most widely adopted and pharmacopeia-recognized technique for melting point determination.[3] It relies on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can cause a lag in temperature reading, leading to erroneously high and broad melting ranges.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Detailed Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass.
-
Using a spatula, grind the crystalline solid into a fine, uniform powder. This ensures efficient and even heat transfer.
-
Press the open end of a thin-walled capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed bottom. The final packed sample height should be 2-3 mm. An overly large sample can cause an artificially wide melting range.
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Based on the data from analogous compounds, set a "ramp to" temperature of approximately 25°C.
-
Initiate rapid heating.
-
Once the apparatus reaches 25°C, reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate is critical for an accurate determination.
-
-
Data Acquisition and Reporting:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and observation.
-
Record the temperature at which the last solid crystal melts into a clear liquid (T2).
-
The melting point should be reported as the range from T1 to T2. For high-purity material, this range should be narrow.
-
Part 2: Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, it is a critical property influencing everything from reaction kinetics to in-vivo absorption.
Causality Behind the Experimental Protocol
The principle of "like dissolves like" is the cornerstone of solubility testing.[3] This protocol employs a series of solvents with varying polarities and functionalities to build a comprehensive solubility profile. The use of acidic and basic aqueous solutions is a classical organic chemistry technique to probe the functionality of the unknown; the amine group in this compound is basic and is expected to react with acid, forming a water-soluble salt. This provides a self-validating system: if the compound dissolves in aqueous acid but not in pure water, it strongly confirms the presence of a basic functional group.
Diagram of the Solubility Testing Workflow
Caption: Parallel Workflow for Qualitative Solubility Testing.
Detailed Step-by-Step Experimental Protocol (Qualitative)
This protocol establishes a qualitative solubility profile in a range of common laboratory solvents.
-
Preparation:
-
Arrange a rack of six clean, dry test tubes.
-
Into each test tube, add approximately 25 mg of this compound.
-
To each tube, add 0.5 mL of one of the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, Methanol, Dichloromethane, Hexane.
-
-
Observation:
-
Vigorously shake each tube for 30-60 seconds.
-
Allow any undissolved solid to settle.
-
Observe if a homogenous solution has formed. A compound is considered "soluble" if no solid particles are visible to the naked eye.
-
-
Interpretation:
-
Water: Tests for high polarity and/or low molecular weight. Solubility is expected to be low.
-
5% HCl: Tests for basic functional groups. The amine group should be protonated to form a soluble ammonium salt. Solubility is expected to be high.
-
5% NaOH: Tests for acidic functional groups. No reaction is expected. Solubility should be similar to that in water.
-
Methanol (Polar, Protic): Capable of hydrogen bonding. Solubility is expected to be high.
-
Dichloromethane (Polar, Aprotic): Engages in dipole-dipole interactions. Solubility is expected to be moderate to high.
-
Hexane (Non-polar): Interacts only via weak van der Waals forces. Solubility is expected to be very low.
-
Conclusion
While published physical constants for this compound are scarce, a robust scientific approach allows for strong predictions and provides a clear path for experimental determination. Based on its structure and comparison with related analogues, it is projected to be a low-melting solid with good solubility in polar organic solvents and aqueous acid. The detailed protocols provided in this guide offer a validated framework for researchers to precisely determine the melting point and solubility profile, generating the critical data needed to accelerate their research and development efforts.
References
- 1. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
A Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical pharmacophore, acting as a metabolically stable bioisostere for hydroxyl, thiol, and amine moieties, while also enhancing lipophilicity and target-binding affinity through hydrogen bond donation.[1][2] This guide provides an in-depth technical overview of 3-(Difluoromethyl)-4-fluoroaniline, a key chemical intermediate possessing this valuable functional group. We will explore its fundamental properties, propose a robust synthetic pathway, detail rigorous analytical methodologies for its characterization, and discuss its potential applications as a versatile building block in the development of novel pharmaceuticals.
Introduction to this compound
The deliberate use of fluorinated substituents has led to numerous blockbuster drugs, as fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can dramatically improve metabolic stability, membrane permeability, and binding potency.[1][3] While the trifluoromethyl (CF₃) group is widely recognized, the difluoromethyl (CF₂H) group offers a nuanced alternative. It is less lipophilic than CF₃ and, crucially, retains a hydrogen atom that can act as a hydrogen bond donor, a feature that can be exploited to enhance interactions with biological targets.[1]
This compound presents a valuable scaffold for drug discovery. It combines the advantageous CF₂H group with a fluoroaniline core, a structure prevalent in many active pharmaceutical ingredients (APIs).[4][5] This unique combination makes it an attractive starting material for synthesizing novel compounds in oncology, infectious diseases, and other therapeutic areas.
Physicochemical Properties and Molecular Identity
Accurate identification and understanding of a compound's physical properties are prerequisites for its effective use in synthesis and research.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 445303-96-8 | [6] |
| Molecular Formula | C₇H₆F₃N | [6] |
| Molecular Weight | 161.12 g/mol | [6] |
| Canonical SMILES | C1=CC(=C(C=C1N)C(F)F)F | [6] |
| InChIKey | IFWSBTBYKXRINT-UHFFFAOYSA-N | [6] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Predicted XLogP | 2.0 | [7] |
Molecular Structure
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H6F3N) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated pKa—make fluorinated building blocks indispensable tools for medicinal chemists. Among these, 3-(Difluoromethyl)-4-fluoroaniline stands out as a key intermediate. Its structure combines the bioisosteric properties of the difluoromethyl (CF₂H) group, a metabolically stable mimic of hydroxyl or thiol groups, with the electronic effects of a fluoroaniline core.[1]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a robust and validated protocol for its synthesis, analyze its key spectroscopic features for reliable characterization, and discuss its application as a strategic building block in the synthesis of advanced pharmaceutical agents.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and process development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃N | PubChem[2] |
| Molecular Weight | 161.12 g/mol | PubChem[2] |
| CAS Number | 445303-96-8 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Calculated LogP | 2.0 | PubChemLite[3] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar anilines |
The presence of the difluoromethyl group and the fluorine atom significantly influences the molecule's electronic profile and lipophilicity, making it an attractive starting material for compounds designed to interact with biological targets within specific lipophilic pockets.
Synthesis of this compound: A Validated Protocol
The most reliable and industrially scalable method for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method is renowned for its high yield, clean conversion, and operational simplicity. The synthesis of this compound follows this established chemical logic.
Logical Workflow for Synthesis
The synthesis is a two-step process logically beginning with the nitration of a commercially available difluoromethylated benzene, followed by the selective reduction of the nitro group.
References
An In-Depth Technical Guide to the Reactivity and Stability of 3-(Difluoromethyl)-4-fluoroaniline
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(difluoromethyl)-4-fluoroaniline (CAS No. 445303-96-8), a key building block in modern medicinal and agrochemical research. While specific literature on this compound is emerging, this document synthesizes available data with established principles of organic chemistry, drawing analogies from closely related fluorinated anilines to provide a robust framework for its application. We will explore its unique electronic properties, predictable reaction pathways, and stability profile, offering field-proven insights and detailed experimental considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Anilines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a versatile synthetic intermediate that strategically combines a nucleophilic aniline moiety with two distinct fluorine-containing substituents: a 4-fluoro group and a 3-difluoromethyl group. This unique substitution pattern offers a powerful platform for the synthesis of complex molecular architectures with desirable pharmacokinetic and pharmacodynamic properties.
The difluoromethyl (CF₂H) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, potentially enhancing interactions with target proteins.[1][2] This guide will delve into the practical aspects of working with this compound, providing a roadmap for its effective utilization in synthesis and discovery programs.
Physicochemical and Stability Profile
A thorough understanding of the physical and chemical stability of a synthetic intermediate is paramount for its successful application.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 445303-96-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆F₃N | --INVALID-LINK-- |
| Molecular Weight | 161.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Stability and Storage
While specific long-term stability studies on this compound are not extensively published, general principles for aromatic amines and fluorinated compounds apply.
-
General Stability: Aromatic amines can be susceptible to oxidation, which may lead to discoloration over time. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Recommended Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight. Containers should be tightly sealed to prevent moisture ingress and oxidation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Reactions with these reagents can be exothermic and may lead to degradation of the aniline.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of the difluoromethyl group onto a suitably substituted benzene ring, followed by the formation of the aniline functionality. A common and logical synthetic approach is the reduction of a nitro precursor.
Caption: Plausible synthetic pathway to this compound.
A plausible, though not definitively published, synthetic route would involve the difluoromethylation of a suitable precursor, followed by the reduction of a nitro group to the aniline. The reduction of the nitro group is a standard transformation that can be achieved with high efficiency using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals like iron or tin in an acidic medium.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of the nucleophilic amino group and the electronic effects of the fluorine and difluoromethyl substituents. Both the 4-fluoro and 3-difluoromethyl groups are electron-withdrawing, which reduces the basicity of the aniline nitrogen compared to aniline itself. This has important implications for its reactivity.
Reactions of the Aniline Functional Group
The amino group is the primary site of reactivity for many common transformations.
The formation of an amide bond is a fundamental reaction in the synthesis of pharmaceuticals and agrochemicals. Due to the reduced nucleophilicity of the aniline, efficient coupling with carboxylic acids often requires the use of activating agents.
Illustrative Protocol: Amide Coupling with an Acyl Chloride (by Analogy)
This protocol is based on standard procedures for the acylation of electron-deficient anilines and would likely require optimization for this compound.
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for amide bond formation.
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.[1][3] This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities.
Conceptual Workflow for a Sandmeyer Reaction
Caption: Logical workflow for a Sandmeyer reaction.
Palladium-Catalyzed Cross-Coupling Reactions
While the aniline itself can participate in C-N bond formation, the aromatic ring of this compound can be further functionalized if a halide is present. For instance, if the synthetic route starts from a bromo- or iodo-substituted precursor, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed to form C-N bonds.[4][5]
Illustrative Buchwald-Hartwig Amination (Hypothetical Scenario)
If one were to have a bromo-substituted version of the target molecule, a Buchwald-Hartwig amination could be envisioned as follows:
-
To an oven-dried reaction vessel, add the bromo-substituted this compound (1.0 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the amine coupling partner (1.2-1.5 eq) and a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing difluoromethyl group at the 3-position. However, the presence of the amino group, which is electron-donating, will likely disfavor this reaction unless the amino group is first converted to a strong electron-withdrawing group (e.g., a nitro group).
Applications in Medicinal and Agrochemical Research
The structural motif of a 3-(difluoromethyl)aniline is found in a number of potent kinase inhibitors and other biologically active molecules.[6] The difluoromethyl group can enhance metabolic stability and modulate the electronic properties of the molecule, leading to improved therapeutic or pesticidal profiles. This compound is a valuable building block for accessing such compounds, enabling the systematic exploration of structure-activity relationships in drug and agrochemical discovery programs.
Safety and Handling
As with all aromatic amines, appropriate safety precautions should be taken when handling this compound.
-
Hazard Classification: Based on data for analogous compounds, it is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, fluorine-containing molecules. Its reactivity is characterized by the nucleophilic nature of the aniline group, modulated by the electronic effects of the fluoro and difluoromethyl substituents. While detailed, specific literature on this compound is still developing, a strong understanding of the chemistry of related fluorinated anilines provides a solid foundation for its effective use in organic synthesis. This guide has provided a comprehensive overview of its stability, reactivity, and potential applications, offering a practical resource for researchers in the pharmaceutical and agrochemical industries.
References
- 1. byjus.com [byjus.com]
- 2. scispace.com [scispace.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Precursors for Synthesizing 3-(Difluoromethyl)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1] The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, profoundly influencing a molecule's potency, metabolic stability, and pharmacokinetic profile.[2] Consequently, 3-(Difluoromethyl)-4-fluoroaniline serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.
Strategic Synthetic Pathways to this compound
The synthesis of this compound is not a trivial undertaking due to the challenge of regioselectively introducing the difluoromethyl group onto the 4-fluoroaniline scaffold. Direct C-H difluoromethylation of 4-fluoroaniline often leads to a mixture of isomers, making it an inefficient approach for targeted synthesis. Therefore, the most effective strategies rely on the use of pre-functionalized precursors that direct the installation of the difluoromethyl group to the desired 3-position.
Two primary precursor-driven strategies have emerged as the most viable routes:
-
The Nitro-Precursor Strategy: This approach utilizes the readily available and well-characterized 4-fluoro-3-nitroaniline as the cornerstone precursor.
-
The Halo-Precursor Strategy: This pathway involves the use of a 3-halo-4-fluoroaniline derivative, which allows for subsequent metal-catalyzed difluoromethylation.
This guide will now delve into the specifics of each of these core strategies.
Pathway 1: The Nitro-Precursor Strategy - A Stepwise Functionalization Approach
This strategy is predicated on the regioselective nitration of 4-fluoroaniline to produce the key intermediate, 4-fluoro-3-nitroaniline. The nitro group then serves as a versatile handle for subsequent transformations to introduce the difluoromethyl moiety.
Precursor 1: 4-Fluoro-3-nitroaniline
The synthesis of 4-fluoro-3-nitroaniline is a well-established process, typically achieved through the direct nitration of p-fluoroaniline under anhydrous conditions.[3][4] The directing effects of the amino and fluoro groups on the aromatic ring guide the incoming nitro group to the desired 3-position.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitroaniline [4]
-
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonia solution
-
Water
-
-
Procedure:
-
To a solution of p-fluoroaniline in 100% sulfuric acid, a mixture of 100% nitric acid in 100% sulfuric acid is added at a controlled temperature of -35°C.
-
After the addition is complete, the reaction mixture is stirred for one hour.
-
The mixture is then carefully poured onto ice and neutralized with concentrated ammonia solution, followed by cooling.
-
The resulting solid is filtered, dried, and recrystallized from boiling water to yield 4-fluoro-3-nitroaniline.
-
Data Summary: Synthesis of 4-Fluoro-3-nitroaniline
| Parameter | Value | Reference |
| Starting Material | p-Fluoroaniline | [4] |
| Key Reagents | H₂SO₄, HNO₃ | [4] |
| Temperature | -35°C | [4] |
| Yield | 62% | [4] |
| Melting Point | 94-96°C | [4] |
From Nitro to Difluoromethyl: The Crucial Transformation
With 4-fluoro-3-nitroaniline in hand, the next critical step is the introduction of the difluoromethyl group. This can be achieved through a multi-step sequence involving the reduction of the nitro group, followed by a Sandmeyer-type reaction, or by direct conversion of a derivative.
Workflow: Nitro-Precursor Strategy
Caption: Synthetic workflow from 4-fluoroaniline via the nitro-precursor strategy.
A plausible, though not explicitly detailed in the direct search results for this specific molecule, route involves the following conceptual steps:
-
Reduction of the Nitro Group: The nitro group of 4-fluoro-3-nitroaniline is reduced to an amino group to yield 3-amino-4-fluoroaniline. This can be achieved using standard reducing agents such as iron powder in the presence of an acid (e.g., HCl).
-
Diazotization and Sandmeyer-type Reaction: The resulting 3-amino-4-fluoroaniline can undergo diazotization with sodium nitrite in a strong acid, followed by a Sandmeyer-type reaction. While the classic Sandmeyer reaction introduces halogens or a cyano group, modern variations allow for the introduction of a trifluoromethyl or difluoromethyl group.[5] This step is the most challenging and requires careful selection of the difluoromethylating agent and reaction conditions.
Pathway 2: The Halo-Precursor Strategy - A Cross-Coupling Approach
This alternative strategy hinges on the synthesis of a 3-halo-4-fluoroaniline, which then serves as a substrate for a metal-catalyzed cross-coupling reaction with a difluoromethyl source. This approach offers the advantage of late-stage introduction of the difluoromethyl group.
Precursor 2: 3-Bromo-4-fluoroaniline
The synthesis of 3-bromo-4-fluoroaniline can be accomplished through the bromination of 4-fluoroaniline. The amino group is a strong activating group and directs the incoming bromine to the ortho and para positions. To achieve selective bromination at the 3-position, the amino group is often first protected as an acetanilide to moderate its activating effect and sterically hinder the ortho positions, favoring para-bromination relative to the acetamido group (which is the desired 3-position of the final product). Subsequent deprotection yields the target 3-bromo-4-fluoroaniline.
Experimental Protocol: Conceptual Synthesis of 3-Bromo-4-fluoroaniline
-
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Bromine
-
Acetic Acid
-
Hydrochloric Acid
-
-
Procedure (Conceptual):
-
Acetylation: React 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
-
Bromination: Brominate the N-(4-fluorophenyl)acetamide with bromine in acetic acid to yield N-(3-bromo-4-fluorophenyl)acetamide.
-
Hydrolysis: Hydrolyze the acetamide group under acidic conditions (e.g., with HCl) to afford 3-bromo-4-fluoroaniline.
-
Metal-Catalyzed Difluoromethylation
With 3-bromo-4-fluoroaniline as the key precursor, the difluoromethyl group can be introduced via a transition-metal-catalyzed cross-coupling reaction. Palladium- and copper-based catalytic systems are commonly employed for such transformations.[6]
Workflow: Halo-Precursor Strategy
References
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 4. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Advent and Evolution of Fluorinated Anilines: A Technical Guide for the Modern Chemist
Introduction: The Transformative Power of Fluorine in Aniline Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated building blocks, fluorinated anilines stand out for their profound impact on the physicochemical and biological properties of the parent molecule. The introduction of a single fluorine atom or a trifluoromethyl group onto the aniline scaffold can dramatically alter its pKa, lipophilicity, metabolic stability, and conformational preferences. These modifications are not mere tweaks but powerful tools that allow chemists to fine-tune molecular properties to an exquisite degree, transforming a simple aromatic amine into a highly specialized and valuable intermediate. This guide provides an in-depth exploration of the discovery and history of these pivotal compounds, tracing their journey from laboratory curiosities to indispensable tools in the chemist's arsenal. We will delve into the seminal synthetic methodologies that first brought these molecules to light and follow their evolution to the sophisticated techniques employed today.
The Dawn of Aromatic Fluorination: The Balz-Schiemann Revolution
Prior to the early 20th century, the synthesis of aromatic fluorides was a formidable challenge, fraught with hazardous reagents and low yields. The landscape of organofluorine chemistry was irrevocably changed in 1927 by the groundbreaking work of German chemists Günther Balz and Günther Schiemann. Their eponymous reaction provided the first practical and relatively safe method for the introduction of fluorine into an aromatic ring, starting from readily available anilines.
The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This salt, often stable enough to be isolated, is then thermally decomposed to yield the corresponding aryl fluoride.
Classic Experimental Protocol: Synthesis of 4-Fluoroaniline via the Balz-Schiemann Reaction
Objective: To synthesize 4-fluoroaniline from aniline, illustrating the classic Balz-Schiemann methodology.
Materials:
-
Aniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, 48% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, a solution of aniline in aqueous hydrochloric acid is prepared. A chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the benzenediazonium chloride solution. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
Formation of the Diazonium Tetrafluoroborate Salt: To the cold diazonium salt solution, a chilled solution of fluoroboric acid is added slowly. The sparingly soluble benzenediazonium tetrafluoroborate precipitates from the solution.
-
Isolation of the Salt: The precipitated salt is collected by filtration, washed with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to aid in drying. The salt is then carefully dried at low temperature.
-
Thermal Decomposition: The dry benzenediazonium tetrafluoroborate is gently heated in a flask equipped with a condenser. The salt decomposes to yield fluorobenzene, nitrogen gas, and boron trifluoride. The fluorobenzene is collected by distillation.
-
Nitration of Fluorobenzene: The synthesized fluorobenzene is then nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of nitrofluorobenzene isomers, with the major product being 4-fluoronitrobenzene.
-
Reduction to 4-Fluoroaniline: The 4-fluoronitrobenzene is separated from the isomeric mixture and is then reduced to 4-fluoroaniline. A common method is catalytic hydrogenation using a palladium-on-carbon catalyst.
-
Purification: The resulting 4-fluoroaniline is purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Low Temperatures: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing prematurely.
-
Fluoroboric Acid: This reagent serves as both the acid for the diazotization and the source of the tetrafluoroborate counterion, which imparts greater stability to the diazonium salt compared to the chloride salt.
-
Isolation and Drying of the Salt: While increasing the number of steps, isolating the diazonium tetrafluoroborate allows for a cleaner thermal decomposition, free from the aqueous acidic medium. Careful drying is crucial as moisture can lead to the formation of phenols as byproducts.
The Rise of Trifluoromethylanilines: A New Frontier in Medicinal Chemistry
The introduction of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, marked another significant milestone in the development of fluorinated anilines. The synthesis of aminobenzotrifluorides (trifluoromethylanilines) in the 1930s and 1940s opened up new avenues for creating compounds with unique electronic properties and enhanced metabolic stability. Early methods often involved harsh reaction conditions and the use of hazardous reagents.
One of the early approaches to synthesizing trifluoromethylanilines involved the fluorination of a corresponding trichloromethyl-substituted aromatic compound. For instance, the synthesis of 3-(trifluoromethyl)aniline could be achieved by starting with 3-nitrobenzotrichloride. This intermediate would first be fluorinated using a reagent like antimony trifluoride (a variation of the Swarts reaction) or anhydrous hydrogen fluoride to convert the -CCl₃ group to a -CF₃ group, yielding 3-nitrobenzotrifluoride. Subsequent reduction of the nitro group would then provide the desired 3-(trifluoromethyl)aniline.
Historical Synthetic Workflow: Synthesis of 3-(Trifluoromethyl)aniline
Caption: Early synthetic route to 3-(trifluoromethyl)aniline.
Modern Synthetic Methodologies: Efficiency, Selectivity, and Safety
While the foundational reactions of the past were revolutionary, modern organic synthesis demands greater efficiency, selectivity, and improved safety profiles. The synthesis of fluorinated anilines has evolved significantly, with catalytic methods and new fluorinating reagents taking center stage.
For the synthesis of simple fluoroanilines, the catalytic hydrogenation of the corresponding fluoronitrobenzenes remains a highly efficient and widely used method. The precursor, 4-fluoronitrobenzene, can be prepared from 4-nitrochlorobenzene via the Halex process, which involves a nucleophilic aromatic substitution with a fluoride salt.
Modern Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene
Objective: To synthesize 4-fluoroaniline via a modern, efficient, and scalable catalytic hydrogenation method.
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen Gas (H₂)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve 4-fluoronitrobenzene in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere (typically from a balloon or at a set pressure) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with dichloromethane.
-
Isolation: The combined filtrate and washings are concentrated under reduced pressure to yield 4-fluoroaniline.[1] Further purification can be achieved by distillation if necessary.
Causality Behind Experimental Choices:
-
Palladium on Carbon: Pd/C is a highly efficient and robust catalyst for the reduction of nitro groups. It offers excellent chemoselectivity, leaving the C-F bond intact.
-
Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Hydrogen Gas: This is the reducing agent in this clean and atom-economical reaction, with water being the only byproduct.
Impact of Fluorine Substitution on Aniline Properties
The introduction of fluorine has profound and predictable effects on the properties of the aniline core.
| Property | Effect of Monofluorination (e.g., 4-fluoroaniline) | Effect of Trifluoromethylation (e.g., 3-(trifluoromethyl)aniline) |
| pKa of the Aniliniuim Ion | Decreases (aniline is less basic) | Significantly decreases (aniline is much less basic) |
| Lipophilicity (logP) | Increases | Significantly increases |
| Metabolic Stability | Often increases due to the strength of the C-F bond | Generally increases resistance to oxidative metabolism |
| Dipole Moment | Altered, influencing molecular interactions | Significantly altered |
The Role of Fluorinated Anilines in Drug Discovery
The unique properties imparted by fluorine make fluorinated anilines highly sought-after building blocks in medicinal chemistry. The ability to modulate pKa is crucial for optimizing drug absorption and distribution. Increased lipophilicity can enhance membrane permeability and improve oral bioavailability. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage, which can prolong the half-life of a drug.
A notable example of a drug synthesized from a fluorinated aniline derivative is Flunixin , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Its synthesis starts from 2-methyl-3-(trifluoromethyl)aniline.
Conclusion: An Enduring Legacy and a Bright Future
From the pioneering work of Balz and Schiemann to the sophisticated catalytic methods of today, the journey of fluorinated anilines is a testament to the relentless pursuit of synthetic innovation. These once-elusive molecules are now fundamental components in the design of new pharmaceuticals, agrochemicals, and advanced materials. The ability to precisely control the electronic and physical properties of the aniline core through fluorination has empowered chemists to address complex challenges in a rational and predictable manner. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies emerge, the importance and applications of fluorinated anilines are set to expand even further, solidifying their legacy as truly transformative molecules in the world of chemistry.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-(Difluoromethyl)-4-fluoroaniline in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 3-(Difluoromethyl)-4-fluoroaniline, a highly functionalized building block increasingly employed in medicinal chemistry. We will delve into the unique physicochemical properties imparted by its dual fluorine substitution, outline its strategic applications in drug design, and provide detailed protocols for its synthetic utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies to optimize lead compounds and develop novel therapeutic agents.
Introduction: The Rise of Fluorine in Drug Design
The incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow medicinal chemists to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][3]
While the trifluoromethyl (-CF₃) group is a well-established motif, the difluoromethyl (-CF₂H) group offers a distinct and compelling set of characteristics.[3] The -CF₂H group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1][4][5] This unique capability allows it to maintain or introduce key hydrogen bonding interactions with a biological target while simultaneously enhancing membrane permeability and resisting metabolic degradation.[4][5]
This compound emerges as a particularly valuable synthon. It combines the advantageous -CF₂H group with a 4-fluoro substituent on an aniline scaffold, a common core in many pharmaceuticals.[6][7] This combination provides a powerful tool for fine-tuning the electronic and pharmacokinetic properties of drug candidates.
Physicochemical Profile and Strategic Advantages
The unique arrangement of substituents in this compound provides a synergistic effect, making it a superior building block for addressing common challenges in drug development.
| Property | Data | Reference |
| CAS Number | 164411-34-3 | [8] |
| Molecular Formula | C₇H₆F₃N | [8] |
| Molecular Weight | 161.12 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Appearance | Varies; typically a liquid or low-melting solid | |
| Key Structural Features | Primary arylamine, 4-fluoro substituent, 3-difluoromethyl group | [8] |
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The strong C-F bonds in both the fluoro and difluoromethyl groups significantly increase resistance to oxidative metabolism by cytochrome P450 enzymes.[3] The 4-fluoro position, in particular, blocks a common site of aromatic hydroxylation.
-
Modulation of Lipophilicity (logP): The -CF₂H group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[1][4] It is considered less lipophilic than the -CF₃ group, offering a finer level of control over the final compound's properties.[9]
-
Enhanced Target Binding: The acidic proton on the difluoromethyl group can act as a hydrogen bond donor, a feature absent in the trifluoromethyl group.[1][5] This allows the -CF₂H moiety to mimic the hydrogen bonding capabilities of hydroxyl or thiol groups, potentially enhancing binding affinity and selectivity for a target protein.[4][5]
-
Fine-Tuning Basicity (pKa): Both fluorine substituents are strongly electron-withdrawing, which reduces the basicity (pKa) of the aniline nitrogen. This modulation is critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Application in Bioactive Compound Synthesis: A Case Study in SDH Inhibitors
The 3-(difluoromethyl)phenyl moiety is a key component in a class of highly effective agricultural fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[10] These compounds function by blocking the fungal respiratory chain. This compound is an ideal starting material for synthesizing analogues of these potent bioactive molecules.
Structure-Activity Relationship (SAR) Insights:
The fungicidal activity of pyrazole carboxamides demonstrates the critical role of the difluoromethyl group. By analyzing the bioactivity of related compounds, a clear SAR emerges.
| Compound ID | R Group on Aniline Ring | Target Fungus | IC₅₀ (µg/mL) | Reference |
| 9m | 2-(5-bromo-1H-indazol-1-yl) | Pythium aphanidermatum | 0.45 | [10] |
| Boscalid | 2-(4-chlorophenyl) | Pythium aphanidermatum | >50 | [10] |
| 9m | 2-(5-bromo-1H-indazol-1-yl) | Rhizoctonia solani | 0.18 | [10] |
| Boscalid | 2-(4-chlorophenyl) | Rhizoctonia solani | 0.29 | [10] |
This table illustrates that compound 9m , which contains the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, shows significantly higher potency against certain fungi compared to the commercial fungicide Boscalid, which lacks this specific group.[10] This highlights the positive contribution of the difluoromethyl group to the compound's biological activity.
Caption: Logical flow from starting materials to enhanced biological activity.
Experimental Protocol: Synthesis of a Bioactive Pyrazole Carboxamide
This protocol details the synthesis of a model N-aryl pyrazole carboxamide via amide coupling, a fundamental reaction for utilizing this compound.
Objective: To synthesize N-(3-(difluoromethyl)-4-fluorophenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide.
Materials:
-
This compound
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Protocol Steps:
-
Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the stirred solution to 0 °C using an ice bath.
-
-
Acyl Chloride Addition:
-
Dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled aniline solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Workup and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Step-by-step workflow for the synthesis of a bioactive amide.
Biological Context: Targeting the Mitochondrial Electron Transport Chain
Succinate Dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role: it oxidizes succinate to fumarate in the Krebs cycle and feeds electrons directly into the electron transport chain (ETC), which is essential for cellular energy (ATP) production.
SDH inhibitor fungicides, such as those derived from this compound, act by binding to the ubiquinone-binding site (Q-site) of the SDH complex. This binding event physically blocks the transfer of electrons from succinate to ubiquinone, thereby halting the ETC. The disruption of this vital energy-producing pathway is lethal to the fungus. The specific substitutions on the aniline ring are critical for achieving a high-affinity interaction with the Q-site, displacing the natural substrate and inhibiting enzyme function.
Caption: Site of action for SDH inhibitors in the electron transport chain.
Conclusion
This compound is a sophisticated and highly effective building block for modern medicinal chemistry. Its unique combination of a hydrogen-bond-donating difluoromethyl group and a metabolism-blocking fluoro-substituent provides an exceptional toolset for optimizing drug candidates. By enabling precise control over metabolic stability, lipophilicity, and target binding interactions, this synthon allows researchers to address multiple ADME and potency challenges simultaneously. The protocols and data presented herein underscore its value and provide a practical framework for its application in the rational design of next-generation therapeutics.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 8. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
3-(Difluoromethyl)-4-fluoroaniline: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Advantage of the Difluoromethyl Group in Molecular Design
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the difluoromethyl (-CF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. 3-(Difluoromethyl)-4-fluoroaniline emerges as a particularly valuable building block, offering a unique combination of a reactive aniline core with the electronic and steric influences of both a fluorine atom and a difluoromethyl group.
The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl, thiol, or even an amine group.[1] Unlike the more electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton, enabling it to act as a hydrogen bond donor, which can be crucial for target engagement.[2] Furthermore, the strong carbon-fluorine bonds within the difluoromethyl group enhance metabolic stability by blocking sites susceptible to oxidative metabolism, often leading to an extended half-life of the parent molecule.[3][4] The presence of the 4-fluoro substituent further modulates the electronic properties of the aniline ring, influencing its pKa and reactivity in subsequent transformations.
This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols for its synthesis and key transformations.
Physicochemical and Safety Data
A thorough understanding of the properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 445303-96-8[5] |
| Molecular Formula | C₇H₆F₃N[5] |
| Molecular Weight | 161.12 g/mol [5] |
| Appearance | Not specified; likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Expected to be soluble in common organic solvents |
Safety Information:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[5]
-
Toxic in contact with skin (H311)[5]
-
Causes skin irritation (H315)[5]
-
Causes serious eye irritation (H319)[5]
-
Harmful if inhaled (H332)[5]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common and industrially viable route to anilines is the reduction of the corresponding nitro compound. Therefore, a robust synthesis of this compound proceeds via the reduction of 1-fluoro-2-(difluoromethyl)-4-nitrobenzene.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
1-fluoro-2-(difluoromethyl)-4-nitrobenzene
-
Ethanol (EtOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1-fluoro-2-(difluoromethyl)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Key Synthetic Transformations
This compound is a versatile intermediate for a variety of important synthetic transformations, particularly in the construction of nitrogen-containing heterocycles and other complex aromatic systems.
Protocol 2: N-Acylation to Form Amides
The acylation of the aniline nitrogen is a fundamental step in the synthesis of many pharmaceuticals and agrochemicals. The resulting amides can be final products or key intermediates for further functionalization.
Caption: Workflow for the N-acylation of this compound.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). Add DIPEA (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1-1.2 eq) dropwise via syringe. A precipitate of DIPEA hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the coupling of the aniline with aryl halides or triflates.[6] This reaction is instrumental in the synthesis of diarylamines and other complex nitrogen-containing scaffolds.
Caption: Workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound
-
Aryl halide or triflate (e.g., bromobenzene, 4-iodotoluene)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Celite®
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide or triflate (1.0 eq), this compound (1.2 eq), the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (1.5-2.0 eq).
-
Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with anhydrous diethyl ether, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Characterization of this compound
Accurate characterization of the starting material is crucial for the success of subsequent reactions. The following are the expected spectroscopic features for this compound, based on the analysis of closely related structures.[2]
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms. The amine protons will be a broad singlet. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-150 ppm, with characteristic C-F couplings. The difluoromethyl carbon will be a triplet in the range of δ 110-120 ppm with a large ¹JCF coupling constant. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group, which will appear as a doublet due to coupling with the geminal proton.[7] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight (161.12 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-F stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C bonds. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the difluoromethyl and fluoro substituents, make it an attractive starting material for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a solid foundation for the synthesis and subsequent functionalization of this important intermediate, empowering researchers to explore new chemical space and develop innovative solutions to pressing scientific challenges.
References
- 1. rsc.org [rsc.org]
- 2. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Synthesis
Introduction: The Central Role of the Difluoromethyl Pyrazole Moiety in Modern Fungicides
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active ingredients is a proven method for enhancing molecular properties. The difluoromethyl group (CF₂H), in particular, offers a unique balance of lipophilicity, metabolic stability, and the ability to participate in hydrogen bonding, making it a highly desirable feature in the design of potent pesticides.[1][2]
While the initial topic of interest was 3-(Difluoromethyl)-4-fluoroaniline, a thorough review of synthetic routes for leading agrochemicals reveals that the crucial difluoromethyl functional group is most prominently delivered via a different, highly versatile building block: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its activated form, the acyl chloride.[3][4] This pyrazole intermediate is the cornerstone for a multi-billion dollar class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds, including blockbuster products like Bixafen (Bayer) and Fluxapyroxad (BASF), function by targeting and inhibiting Complex II of the mitochondrial respiratory chain in pathogenic fungi, thereby disrupting energy production and leading to fungal death.[5]
This guide provides an in-depth exploration of the application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride as a key synthon in the preparation of leading pyrazole carboxamide fungicides. We will detail the synthetic strategies for both the key pyrazole intermediate and the corresponding aniline coupling partners, provide step-by-step protocols, and explain the chemical rationale behind the process choices.
Application Note 1: Synthesis of Fluxapyroxad
Fluxapyroxad is a highly effective, broad-spectrum fungicide used to control a wide range of diseases in cereals and other crops.[5] Its chemical structure consists of the core 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety linked to a 3',4',5'-trifluorobiphenyl-2-amine group. The synthesis is a convergent process, requiring the independent preparation of the pyrazole acid chloride and the specific biphenyl amine, followed by a final amidation reaction.
Synthetic Strategy Overview
The industrial synthesis of Fluxapyroxad can be broken down into three primary stages:
-
Preparation of the Pyrazole Synthon: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate A ).
-
Preparation of the Aniline Synthon: Synthesis of 3',4',5'-trifluorobiphenyl-2-amine (Intermediate B ) via a metal-catalyzed cross-coupling reaction.
-
Final Amidation: Coupling of Intermediate A and Intermediate B to yield the final Fluxapyroxad product.
The overall workflow is depicted below.
Application Note 2: Synthesis of Bixafen
Bixafen is another leading SDHI fungicide, primarily used for disease control in cereals and oilseed rape.[6] Its structure is closely related to Fluxapyroxad, differing in the substitution pattern of the biphenyl amine moiety, which is N-(3',4'-dichloro-5-fluorobiphenyl-2-yl). The synthetic logic remains the same: a convergent synthesis followed by a final amide bond formation.
Synthetic Strategy Overview
The key difference in Bixafen synthesis lies in Stage 2, the preparation of the aniline synthon.
-
Preparation of the Pyrazole Synthon: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate A ) is identical to the process used for Fluxapyroxad.
-
Preparation of the Aniline Synthon: The synthesis of 2-(3,4-dichlorophenyl)-4-fluoroaniline (Intermediate C ) is achieved. A common patented route involves forming a Grignard reagent from 3,4-dichlorobromobenzene, transmetalation with zinc chloride, and subsequent Negishi-type coupling with 2-bromo-4-fluoronitrobenzene, followed by reduction of the nitro group.[7]
-
Final Amidation: Intermediate A and Intermediate C are coupled to form Bixafen.
Detailed Experimental Protocols
The following protocol is a representative synthesis of Bixafen, adapted from patented industrial methods.[7] It is intended for informational purposes for researchers and drug development professionals. All procedures should be carried out by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Bixafen
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-4-fluoroaniline (Intermediate C)
-
Part A: Grignard and Negishi Coupling
-
To a dry three-necked flask under a nitrogen atmosphere, add magnesium powder (1.2 equiv) and a suitable solvent such as THF.
-
Slowly add a solution of 3,4-dichlorobromobenzene (1.0 equiv) in THF to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, add a solution of zinc chloride (1.1 equiv) in THF to perform the transmetalation, yielding (3,4-dichlorophenyl)zinc chloride.
-
To this mixture, add 2-bromo-4-fluoronitrobenzene (1.05 equiv) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.
-
-
Part B: Nitro Group Reduction
-
To a flask containing the crude nitro-biphenyl from the previous step, add iron powder (3.0 equiv), ammonium chloride (2.0 equiv), ethanol, and water.
-
Heat the mixture to reflux. Slowly add glacial acetic acid to facilitate the reduction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 2-(3,4-dichlorophenyl)-4-fluoroaniline (Intermediate C ).
-
Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate A)
-
This intermediate is typically prepared from its corresponding carboxylic acid.
-
Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in a suitable solvent like toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂, 1.5-2.0 equiv) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[1]
-
Heat the mixture to reflux (approx. 40-80°C depending on the solvent) for 2-4 hours until the reaction is complete (cessation of gas evolution).
-
Remove the excess solvent and thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride (Intermediate A ), which is often used directly in the next step without further purification.[6]
-
Step 3: Final Amidation to form Bixafen
-
Dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline (Intermediate C , 1.0 equiv) and a base such as triethylamine or pyridine (1.2 equiv) in a suitable aprotic solvent (e.g., toluene, THF, or dichloromethane).
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate A , 1.05 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Bixafen.
Quantitative Data Summary
The following table summarizes typical yields reported in patent literature for the key synthetic steps. Actual yields may vary based on reaction scale, purity of reagents, and specific conditions used.
| Step | Reactants | Product | Reported Yield (%) | Reference |
| Bixafen Synthesis | ||||
| Negishi Coupling & Reduction | 3,4-Dichlorobromobenzene, 2-Bromo-4-fluoronitrobenzene | 2-(3,4-Dichlorophenyl)-4-fluoroaniline | ~78-85 | [7] |
| Final Amidation | Intermediate A, Intermediate C | Bixafen | ~96 | [7] |
| Overall Process | 3,4-Dichlorobromobenzene | Bixafen | ~75-77 | [7] |
| Fluxapyroxad Intermediate | ||||
| Suzuki-Miyaura Coupling | 2-Bromo-aniline derivative, 3,4,5-Trifluorophenylboronic acid | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | ~73 (multi-step) | [8] |
Causality and Field-Proven Insights
-
Choice of Coupling Reaction (Suzuki vs. Negishi): The synthesis of the biphenyl amine core is the most complex step. The Suzuki-Miyaura coupling is widely used due to the commercial availability and stability of many boronic acids.[9][10] However, for certain substrates, Negishi coupling (using organozinc reagents) can offer advantages in terms of functional group tolerance and milder reaction conditions, as demonstrated in the Bixafen synthesis.[7] The choice of palladium catalyst and ligands is critical and is optimized to maximize yield and minimize side reactions like dehalogenation or homocoupling.[11]
-
Activation of Carboxylic Acid: The conversion of the stable pyrazole carboxylic acid to the highly reactive acyl chloride (Intermediate A ) is essential for the final amidation. Thionyl chloride is a cost-effective and efficient reagent for this transformation on an industrial scale. The reaction drives to completion as the byproducts (SO₂ and HCl) are gaseous.
-
Amidation Conditions: The final coupling is a nucleophilic acyl substitution. A non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction, preventing the protonation of the aniline nitrogen and allowing it to act as an effective nucleophile. The reaction is often run at low temperatures initially to control the exothermic reaction and minimize the formation of impurities.
References
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 6. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 7. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 10. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 3-(Difluoromethyl)-4-fluoroaniline
Introduction: The Strategic Role of Fluorinated Anilines in Medicinal Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in modern synthetic and medicinal chemistry, providing a powerful and reliable method for forging carbon-heteroatom bonds, particularly C-N bonds.[1][2] This reaction is instrumental in the synthesis of diarylamines and other N-aryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2]
Within the vast arsenal of nucleophiles available to the research chemist, 3-(Difluoromethyl)-4-fluoroaniline has emerged as a particularly valuable building block. Its utility extends beyond its function as a simple aniline nucleophile; the incorporation of the difluoromethyl (CF₂H) group into a target molecule is a strategic decision aimed at enhancing pharmacokinetic and pharmacodynamic properties. The CF₂H moiety is a unique pharmacophore; it can serve as a bioisostere of hydroxyl, thiol, or amine groups, and its ability to act as a hydrogen bond donor can significantly improve drug-target interactions.[3][4] Furthermore, this group enhances lipophilicity and metabolic stability, crucial attributes for successful drug candidates.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a nucleophile in SNAr reactions. We will delve into the underlying mechanistic principles, detail a robust experimental protocol, offer insights into reaction optimization, and provide a troubleshooting guide to navigate common challenges.
Mechanistic Insights: The "Why" Behind the SNAr Reaction
A successful experimental design is rooted in a solid understanding of the reaction mechanism. The SNAr reaction is not a concerted process; it proceeds through a distinct two-step, addition-elimination pathway.
-
Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of the nucleophile—in this case, the nitrogen atom of this compound—on the carbon atom bearing the leaving group of an electron-deficient aromatic ring. This step disrupts the aromaticity of the electrophile, forming a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is paramount and is the reason why SNAr reactions require the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), at the ortho and/or para positions relative to the leaving group. These EWGs delocalize the negative charge, lowering the activation energy of this first, and typically rate-determining, step.[9]
-
Elimination & Rearomatization (Fast Step): In the second, faster step, the leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated product.[7]
It is a common misconception that fluoride is a poor leaving group. While true for aliphatic substitution (SN2), in SNAr reactions, aryl fluorides are often the most reactive substrates. The exceptional electronegativity of fluorine provides powerful inductive stabilization to the Meisenheimer complex in the rate-determining step, accelerating the overall reaction rate.[7][10]
Caption: The Addition-Elimination Mechanism of SNAr.
Optimizing Reaction Parameters: A Guide to Key Variables
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.
| Parameter | Role & Scientific Rationale | Typical Reagents/Conditions | Expert Insight |
| Electrophile | The substrate for nucleophilic attack. Must be "activated" by strong electron-withdrawing groups (EWGs) ortho/para to the leaving group to stabilize the Meisenheimer complex.[2] | 1-Fluoro-2,4-dinitrobenzene, 2-chloropicolinates, 4-nitrobenzonitrile. | Aryl fluorides are generally more reactive than chlorides due to the superior ability of fluorine to stabilize the intermediate via induction.[7] |
| Base | Facilitates the final deprotonation step to regenerate the aromatic ring. The choice depends on the acidity of the aniline N-H in the intermediate. | K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA, KOtBu. | For most aniline additions, a moderate inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient and minimizes side reactions. Stronger bases may be needed for less reactive systems.[1] |
| Solvent | Stabilizes the charged Meisenheimer intermediate. Polar aprotic solvents are ideal as they solvate cations well but do not strongly hydrogen-bond with the nucleophile, preserving its reactivity.[11] | DMSO, DMF, NMP, Dioxane. | DMSO and DMF are excellent choices but can be difficult to remove. Ensure the solvent is anhydrous, as water can compete as a nucleophile and inhibit the reaction.[11] |
| Temperature | Provides the necessary activation energy for the rate-determining nucleophilic attack. | 80 °C to 150 °C. | Start with a moderate temperature (e.g., 100 °C) and monitor progress. Excessively high temperatures can lead to decomposition or side reactions. |
| Concentration | Affects reaction kinetics. | 0.1 M to 1.0 M. | A concentration of ~0.5 M is a good starting point. Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side product formation. |
Detailed Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-3-(difluoromethyl)-4-fluoroaniline
This section provides a detailed, step-by-step methodology for a representative SNAr reaction.
Materials & Equipment
-
Reagents: this compound (≥98%), 1-Fluoro-2,4-dinitrobenzene (≥99%), Potassium Carbonate (K₂CO₃, anhydrous), Dimethyl Sulfoxide (DMSO, anhydrous), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, nitrogen/argon inlet, magnetic stir bar, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.
Experimental Workflow
Caption: General workflow for the SNAr protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol).
-
Causality: Anhydrous K₂CO₃ is used to neutralize the HF that is cogenerated with the protonated product, driving the reaction to completion. Using at least two equivalents ensures the base is not the limiting reagent.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous DMSO (20 mL, to achieve 0.5 M). Begin stirring, then add 1-Fluoro-2,4-dinitrobenzene (1.0 eq, e.g., 1.86 g, 10.0 mmol) to the suspension.
-
Causality: An inert atmosphere prevents potential oxidation side reactions at elevated temperatures. DMSO is chosen for its ability to solvate the reagents and stabilize the charged intermediate.[11]
-
-
Heating and Monitoring: Heat the reaction mixture to 100 °C. Monitor the reaction progress periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or HPLC until the starting aniline is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary energy to overcome the activation barrier of the rate-determining step. Chromatographic monitoring prevents unnecessary heating that could lead to product degradation.[11]
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of deionized water and stir for 15 minutes. A precipitate (the crude product) should form.
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: Partitioning between water and an immiscible organic solvent (EtOAc) removes the high-boiling DMSO and inorganic salts into the aqueous phase.
-
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Inactive electrophile (insufficient EWGs). 3. Wet solvent/reagents. 4. Ineffective base. | 1. Increase reaction temperature in 10-20 °C increments. 2. Confirm the electrophile is sufficiently activated. 3. Use freshly dried, anhydrous solvents and reagents.[11] 4. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). |
| Formation of Side Products | 1. Reaction temperature too high, causing decomposition. 2. Presence of water leading to hydrolysis of the electrophile. 3. Di-substitution if the nucleophile has other reactive sites. | 1. Reduce the reaction temperature and increase the reaction time. 2. Ensure strictly anhydrous conditions. 3. Use stoichiometric control (e.g., 1.0-1.1 equivalents of the aniline). |
| Difficult Product Isolation | 1. Residual DMSO in the crude product. 2. Product is highly polar and streaks on silica gel. | 1. Perform multiple, vigorous aqueous washes during workup. 2. Consider using a different stationary phase for chromatography or try recrystallization. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape for acidic or basic compounds, respectively. |
Conclusion
This compound is a highly effective nucleophile for the synthesis of complex N-arylated structures via the SNAr reaction. Its utility is underscored by the desirable physicochemical properties imparted by the difluoromethyl group, making it a staple in modern drug discovery programs. By understanding the core mechanistic principles and carefully controlling key reaction parameters such as solvent, temperature, and base, researchers can reliably and efficiently access a diverse range of valuable molecules. This guide provides a solid foundation for the successful implementation and optimization of this critical transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Difluoromethyl Group: A Strategic Asset in Modern Drug Discovery
Application Notes and Protocols for Medicinal Chemists, Drug Discovery Scientists, and Pharmaceutical Development Professionals
Introduction: Beyond the Methyl and Trifluoromethyl Moieties
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1] For decades, the methyl (-CH₃) and trifluoromethyl (-CF₃) groups have been the workhorses for modulating lipophilicity, metabolic stability, and target engagement.[2] However, the difluoromethyl (-CF₂H) group has emerged as a nuanced and highly valuable alternative, offering a unique combination of physicochemical properties that can overcome challenges encountered with its more traditional counterparts.[3] This guide provides an in-depth exploration of the role of the difluoromethyl group in drug design, complete with detailed experimental protocols to empower researchers in their quest for safer and more effective medicines.
The CF₂H group is not merely an intermediate between -CH₃ and -CF₃; it possesses a distinct electronic character and steric profile that translates into tangible advantages in a drug discovery campaign.[3] Unlike the trifluoromethyl group, the difluoromethyl moiety retains a hydrogen atom capable of participating in hydrogen bonds, a critical interaction for target binding.[1] Furthermore, its impact on lipophilicity is more moderate than that of the -CF₃ group, offering a finer tool for optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]
Physicochemical Properties and Bioisosteric Roles of the Difluoromethyl Group
The strategic deployment of the difluoromethyl group hinges on a thorough understanding of its fundamental properties and its ability to act as a bioisostere for common functional groups.
A Unique Hydrogen Bond Donor
A key feature that distinguishes the difluoromethyl group is its capacity to act as a weak hydrogen bond donor.[5] The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage with hydrogen bond acceptors on a biological target.[3] This characteristic allows the CF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the added benefit of improved metabolic stability.[1][5]
Modulating Lipophilicity and Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, and permeability across biological membranes. The difluoromethyl group generally increases lipophilicity compared to a methyl group, but to a lesser extent than a trifluoromethyl group. This provides medicinal chemists with a valuable tool for fine-tuning a molecule's solubility and permeability profile.[4]
Enhancing Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[6] The introduction of a difluoromethyl group can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This increased stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.
Comparative Physicochemical Properties
To illustrate the distinct nature of the difluoromethyl group, the following table summarizes its key physicochemical properties in comparison to the methyl and trifluoromethyl groups.
| Property | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
| Hansch Lipophilicity Parameter (π) | +0.50 | +0.21 to +0.40 | +0.88 |
| Hydrogen Bond Donating Ability | None | Weak Donor | None |
| Steric Hindrance (Van der Waals radius) | ~2.0 Å | ~2.2 Å | ~2.4 Å |
| Inductive Effect (Hammett σI) | -0.04 | +0.33 | +0.45 |
| Metabolic Stability | Low (susceptible to oxidation) | High (resistant to oxidation) | Very High (highly resistant to oxidation) |
Note: The values presented are approximate and can vary depending on the molecular context.
Strategic Applications in Drug Design: Case Studies
The theoretical advantages of the difluoromethyl group are borne out in numerous successful drug discovery programs.
ZSTK474: A PI3K Inhibitor
ZSTK474 is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that features a 2-difluoromethyl-benzimidazole core.[7] Structure-activity relationship (SAR) studies of ZSTK474 and its analogs have demonstrated the critical role of the difluoromethyl group in achieving high potency.[8][9] The CF₂H group is believed to engage in a key hydrogen bond interaction within the ATP-binding pocket of the PI3K enzyme.[10] Furthermore, the difluoromethyl group contributes to the overall favorable pharmacokinetic profile of the molecule, including good metabolic stability.[7][8][9]
Pantoprazole: A Proton Pump Inhibitor
Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its chemical structure includes a 5-difluoromethoxy substituent on the benzimidazole ring system.[11][12] The difluoromethoxy group in pantoprazole enhances its metabolic stability, contributing to its clinical efficacy.[13]
FDA-Approved Drugs Containing a Difluoromethyl Group
The growing appreciation for the benefits of the difluoromethyl group is reflected in the increasing number of FDA-approved drugs that contain this moiety. Some notable examples include:
-
Eflornithine (Iwilfin™): An ornithine decarboxylase inhibitor used to reduce the risk of relapse in patients with high-risk neuroblastoma.[14][15][16][17][18]
-
Thiazopyr: A herbicide that contains a difluoromethyl group on a pyridine ring.[19]
-
ZSTK474 (in clinical development): A PI3K inhibitor for the treatment of various cancers.[7][8][9]
-
Pantoprazole (Protonix®): A proton pump inhibitor.[5][11][12][13][20]
Experimental Protocols
To facilitate the integration of the difluoromethyl group into drug discovery programs, this section provides detailed protocols for key in vitro assays and a representative synthetic method.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a difluoromethylated compound in human liver microsomes (HLMs).[11][21][22]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Thaw HLMs on ice.
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM solution, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting the passive permeability of a compound across a lipid membrane, which is a key determinant of oral absorption.[12]
Objective: To determine the permeability coefficient (Pe) of a test compound.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)
-
Acceptor plate (96-well)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter membrane of the PAMPA plate with the lipid solution and allow the solvent to evaporate.
-
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with PBS.
-
Prepare solutions of the test and control compounds in PBS and add them to the wells of the donor (filter) plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring a good seal.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑ₇)] * (Vₐ * Vₑ) / [(Vₐ + Vₑ) * A * t] Where:
-
Cₐ is the concentration in the acceptor well
-
Cₑ₇ is the equilibrium concentration
-
Vₐ and Vₑ are the volumes of the acceptor and donor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
-
PAMPA Experimental Workflow
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 3: Radical Difluoromethylation of a Heteroaromatic Compound
This protocol provides a general procedure for the introduction of a difluoromethyl group onto a heteroaromatic scaffold using a radical difluoromethylation approach.[13][23]
Objective: To synthesize a difluoromethylated heteroaromatic compound.
Materials:
-
Heteroaromatic starting material
-
Difluoromethylating reagent (e.g., zinc difluoromethanesulfinate, DFMS)
-
Radical initiator (e.g., tert-butyl hydroperoxide, TBHP)
-
Solvent (e.g., a mixture of dichloromethane and water)
-
Reaction vessel (e.g., a sealed tube or vial)
-
Stir plate and stir bar
-
Standard work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the heteroaromatic starting material, the difluoromethylating reagent, and the solvent.
-
-
Initiation:
-
Add the radical initiator to the reaction mixture.
-
-
Reaction:
-
Seal the vessel and stir the reaction at room temperature or with gentle heating for the specified time (typically several hours).
-
-
Work-up:
-
After the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated solution of sodium thiosulfate).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethylated product.
-
Synthetic Strategy: Radical Difluoromethylation
Caption: General scheme for the radical difluoromethylation of a heteroaromatic substrate.
Conclusion and Future Perspectives
The difluoromethyl group has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its moderate impact on lipophilicity and significant enhancement of metabolic stability, provides a powerful strategy for optimizing the properties of drug candidates.[1][3] The continued development of novel and efficient difluoromethylation methodologies will undoubtedly further expand the applications of this versatile functional group in the discovery of new and improved therapeutics. As our understanding of the subtle interplay between physicochemical properties and biological activity deepens, the rational incorporation of the difluoromethyl group will play an increasingly important role in the design of the next generation of medicines.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fda.gov [fda.gov]
- 15. US Food and Drug Administration Approval Summary: Eflornithine for High-Risk Neuroblastoma After Prior Multiagent, Multimodality Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Massachusetts Society of Clinical Oncologists - FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma [massachusettsasco.wildapricot.org]
- 18. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pantoprazole Sodium synthesis - chemicalbook [chemicalbook.com]
- 21. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Using Fluorinated Aniline Derivatives
Abstract
Protein kinases are a critical class of enzymes and a focal point for targeted cancer therapy.[1] The strategic incorporation of fluorine into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability, target affinity, and cell permeability.[2][3] Fluorinated anilines, in particular, serve as versatile and powerful building blocks in the design of potent kinase inhibitors, often acting as a key hinge-binding motif.[4][5] This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for the preparation, purification, characterization, and biological evaluation of kinase inhibitors derived from fluorinated anilines. We present a case study focused on the synthesis of a 4-anilinoquinazoline scaffold, a common core in inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7]
Introduction: The Strategic Role of Fluorine in Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers, making them one of the most important classes of drug targets.[1][8] Small molecule kinase inhibitors, such as those targeting the EGFR/HER2 pathway, have revolutionized the treatment of specific cancers.[6][7] A key challenge in drug development is optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency. The introduction of fluorine into drug candidates is a premier strategy to achieve this optimization.[2][9]
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's profile:
-
Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common route of drug degradation. Placing fluorine at a metabolically vulnerable position can significantly extend a drug's half-life.[3]
-
Modulated pKa and Permeability: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby basic groups, such as the nitrogen in an aniline moiety.[2] This modulation can alter a compound's ionization state at physiological pH, impacting its solubility and ability to cross cell membranes.
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site) and can enhance binding in hydrophobic pockets, leading to increased inhibitor potency.[2][10][11]
-
Conformational Control: Strategic fluorination can create a conformational bias, locking the molecule into a bioactive shape that is optimal for binding to the target kinase.[2]
This application note provides researchers, scientists, and drug development professionals with the foundational knowledge and practical, step-by-step protocols to leverage fluorinated aniline derivatives in the synthesis of novel kinase inhibitors.
Figure 1: Key advantages of incorporating fluorinated aniline motifs.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of kinase inhibitors from fluorinated anilines predominantly relies on the formation of a carbon-nitrogen (C-N) bond between the aniline nitrogen and a heterocyclic core. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for this transformation due to their high efficiency, broad substrate scope, and functional group tolerance.[12][13][14]
The general workflow involves coupling a fluorinated aniline derivative with a halogenated (typically chlorinated or brominated) heterocycle, which serves as the inhibitor's scaffold.
Figure 2: Experimental workflow from synthesis to biological evaluation.
Case Study: Synthesis of a Lapatinib-Analogue
We will focus on the synthesis of an analogue of Lapatinib, a dual EGFR/HER2 inhibitor, which features a 4-anilinoquinazoline core.[15][16] The key step is the Buchwald-Hartwig amination between a 4-chloroquinazoline derivative and a substituted 3-fluoroaniline.[17][18]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All palladium catalysts and air-sensitive reagents should be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis via Buchwald-Hartwig C-N Coupling
This protocol describes the coupling of 4-chloro-6,7-dimethoxyquinazoline with 3-fluoroaniline.
Reagents & Equipment:
-
4-chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
3-fluoroaniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and manifold for inert atmosphere
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add 4-chloro-6,7-dimethoxyquinazoline, Cs₂CO₃, and Xantphos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous 1,4-dioxane via syringe, followed by 3-fluoroaniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional Ethyl Acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
| Parameter | Condition 1 (as described) | Alternative Condition 2 | Alternative Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | Xantphos | RuPhos | XPhos |
| Base | Cs₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane | Toluene | t-BuOH |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Yield | 75-90% | 70-85% | 80-95% |
| Causality: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos facilitate the reductive elimination step, while a strong, non-nucleophilic base like Cs₂CO₃ is required for the deprotonation of the aniline without causing side reactions.[12][19] |
Protocol 2: Purification by Flash Column Chromatography
Equipment & Solvents:
-
Silica gel (230-400 mesh)
-
Glass column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in DCM and pack the column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of Methanol in DCM, starting with 100% DCM and gradually increasing to 5% MeOH/DCM.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified kinase inhibitor as a solid.
Protocol 3: Analytical Characterization
This protocol ensures the identity and purity of the synthesized compound, forming a self-validating system.[20][21]
A. Purity Determination by HPLC: [22]
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 340 nm
-
Expected Result: A single major peak with >95% purity.
B. Identity Confirmation by LC-MS:
-
Couple the HPLC system to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Result: A major ion corresponding to the [M+H]⁺ of the target molecule.
C. Structural Elucidation by NMR Spectroscopy:
-
Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals: Characteristic peaks for aromatic protons on the quinazoline and aniline rings, methoxy groups, and the N-H proton.
-
Expected ¹⁹F NMR signals: A single resonance, likely a triplet or doublet of doublets depending on adjacent protons, confirming the presence and environment of the fluorine atom.[23]
| Analysis | Purpose | Typical Result for Target Compound |
| HPLC Purity | Quantify purity | >95% at 254 nm |
| Mass Spec (LC-MS) | Confirm Molecular Weight | [M+H]⁺ = 316.11 (for C₁₇H₁₄FN₃O₂) |
| ¹H NMR | Confirm Proton Structure | Aromatic (δ 7-9 ppm), N-H (δ ~9.5 ppm), OCH₃ (δ ~4.0 ppm) |
| ¹⁹F NMR | Confirm Fluorine Presence | Single resonance around -110 to -120 ppm |
Biological Evaluation Protocols
After synthesis and characterization, the inhibitor's biological activity must be assessed.
Protocol 4: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of inhibitor required to reduce the activity of a target kinase by 50%.[24][25]
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a common and robust method. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds the phosphorylated peptide, bringing it close to a streptavidin-allophycocyanin (APC) conjugate, resulting in a FRET signal.
Procedure:
-
In a 384-well plate, serially dilute the synthesized inhibitor in DMSO, then further dilute in assay buffer.
-
Add the target kinase (e.g., recombinant EGFR) and the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-labeled antibody and Streptavidin-APC). Incubate for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 5: Cell-Based Proliferation Assay (GI₅₀ Determination)
This assay measures the inhibitor's effect on the proliferation of cancer cells that are dependent on the target kinase.[26][27][28]
Cell Line Example: A431 (human epidermoid carcinoma, overexpresses EGFR).
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (DMSO) controls.
-
Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add a cell viability reagent (e.g., CellTiter-Glo® or Resazurin).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI₅₀ value.
Figure 3: Simplified EGFR signaling and mechanism of ATP-competitive inhibition.
| Assay Type | Endpoint | Information Gained | Example Result |
| In Vitro Kinase Assay | IC₅₀ (nM) | Direct potency against the isolated enzyme | EGFR IC₅₀ = 15 nM |
| Cell Proliferation Assay | GI₅₀ (µM) | Cellular potency, accounts for permeability and off-target effects | A431 GI₅₀ = 0.5 µM |
Conclusion
Fluorinated aniline derivatives are invaluable synthons for the development of modern kinase inhibitors. Their strategic use allows for the fine-tuning of critical drug-like properties, leading to more effective and durable therapeutic agents. The palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for their incorporation into diverse heterocyclic scaffolds. By following the detailed synthesis, purification, characterization, and evaluation protocols outlined in this guide, researchers can efficiently advance their drug discovery programs and develop novel, potent kinase inhibitors for further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medkoo.com [medkoo.com]
- 16. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
- 19. preprints.org [preprints.org]
- 20. rjptonline.org [rjptonline.org]
- 21. ijirset.com [ijirset.com]
- 22. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Identification and structural characterization of small molecule inhibitors of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 28. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Reduction of Nitroarenes for the Synthesis of Anilines
This guide provides an in-depth exploration of the chemical reduction of nitro groups, a fundamental transformation in organic synthesis, particularly for the preparation of anilines. Anilines are critical building blocks in the pharmaceutical, agrochemical, and materials science industries. The protocols and insights detailed herein are curated for researchers, scientists, and drug development professionals to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of Nitro Group Reduction
The conversion of a nitroaromatic compound to its corresponding aniline is a cornerstone of synthetic organic chemistry. The nitro group, a strong electron-withdrawing group, can be readily introduced into aromatic rings via electrophilic nitration. Its subsequent reduction to an amino group, a versatile electron-donating group, opens up a vast landscape of further chemical modifications, including diazotization, acylation, and alkylation. This two-step sequence is often a preferred strategy for introducing an amino group, as direct electrophilic amination of arenes is generally not feasible.
The choice of reduction methodology is critical and depends on several factors, including the substrate's functional group tolerance, the desired selectivity, and considerations of scale, cost, and environmental impact. This document will detail some of the most common and reliable methods for this transformation.
Mechanistic Overview: Pathways from Nitro to Amine
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process. The reaction proceeds through several intermediates, with the nitroso (R-NO) and hydroxylamine (R-NHOH) species being the most significant.
Figure 1: A simplified stepwise pathway for the reduction of a nitro group to an amine, highlighting the key intermediates.
The specific pathway and the potential for isolating intermediates depend on the chosen reducing agent and the reaction conditions. Incomplete reduction can lead to the formation of azoxy, azo, or hydrazo compounds, particularly under neutral or basic conditions.
Methodologies for Nitro Group Reduction
Catalytic Hydrogenation
Catalytic hydrogenation is one of the most efficient and clean methods for reducing nitro groups. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
-
Expertise & Experience: This method is highly favored in industrial applications due to its high atom economy (water is the only byproduct) and the relative ease of product purification, as the catalyst is heterogeneous and can be removed by simple filtration. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) are critical for success.
-
Catalysts:
-
Palladium on Carbon (Pd/C): The most common and versatile catalyst. It is highly active and effective for a wide range of nitroarenes.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often used when other functional groups sensitive to hydrogenolysis (e.g., benzyl ethers) are present, as it can sometimes offer better selectivity.
-
Raney Nickel (Raney-Ni): A cost-effective alternative, though it may require higher temperatures and pressures and can sometimes lead to side reactions.
-
-
Trustworthiness: The progress of the reaction can be reliably monitored by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. TLC or LC-MS can also be used to monitor the disappearance of the starting material.
Materials:
-
Nitroarene (1.0 eq)
-
10% Palladium on Carbon (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) (as solvent)
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or a balloon setup
Procedure:
-
In a flask suitable for hydrogenation, dissolve the nitroarene in a sufficient amount of methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (a balloon of H₂ is often sufficient for small-scale reactions) or maintain a constant positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the consumption of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Figure 2: Workflow for the catalytic hydrogenation of a nitroarene.
Metal-Mediated Reductions in Acidic Media
The use of metals like iron, tin, and zinc in the presence of an acid is a classic and reliable method for nitro group reduction.
-
Expertise & Experience: This method is particularly useful for substrates that are sensitive to catalytic hydrogenation or when access to hydrogenation equipment is limited. Iron in the presence of ammonium chloride or acetic acid is a common choice due to its low cost and effectiveness. The reaction is heterogeneous, and vigorous stirring is essential.
-
Common Reagents:
-
Iron (Fe) and Hydrochloric Acid (HCl) or Acetic Acid (AcOH): A workhorse method, though the acidic conditions may not be suitable for all substrates.
-
Tin (Sn) and HCl (Stephen Reduction): Historically significant, but tin salts can be toxic and difficult to remove from the product.
-
Zinc (Zn) and HCl or AcOH: Another effective option, with similar considerations to iron.
-
-
Trustworthiness: These reactions often require heating to proceed at a reasonable rate. The progress can be monitored by TLC. A key consideration is the workup procedure, which typically involves basification to precipitate metal hydroxides and free the aniline product.
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (<100 mesh, 3-5 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroarene and glacial acetic acid.
-
With vigorous stirring, add the iron powder in portions. The reaction can be exothermic, so control the rate of addition.
-
Heat the reaction mixture to a gentle reflux (or a temperature between 60-80 °C) and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aniline.
-
Purify the product as necessary.
Other Reducing Agents
A variety of other reagents can effect the reduction of nitro groups, often with specific advantages in terms of selectivity or mildness of reaction conditions.
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent that is often used in aqueous solutions. It is particularly useful for substrates with other reducible functional groups.
-
Sodium Borohydride (NaBH₄) in the presence of a catalyst: While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by the addition of catalysts like NiCl₂ or CoCl₂.
-
Hydrazine (N₂H₄) with a catalyst: Hydrazine in the presence of catalysts like Pd/C or Raney-Ni can also be an effective reducing system, avoiding the need for high-pressure hydrogen gas.
Troubleshooting and Considerations
-
Incomplete Reaction: This can be due to insufficient reducing agent, deactivated catalyst (in hydrogenation), or insufficient reaction time/temperature.
-
Side Products: The formation of dimeric products (azo, azoxy) can occur, especially under neutral or basic conditions. Acidic conditions generally favor the formation of the aniline.
-
Functional Group Compatibility: Be mindful of other functional groups in the starting material. For example, alkenes, alkynes, and some protecting groups may be reduced under catalytic hydrogenation conditions. The choice of reducing agent should be made to ensure the desired chemoselectivity.
Data Summary
| Method | Typical Reagents | Pros | Cons | Functional Group Tolerance |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney-Ni | High atom economy, clean reaction, easy catalyst removal | Requires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups | Moderate to Low |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Inexpensive, robust, good for scale-up | Requires stoichiometric metal, acidic conditions, workup can be tedious | Good (less prone to over-reduction) |
| Transfer Hydrogenation | Hydrazine, Ammonium formate with Pd/C | Avoids use of H₂ gas, generally mild conditions | Reagents can be toxic, may require elevated temperatures | Moderate |
| Stoichiometric Reductants | Na₂S₂O₄ | Mild conditions, can be selective | Generates significant salt waste | High |
Application Notes & Protocols: 3-(Difluoromethyl)-4-fluoroaniline as a Strategic Building Block for the Synthesis of Novel Heterocycles
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The difluoromethyl (CHF₂) group, in particular, is of high interest as it can act as a bioisostere for hydroxyl or thiol groups and serve as a unique hydrogen bond donor, enhancing target affinity and metabolic stability.[3][4] This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 3-(difluoromethyl)-4-fluoroaniline, a versatile fluorinated building block, in the synthesis of valuable heterocyclic cores. We present detailed, field-tested protocols for the construction of quinoline and benzimidazole scaffolds, explain the scientific rationale behind the experimental choices, and provide workflows for practical implementation.
Introduction: The Value Proposition of Fluorinated Anilines
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms or fluoroalkyl groups into these structures can profoundly influence their properties, including:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[5]
-
Lipophilicity: Fluoroalkyl groups generally increase lipophilicity, which can improve membrane permeability and oral absorption.[3][6]
-
Binding Affinity: The high electronegativity of fluorine allows it to form potent hydrogen bonds and other non-covalent interactions with biological targets, potentially increasing potency.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can significantly alter the basicity of nearby functional groups, like the aniline nitrogen, influencing ionization state and solubility at physiological pH.
This compound is a particularly valuable reagent because it combines the effects of two distinct fluorine environments: an aromatic fluorine and a difluoromethyl group. The ortho-positioning of the amine and difluoromethyl groups, along with the para-fluoro substituent, creates a unique electronic and steric profile that can be strategically exploited in cyclization reactions to generate novel heterocyclic entities with significant potential in drug discovery programs.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃N | [7] |
| Molecular Weight | 161.12 g/mol | [7] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Reactivity | The aniline nitrogen is nucleophilic, but its basicity is significantly reduced by the electron-withdrawing effects of the C4-fluoro and C3-difluoromethyl groups. This attenuated reactivity is a key consideration in protocol design. | General Principles |
Synthesis of Fluorinated Quinolines via Combes Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with antimalarial, antibacterial, and anticancer properties.[8] The Combes synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline. Here, we adapt this method for this compound.
Protocol 1: Synthesis of 7-(Difluoromethyl)-6,8-difluoro-2,4-dimethylquinoline
This protocol describes the reaction of this compound with acetylacetone under strong acid catalysis.
dot
Caption: Workflow for the Combes synthesis of a fluorinated quinoline.
Materials & Reagents:
-
This compound (1.0 eq, e.g., 1.61 g, 10.0 mmol)
-
Acetylacetone (1.1 eq, e.g., 1.10 g, 11.0 mmol)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of aniline)
-
10 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ice
-
Ethyl Acetate (EtOAc) and Hexane for TLC
-
Ethanol or other suitable solvent for recrystallization
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add polyphosphoric acid (approx. 16 g).
-
Addition of Reactants: Begin stirring the PPA and add this compound (1.61 g, 10.0 mmol). Once a homogenous mixture is achieved, slowly add acetylacetone (1.10 g, 11.0 mmol) to the flask.
-
Heating: Heat the reaction mixture to 140-150 °C using a heating mantle. Maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a basic solution, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the aniline starting material indicates completion.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 200 mL). Very carefully and slowly, pour the warm reaction mixture into the ice-water with vigorous stirring.
-
Workup - Neutralization: Place the beaker in an ice bath to manage the exotherm. Slowly add 10 M NaOH solution with continuous stirring until the pH of the slurry is between 8 and 9. A precipitate should form.
-
Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Purification: Dry the crude product under vacuum. The solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel if necessary.
Scientific Rationale
The choice of polyphosphoric acid is critical; it serves as both the solvent and the strong Brønsted acid catalyst required for the reaction.[8] The mechanism proceeds through three key stages:
dot
Caption: Mechanistic overview of the Combes quinoline synthesis.
-
Enamine Formation: The aniline nitrogen attacks one of the carbonyls of acetylacetone, and subsequent dehydration forms an enamine intermediate. The reduced nucleophilicity of the fluorinated aniline requires harsh conditions (high temperature and strong acid) to drive this step to completion.
-
Intramolecular Cyclization: The enamine, under the strongly acidic conditions of PPA, undergoes an intramolecular electrophilic aromatic substitution. The cyclization occurs at the C6 position of the aniline (ortho to the amine and meta to the CHF₂ group), which is the most activated position for this type of reaction.
-
Dehydration: The resulting cyclic intermediate is then dehydrated under the high-temperature, acidic conditions to yield the final aromatic quinoline ring system.
Synthesis of Fluorinated Benzimidazoles via Condensation
Benzimidazoles are another critical heterocyclic motif found in anthelmintic drugs (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).[9][10] A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. This requires a two-step process starting from our aniline: nitration followed by reduction.
Protocol 2: Two-Step Synthesis of 6-(Difluoromethyl)-5-fluoro-2-phenyl-1H-benzimidazole
dot
Caption: Three-stage workflow for benzimidazole synthesis from aniline.
Part A: Synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitroaniline
-
Setup: To a flask containing concentrated sulfuric acid (H₂SO₄, 20 mL) cooled to 0 °C, slowly add this compound (1.61 g, 10.0 mmol).
-
Nitration: Prepare a nitrating mixture of concentrated H₂SO₄ (5 mL) and fuming nitric acid (HNO₃, 0.8 mL) and add it dropwise to the aniline solution, keeping the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried. This intermediate is often used without further purification.
Part B: Synthesis of 3-(Difluoromethyl)-4-fluorobenzene-1,2-diamine
-
Setup: In a round-bottom flask, dissolve the nitroaniline intermediate from Part A in ethanol (50 mL).
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5 eq) and reflux the mixture for 3-4 hours.
-
Workup: Cool the reaction, pour it into water, and basify with 10 M NaOH to pH > 10. The tin salts will precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the diamine.
Part C: Synthesis of 6-(Difluoromethyl)-5-fluoro-2-phenyl-1H-benzimidazole
-
Setup: Combine the diamine from Part B (1.0 eq), benzoic acid (1.05 eq), and polyphosphoric acid (PPA, approx. 10x weight of diamine) in a flask.
-
Reaction: Heat the mixture to 160 °C for 4-6 hours.
-
Workup: Follow the quenching and neutralization procedure described in Protocol 1 (Steps 5 & 6).
-
Purification: Filter the crude solid, wash with water, and purify by recrystallization from an appropriate solvent like ethanol to yield the final product.
Scientific Rationale
-
Regioselectivity of Nitration: The directing effects of the substituents on the aniline ring are crucial. The amino group is a strong ortho-, para- director, while the fluoro and difluoromethyl groups are deactivating ortho-, para- directors. Nitration is expected to occur at the C2 position, which is ortho to the powerful activating amino group and meta to the deactivating groups.
-
Choice of Reducing Agent: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to amines, especially in the presence of other sensitive functional groups.[9] It is effective and cost-efficient for lab-scale synthesis.
-
Condensation/Cyclization: The reaction of the o-phenylenediamine with benzoic acid under the harsh, dehydrating conditions of PPA is known as the Phillips condensation.[11] PPA protonates the carboxylic acid, making it a better electrophile for attack by one of the amine nitrogens. A subsequent intramolecular cyclization and dehydration cascade leads to the aromatic benzimidazole core. The electron-withdrawing nature of the fluorine substituents on the diamine makes it less nucleophilic, necessitating the high reaction temperature.
Representative Yields
The following table provides expected yield ranges for the key steps based on similar transformations in the literature. Actual yields may vary based on reaction scale and purification efficiency.
| Step | Transformation | Expected Yield Range |
| A | Nitration of Aniline | 60-75% |
| B | Reduction of Nitroaniline | 80-95% |
| C | Cyclization to Benzimidazole | 70-85% |
Safety and Handling
-
This compound: This compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[7] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Strong acids (PPA, H₂SO₄, HNO₃) are highly corrosive and strong oxidizers. Handle with extreme care. The neutralization steps are highly exothermic and must be performed with adequate cooling.
Conclusion
This compound serves as a high-value starting material for accessing complex, fluorinated heterocyclic systems. Its unique electronic properties, while presenting challenges such as reduced nucleophilicity, can be overcome with robust protocols utilizing forcing conditions like high temperatures and strong acid catalysis. The quinoline and benzimidazole scaffolds synthesized through the methods described herein are primed for further derivatization and evaluation in medicinal chemistry and materials science discovery programs. These detailed protocols provide a reliable foundation for researchers to explore the rich chemistry of this versatile building block.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 7. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
Application Notes and Protocols: Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones
Introduction: The Rising Prominence of Difluoromethylated Quinoxalin-2-ones in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the difluoromethyl (CF2H) group is of particular interest due to its unique ability to act as a lipophilic hydrogen bond donor, enhancing metabolic stability, membrane permeability, and binding affinity.[1] Quinoxalin-2-one scaffolds are privileged structures in drug discovery, appearing in a multitude of bioactive compounds.[2] The convergence of these two entities—the CF2H group and the quinoxalin-2-one core—presents a compelling strategy for the development of novel drug candidates.
Historically, the introduction of the difluoromethyl group has been a synthetic challenge. However, the advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and selective method for the C-H functionalization of heterocyclic compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the visible-light-driven difluoromethylation of quinoxalin-2-ones, detailing the underlying mechanism, experimental protocols, and the scope of this powerful transformation.
Reaction Mechanism: A Radical Pathway to C-H Functionalization
The visible-light-driven difluoromethylation of quinoxalin-2-ones proceeds via a radical-mediated mechanism, initiated by the photoexcitation of a suitable photocatalyst. A plausible catalytic cycle is depicted below, using an organic dye like Eosin Y as an example photocatalyst and an electrophilic difluoromethylating reagent such as a S-(difluoromethyl)sulfonium salt.
Proposed Mechanistic Cycle
Figure 1. Proposed catalytic cycle for the visible-light-driven difluoromethylation of quinoxalin-2-ones.
The process is initiated by the absorption of visible light by the photocatalyst (PC), promoting it to an excited state (PC*). This excited photocatalyst then engages in a single-electron transfer (SET) with the difluoromethylating agent, reducing it to generate a difluoromethyl radical (•CF2H) and the oxidized form of the photocatalyst (PC+). The highly reactive •CF2H radical subsequently adds to the electron-deficient C3 position of the quinoxalin-2-one, forming a nitrogen-centered radical intermediate. This intermediate is then oxidized by the PC+ species, regenerating the ground-state photocatalyst and forming a cationic intermediate. Finally, deprotonation by a base affords the desired 3-difluoromethyl-quinoxalin-2-one product.[2]
Experimental Protocols
This section provides a general, adaptable protocol for the visible-light-driven difluoromethylation of quinoxalin-2-ones. It is crucial to note that optimal conditions may vary depending on the specific substrate and reagents used.
Materials and Equipment
-
Substrate: Substituted quinoxalin-2-one (1.0 equiv.)
-
Difluoromethylating Agent: e.g., S-(difluoromethyl)diarylsulfonium salt (2.0-4.0 equiv.)
-
Photocatalyst: e.g., Eosin Y, Perylene, or fac-[Ir(ppy)3] (1-5 mol%)
-
Base (if required): e.g., LiOH or K2CO3 (2.0-4.0 equiv.)
-
Solvent: Anhydrous solvent (e.g., EtOAc, MeCN, or DMSO)
-
Reaction Vessel: Schlenk tube or a similar sealable reaction vessel
-
Light Source: Blue or green LEDs (e.g., 3-5 W)
-
Stirring: Magnetic stirrer and stir bar
-
Inert Atmosphere: Argon or nitrogen gas supply
General Procedure
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2-one substrate (e.g., 0.2 mmol, 1.0 equiv.), the difluoromethylating agent (e.g., 0.4-0.8 mmol, 2.0-4.0 equiv.), the photocatalyst (e.g., 0.006 mmol, 3 mol%), and the base (if necessary, e.g., 0.4-0.8 mmol, 2.0-4.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 3 mL) via syringe.
-
Irradiation: Place the reaction vessel approximately 2-5 cm from the visible light source and begin vigorous stirring. The reaction mixture should be irradiated at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-difluoromethyl-quinoxalin-2-one.
Data Presentation: Substrate Scope and Reaction Conditions
The visible-light-driven difluoromethylation of quinoxalin-2-ones has been shown to be compatible with a wide range of functional groups on the quinoxalin-2-one core. The following table summarizes representative examples from the literature, showcasing the versatility of this methodology.
| Entry | Substrate | Difluoromethylating Agent | Photocatalyst | Solvent | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | Perylene | EtOAc | 85 |
| 2 | 1,6-Dimethylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC I | EtOAc | 78 |
| 3 | 6-Fluoro-1-methylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 75 |
| 4 | 6-Chloro-1-methylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 82 |
| 5 | 6-Bromo-1-methylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 76 |
| 6 | 1-Methyl-6-(trifluoromethyl)quinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | MeCN | 68 |
| 7 | 6-Methoxy-1-methylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 71 |
| 8 | 1-Ethylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 80 |
| 9 | 1-Benzylquinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 73 |
| 10 | 1-(4-Fluorobenzyl)quinoxalin-2(1H)-one | S-(difluoromethyl)sulfonium salt | PC II | EtOAc | 70 |
Table 1. Substrate scope of the visible-light-driven difluoromethylation of quinoxalin-2-ones.[1][4] PC I and PC II are specific iridium-based photocatalysts as described in the source literature.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the visible-light-driven difluoromethylation of quinoxalin-2-ones.
Figure 2. General experimental workflow for the visible-light-driven difluoromethylation of quinoxalin-2-ones.
Conclusion and Future Outlook
The visible-light-driven difluoromethylation of quinoxalin-2-ones represents a significant advancement in synthetic methodology, providing a mild and efficient route to a valuable class of compounds for drug discovery. The operational simplicity, broad substrate scope, and functional group tolerance make this a highly attractive strategy for both academic and industrial laboratories. Future research in this area will likely focus on expanding the range of difluoromethylating agents, developing more sustainable and cost-effective photocatalysts, and applying this methodology to the late-stage functionalization of complex, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Difluoromethyl)-4-fluoroaniline in the Development of High-Stability Materials
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of advanced materials.
Introduction: The Strategic Advantage of Fluorination with 3-(Difluoromethyl)-4-fluoroaniline
In the pursuit of next-generation materials with superior stability, the strategic incorporation of fluorine atoms into molecular architectures has proven to be a transformative approach. This compound emerges as a pivotal building block in this endeavor, offering a unique combination of a difluoromethyl (-CHF₂) group and a fluorine substituent on an aniline backbone. This distinct structure imparts a synergistic effect, significantly enhancing the thermal, chemical, and metabolic stability of the resulting polymers and molecular entities.
The potent electron-withdrawing nature of the fluorine atoms in this compound plays a crucial role in fortifying the covalent bonds within the polymer backbone, leading to materials with exceptional resistance to thermal degradation and aggressive chemical environments.[1][2] Furthermore, in the context of medicinal chemistry, the introduction of the difluoromethyl group is a well-established strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates.[3]
These application notes provide a comprehensive guide to leveraging the unique properties of this compound for the development of materials with enhanced stability. We will delve into detailed synthetic protocols, characterization techniques, and the underlying scientific principles that govern the performance of these advanced materials.
Core Principles: The Physicochemical Impact of the Difluoromethyl and Fluoro Moieties
The enhanced stability conferred by this compound can be attributed to several key physicochemical effects:
-
Increased Bond Strength: The high electronegativity of fluorine strengthens the C-F and C-C bonds within the polymer backbone, requiring greater energy to initiate thermal decomposition.
-
Steric Hindrance: The presence of the difluoromethyl group can provide steric shielding to the polymer chain, protecting it from chemical attack.
-
Reduced Electron Density: The electron-withdrawing nature of the fluorine substituents deactivates the aromatic ring, making it less susceptible to oxidative and chemical degradation.
-
Enhanced Hydrophobicity: The fluorinated groups increase the hydrophobicity of the material, leading to reduced moisture absorption and improved resistance to hydrolysis.
These fundamental principles form the basis for the enhanced performance of materials synthesized using this versatile monomer.
Application in High-Performance Polymers: Polyanilines and Polyimides
The incorporation of this compound as a monomer can significantly elevate the performance of two critical classes of high-performance polymers: polyanilines and polyimides.
Enhanced Thermal Stability in Polyanilines
Polyaniline (PANI) is a widely studied conducting polymer, but its application can be limited by its thermal stability. The copolymerization of aniline with fluorinated anilines, such as this compound, offers a direct pathway to overcoming this limitation. Research on analogous fluorinated polyanilines has demonstrated a significant increase in thermal stability.[2][4]
Table 1: Comparative Thermal Properties of Polyaniline and an Analogous Fluorinated Polyaniline
| Property | Polyaniline (PANI) | Analogous Fluorinated Polyaniline |
| Decomposition Temperature (TGA, 5% weight loss) | ~400-450 °C | >500 °C |
| Glass Transition Temperature (Tg) | Varies | Generally Higher |
Note: Data for the analogous fluorinated polyaniline is based on studies of similar fluorinated polyaniline systems and serves as an expected performance benchmark.
Protocol 1: Synthesis of Poly(this compound-co-aniline)
This protocol outlines the chemical oxidative copolymerization of this compound and aniline to produce a copolymer with enhanced thermal stability.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In the three-necked flask, dissolve a desired molar ratio of this compound and freshly distilled aniline in 1 M HCl under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Initiator Solution Preparation: Separately, dissolve ammonium persulfate (in a 1:1 molar ratio to the total monomers) in 1 M HCl and cool to 0-5 °C.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Continuation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to slowly warm to room temperature and stir for an additional 22 hours.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water and then with methanol until the filtrate becomes colorless.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60-80 °C for 24 hours.
Characterization:
-
FT-IR Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
Workflow Diagram for Polyaniline Synthesis:
Caption: Workflow for the synthesis of a stable fluorinated polyaniline.
Superior Performance of Polyimides
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties. The incorporation of this compound as a diamine monomer is anticipated to yield polyimides with enhanced thermal stability, lower dielectric constants, and reduced moisture absorption, making them ideal for applications in microelectronics and aerospace. Studies on analogous fluorinated polyimides have shown significant improvements in these properties.[5]
Table 2: Expected Properties of a Polyimide Derived from this compound and a Dianhydride
| Property | Conventional Polyimide (e.g., Kapton) | Expected Properties of Fluorinated Polyimide |
| Decomposition Temperature (TGA, 5% weight loss) | ~550-600 °C | >600 °C |
| Glass Transition Temperature (Tg) | ~360-410 °C | >400 °C |
| Dielectric Constant (1 MHz) | ~3.4 | <3.0 |
| Moisture Absorption | ~2-3% | <1% |
Note: The expected properties are inferred from data on structurally similar fluorinated polyimides.
Protocol 2: Two-Step Synthesis of a Polyimide from this compound
This protocol describes the synthesis of a polyimide via a two-step process involving the formation of a poly(amic acid) precursor followed by chemical imidization.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet
-
Syringes
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In the flame-dried flask, dissolve an equimolar amount of this compound in anhydrous DMAc under a nitrogen atmosphere. b. Once fully dissolved, slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature. c. Continue stirring at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Chemical Imidization: a. To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. b. Stir the mixture at room temperature for 12 hours, then heat to 50°C for an additional 2 hours to complete the imidization.
-
Precipitation and Purification: a. Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol. b. Filter the fibrous or powdered polyimide, wash it thoroughly with methanol, and then with hot water.
-
Drying: a. Dry the purified polyimide in a vacuum oven at 80°C overnight.
Workflow Diagram for Polyimide Synthesis:
Caption: Two-step synthesis of a high-stability fluorinated polyimide.
Enhanced Chemical and Corrosion Resistance
The incorporation of this compound is expected to significantly improve the chemical and corrosion resistance of coatings and materials. The robust C-F bonds and the hydrophobic nature of the fluorinated polymer surface create a formidable barrier against aggressive chemicals and corrosive agents.
Expected Chemical Resistance Profile:
Materials derived from this compound are anticipated to exhibit excellent resistance to a wide range of chemicals, including:
-
Acids: (e.g., HCl, H₂SO₄)
-
Bases: (e.g., NaOH, KOH)
-
Organic Solvents: (e.g., alcohols, ketones, hydrocarbons)
-
Oxidizing Agents: (e.g., hydrogen peroxide)
Protocol 3: Evaluation of Chemical Resistance
This protocol provides a standardized method for assessing the chemical resistance of a coating or film prepared from a polymer containing this compound.
Materials:
-
Coated substrates or free-standing polymer films
-
Selected chemical reagents
-
Deionized water
-
Lint-free wipes
Equipment:
-
Beakers or immersion tanks
-
Analytical balance
-
Micrometer or film thickness gauge
-
Optical microscope or SEM
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the coated substrate or polymer film. Measure and record the initial weight and thickness of each sample.
-
Immersion: Immerse the samples in separate containers with the selected chemical reagents at a specified temperature (e.g., room temperature or an elevated temperature relevant to the application).
-
Exposure: Leave the samples immersed for a defined period (e.g., 24 hours, 7 days, or longer).
-
Post-Exposure Analysis: a. Remove the samples from the chemical reagents. b. Rinse them thoroughly with deionized water and dry with lint-free wipes. c. Measure and record the final weight and thickness. d. Visually inspect the samples for any changes in appearance, such as swelling, discoloration, or degradation. e. (Optional) Perform spectroscopic (FT-IR) or microscopic (SEM) analysis to assess any structural changes.
-
Data Analysis: Calculate the percentage change in weight and thickness to quantify the effect of the chemical exposure.
Conclusion and Future Outlook
This compound stands as a highly promising monomer for the development of advanced materials with exceptional stability. Its unique molecular structure offers a powerful tool for chemists and material scientists to engineer polymers and organic molecules with tailored properties for demanding applications. While direct experimental data for materials derived from this specific monomer is still emerging, the well-established principles of fluorine chemistry and the performance of analogous fluorinated materials provide a strong foundation for its successful application. Future research should focus on the detailed characterization of homopolymers and copolymers of this compound to fully unlock its potential in areas such as high-performance coatings, advanced composites, and next-generation electronics.
References
- 1. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 2. Thermal Analysis of Polymers (DSC, TGA, DMA, TMA) [ipolytech.co.uk]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Synthesis and characterization of fluoro-substituted polyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Difluoromethyl)-4-fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 3-(Difluoromethyl)-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key building block in medicinal and agricultural chemistry, the efficient and selective synthesis of this compound is paramount. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.
Overview of Synthetic Strategies
The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring, particularly at a specific C-H bond, is a non-trivial transformation. For this compound, the primary challenge lies in achieving regioselective functionalization at the C-3 position, which is ortho to the amine and meta to the fluorine.
Common strategies include:
-
Direct C-H Difluoromethylation: Often proceeding through a radical mechanism, this is an attractive, atom-economical route. These reactions can be initiated by photoredox catalysis or thermal radical initiators.[1]
-
Transition-Metal Catalyzed Cross-Coupling: Methods involving palladium, nickel, or copper catalysts can couple a difluoromethyl source with a pre-functionalized aniline derivative (e.g., an aryl halide or boronic acid).[2][3]
-
Difluorocarbene-Based Approaches: The reaction of an aniline with a difluorocarbene precursor can lead to N-difluoromethylation or, under specific conditions, insertion into a C-H bond.[2][4]
This guide will focus primarily on troubleshooting a direct C-H difluoromethylation approach, as it presents numerous optimization challenges.
Troubleshooting and Optimization Guide (Q&A)
Q1: My reaction shows low to no conversion of the 4-fluoroaniline starting material. What are the primary factors to investigate?
A1: Low conversion is a common issue that typically points to problems with reagents, reaction atmosphere, or activation energy. Here is a systematic approach to troubleshooting:
-
Reagent Integrity and Quality:
-
Difluoromethylating Agent: Many difluoromethylating agents, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or various sulfinate salts (e.g., DFMS), are sensitive to moisture and air.[5] Ensure they have been stored under an inert atmosphere and handled using appropriate techniques (e.g., Schlenk line or glovebox). If using a radical precursor, confirm its purity and that it has not decomposed during storage.
-
Catalyst/Initiator: If using a photocatalyst, ensure it has not been photobleached. For thermal initiators, verify their activity and use a fresh batch if necessary.
-
-
Atmosphere Control:
-
Radical reactions are notoriously sensitive to oxygen, which can act as a radical scavenger and quench the desired reaction pathway.[5] Ensure your reaction vessel is thoroughly degassed (e.g., via several vacuum/backfill cycles with argon or nitrogen) and maintained under a strictly inert atmosphere throughout the experiment.[5]
-
-
Insufficient Activation/Initiation:
-
Photocatalysis: Ensure your light source has the correct wavelength and sufficient intensity to excite the photocatalyst.[6][7] Check that the reaction vessel is made of a material (e.g., borosilicate glass) that is transparent to the required wavelength. The distance from the light source to the vessel is also critical.
-
Thermal Initiation: The reaction temperature may be too low to achieve the necessary rate of decomposition for your thermal radical initiator. Consider increasing the temperature in 5-10 °C increments.
-
Q2: The reaction consumes the starting material, but the yield of this compound is low, and I see multiple unidentified spots on my TLC/LC-MS. What are the likely side reactions?
A2: The formation of multiple products indicates that reaction conditions are favoring undesired pathways. The most common side reactions in difluoromethylation of anilines include:
-
Over-functionalization: The product, this compound, can sometimes be more reactive than the starting material, leading to the formation of bis(difluoromethylated) products. This is particularly true for highly activated aniline substrates.[7]
-
Solution: Monitor the reaction carefully by TLC or HPLC at short intervals (e.g., every 30 minutes). Stop the reaction once the maximum concentration of the desired mono-substituted product is observed. Reducing the stoichiometry of the difluoromethylating agent (e.g., from 1.5 to 1.1 equivalents) can also help.
-
-
Proto-defluorination or Hydrolysis: The desired product or reactive intermediates might be unstable under the reaction or workup conditions, leading to decomposition.[5]
-
Solution: Ensure the workup procedure is appropriate. If the reaction is basic, a carefully controlled quench with a mild acid might be necessary. Conversely, avoid harsh acidic conditions during workup. Analyze the crude reaction mixture by ¹⁹F NMR to identify potential fluorine-containing byproducts.
-
-
Poor Regioselectivity: While the directing groups on 4-fluoroaniline favor substitution at the 3-position, some functionalization may occur at other positions, leading to isomeric products that can be difficult to separate.
-
Solution: Solvent choice can significantly influence regioselectivity. Screen a range of solvents with varying polarities (e.g., DMSO, DMF, Acetonitrile, DCM) to find the optimal medium.[7] Temperature can also play a role; running the reaction at a lower temperature may enhance selectivity.
-
Q3: How can I confirm the regiochemistry and purity of my final product?
A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.
-
Chromatography (Purity):
-
HPLC: High-Performance Liquid Chromatography with UV detection is the preferred method for assessing purity. A reversed-phase C18 column is effective for separating aromatic amines.[8]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used to assess purity and identify volatile impurities, though HPLC is often more suitable for these types of analytes.[8]
-
-
Spectroscopy (Structure & Regiochemistry):
-
¹⁹F NMR: This is the most powerful tool for this specific molecule. You should expect to see two distinct signals: one for the fluorine on the aromatic ring and a doublet or triplet (depending on the coupling to the proton) for the -CF₂H group. The coupling constants can help confirm the structure.
-
¹H NMR: The proton of the -CF₂H group will appear as a characteristic triplet (due to coupling with the two fluorine atoms). The aromatic region will show specific splitting patterns that can be used to confirm the 3,4-disubstitution pattern.
-
NMR Spectroscopy is indispensable for structural elucidation and purity assessment without requiring a reference standard for every impurity.[9]
-
| Analytical Technique | Primary Use in This Synthesis |
| TLC/HPLC | Reaction monitoring, purity assessment.[8] |
| LC-MS | Identification of product and byproducts by mass.[8] |
| ¹H NMR | Structural confirmation (aromatic substitution pattern, -CHF₂ triplet).[9] |
| ¹⁹F NMR | Unambiguous confirmation of both fluorine environments (-CF₂H and Ar-F).[9] |
| ¹³C NMR | Carbon skeleton confirmation, C-F coupling observation. |
| Table 1: Key analytical methods for reaction monitoring and product characterization. |
Experimental Protocols & Workflows
Protocol: Photoinduced C-H Difluoromethylation via EDA Complex
This protocol is a representative example based on modern synthetic methods and should be optimized for your specific setup.[6][7]
Materials:
-
4-Fluoroaniline (1.0 mmol, 1.0 equiv)
-
Ethyl Iodo-difluoroacetate (ICF₂COOEt) (1.3 mmol, 1.3 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)
Equipment:
-
4 mL screw-cap vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Visible light source (e.g., 427 nm LED lamp)
Procedure:
-
To the 4 mL vial, add 4-fluoroaniline, Na₂CO₃, and a stir bar.
-
Seal the vial with a septum-containing cap and degas the vessel by alternating between vacuum and backfilling with argon (repeat 3 times).
-
Using a syringe, add anhydrous DMSO, followed by the ethyl iodo-difluoroacetate.
-
Bubble argon through the solution for 5-10 minutes to ensure it is thoroughly deoxygenated.
-
Seal the vial tightly with parafilm.
-
Place the vial approximately 5-10 cm from the LED lamp and begin stirring. Irradiate at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Optimization Workflow
When troubleshooting, a logical flow is critical. The following diagram outlines a decision-making process for optimizing the reaction.
A troubleshooting decision tree for optimizing the synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the typical appearance and stability of this compound?
-
A: It is typically a liquid or low-melting solid. Like many anilines, it can darken upon exposure to air and light. It should be stored under an inert atmosphere, refrigerated, and protected from light.
-
-
Q: Are there specific safety precautions I should take?
-
A: Yes. This compound is expected to be harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[10] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q: Can I use a different base than sodium carbonate?
-
A: Yes, other inorganic or organic bases can be screened. However, the choice of base can be critical. A base that is too strong might deprotonate the aniline or react with the difluoromethylating agent, while one that is too weak may not be effective. Na₂CO₃ is a good starting point as it is generally mild and effective.[6]
-
-
Q: My purification by column chromatography is difficult. Any tips?
-
A: Aniline derivatives can sometimes streak on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This helps to deactivate acidic sites on the silica and improve peak shape.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. 4-(Difluoromethyl)aniline | 49658-26-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(Difluoromethyl)-4-fluoroaniline
Introduction: The chemical purity of 3-(Difluoromethyl)-4-fluoroaniline (CAS No. 445303-96-8) is critical for its successful application as a key building block in the synthesis of pharmaceuticals and advanced materials. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised final product performance. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the effective purification of this versatile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the purification of this compound in a direct question-and-answer format.
Initial Assessment & General Questions
Q1: What are the typical impurities I should expect in my crude this compound?
A1: Impurities largely depend on the synthetic route but generally fall into several categories. Process-related impurities are most common, including unreacted starting materials (e.g., 3-(difluoromethyl)-4-fluoronitrobenzene if synthesized via nitro reduction) and by-products from side reactions, such as positional isomers.[1][2] Anilines are also susceptible to air oxidation, which can form colored degradation products.[1] Finally, residual solvents, reagents, and catalysts from the workup may be present.[2]
Q2: What is the first step I should take to assess the purity and choose a purification method?
A2: A multi-technique analytical approach is recommended.
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your crude mixture. It is essential for developing a solvent system for column chromatography.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and is excellent for assessing the presence of starting materials or isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of non-volatile impurities.[4]
-
¹⁹F-NMR Spectroscopy: This is a highly specific and powerful technique for identifying and quantifying any fluorine-containing impurities, which may be difficult to resolve by other methods.[4]
The results from these analyses will dictate the most effective purification strategy. If you have one major product with impurities of very different boiling points, distillation is a good choice. If impurities are structurally similar or non-volatile, chromatography is often necessary.
Troubleshooting: Vacuum Distillation
Q3: My compound appears to be darkening or decomposing during distillation, even under vacuum. What's happening and how can I prevent it?
A3: This is a classic sign of thermal degradation. Anilines, particularly halogenated ones, can be sensitive to high temperatures.[1] The solution is to lower the boiling point further.
-
Improve the Vacuum: Ensure your vacuum system is operating efficiently. Check all seals and connections for leaks. A lower pressure significantly reduces the required temperature.
-
Use a Fractionating Column: For separating compounds with close boiling points, a fractional distillation column with a higher number of theoretical plates provides better separation at a lower head temperature.[1]
-
Keep it Quick: Do not heat the distillation flask for an extended period. Heat the material quickly to the distillation temperature and collect the product promptly.
Q4: I am struggling to separate my product from an impurity with a very close boiling point. What are my options?
A4: This is a common challenge. While high-efficiency fractional distillation might work, it often leads to product loss.[1] In this scenario, it is often better to switch purification techniques. Column chromatography is specifically designed to separate compounds based on differences in polarity, which can often resolve components that co-distill.[5] Alternatively, you could consider converting the aniline to a solid derivative (e.g., an acetamide or a salt), which may be easier to purify by recrystallization, followed by hydrolysis to recover the purified amine.
Troubleshooting: Recrystallization
Q5: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution above its melting point or when the solution is supersaturated.[6]
-
Cause & Solution 1: Solution is too saturated or cooled too quickly. Reheat the mixture to dissolve the oil, then add more of the primary solvent (e.g., ethanol in an ethanol/water system) until the solution is clear. Allow it to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal growth.[6]
-
Cause & Solution 2: Inappropriate solvent. The boiling point of your solvent might be higher than the melting point of your compound. If possible, select a solvent or solvent system with a lower boiling point.
Q6: My purified product is still colored (yellow or brown) after recrystallization. How can I remove the color?
A6: The color is likely due to small amounts of oxidized, highly conjugated impurities. These can often be removed with activated carbon.[6] After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Troubleshooting: Column Chromatography
Q7: I'm seeing significant peak tailing on my silica gel column. How can I get sharp, symmetrical peaks?
A7: This is a very common issue when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.[7][8]
-
Solution 1: Add a Competing Base. Add a small amount of a volatile amine base, like triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1%).[3][8] This base will "neutralize" the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Solution 2: Use a Different Stationary Phase. Consider using a deactivated or amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[7] Alternatively, alumina (basic or neutral) can be a good substitute for silica.
Q8: What is a good starting mobile phase for purifying this compound on silica gel?
A8: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate.[3] For this compound, begin with TLC trials using various ratios, such as 95:5, 90:10, and 80:20 hexane:ethyl acetate. The ideal system should give your product a Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.[3] Remember to add 0.1-1% triethylamine to your chosen solvent system to prevent tailing.[3][8]
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Best For... | Advantages | Common Issues |
| Vacuum Distillation | Difference in boiling points under reduced pressure.[9] | Removing impurities with significantly different boiling points (e.g., residual solvents, high molecular weight by-products). | Fast, scalable, and effective for major purification steps. | Thermal decomposition of sensitive compounds; poor separation of isomers or close-boiling impurities.[1] |
| Recrystallization | Difference in solubility in a given solvent at different temperatures.[6] | Final polishing of solid compounds or those that can be solidified; removing small amounts of impurities. | Can yield very high purity material; highly selective. | "Oiling out"; co-crystallization of impurities; significant product loss in mother liquor.[1][6] |
| Column Chromatography | Differential partitioning between a stationary phase and a mobile phase based on polarity.[5] | Separating complex mixtures, isomers, and impurities with similar physical properties. | Highly versatile; excellent resolving power for difficult separations. | Can be slow and solvent-intensive; potential for product tailing with amines on silica.[7][8] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying liquid this compound from non-volatile residues or impurities with significantly different boiling points.
-
Setup: Assemble a clean, dry short-path distillation apparatus. Use a heating mantle with a magnetic stirrer and place a stir bar in the distillation flask.
-
Charge the Flask: Add the crude this compound to the distillation flask (do not fill more than two-thirds full).
-
Apply Vacuum: Secure all joints and begin to slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Heating: Once a stable vacuum is achieved, begin stirring and gently heat the flask.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the main fraction is collected and the distillation rate slows, stop heating. Allow the apparatus to cool before slowly and carefully releasing the vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is designed to separate the target compound from impurities with similar polarities.
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for the product. Add 0.5% triethylamine (TEA) to this system to prevent peak tailing.[3][8]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
In a beaker, create a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.[3]
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Drain excess solvent until the level is just at the top of the silica. Do not let the column run dry.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[3]
-
-
Elution: Begin eluting with your chosen mobile phase. Collect fractions continuously.
-
Monitoring: Monitor the separation by collecting fractions and analyzing them by TLC. Combine the fractions containing the pure product.[3]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Diagram 1: Purification Strategy Workflow
This diagram outlines the decision-making process for selecting a purification method.
Caption: Decision workflow for selecting a purification technique.
Diagram 2: Troubleshooting "Oiling Out"
This flowchart provides a logical path to diagnose and solve the common recrystallization problem of a compound "oiling out."
Caption: Troubleshooting guide for when a compound oils out.
References
Navigating the Synthesis of Halogenated Anilines: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter common challenges in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of aniline halogenation and minimize the formation of unwanted byproducts.
Part 1: Troubleshooting Guide
This section addresses common issues observed during the synthesis of halogenated anilines, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Multiple Spots on TLC/LC-MS Indicating Over-Halogenation | The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which often leads to polyhalogenation (di-, tri-, and even higher substitutions).[1][2][3] | 1. Protect the Amino Group: The most effective strategy is to temporarily reduce the activating effect of the amino group by converting it to an amide, most commonly an acetanilide.[1][3][4] 2. Control Stoichiometry: Use a precise 1:1 molar ratio of the halogenating agent to the aniline substrate. 3. Lower Reaction Temperature: Perform the halogenation at reduced temperatures to decrease the reaction rate and improve selectivity. |
| Reaction Mixture Turns Dark Brown/Black or Forms Tar | Anilines are susceptible to oxidation, leading to the formation of colored polymeric materials, especially in the presence of strong acids or oxidizing agents.[1][5] | 1. Use Purified Reagents: Ensure the aniline starting material is pure and colorless.[1][5] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[5] 3. Low Temperature: Maintain a low reaction temperature to minimize oxidation side reactions.[1] 4. Amino Group Protection: Acetylation not only controls halogenation but also makes the substrate less prone to oxidation.[1][5] |
| Low Yield of the Desired Isomer (e.g., high ortho/para ratio) | The amino group is an ortho, para-director. Achieving high regioselectivity can be challenging. | 1. Steric Hindrance via Protection: The bulky acetyl group in acetanilide sterically hinders the ortho positions, favoring halogenation at the para position.[1][4] 2. Choice of Halogenating Agent: Different halogenating agents can offer varying degrees of regioselectivity. 3. Solvent Effects: The polarity of the solvent can influence the isomer distribution. |
| Presence of Hydroxylated and Quinone-like Byproducts | In aqueous media or with certain halogenating agents, hydroxylation of the aniline ring can occur, leading to the formation of (chloro)hydroxyanilines and subsequently (chloro)benzoquinone imines.[6][7] | 1. Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize water-mediated side reactions. 2. Alternative Halogenation Methods: Consider methods that do not generate species capable of hydroxylation. |
| Formation of N-Halogenated Intermediates | While less common than ring halogenation, N-halogenation can occur, though these intermediates often rearrange to the ring-halogenated products.[6][8] | 1. Monitor Reaction Closely: N-halogenated species may be transient. Reaction monitoring can help identify their formation. 2. pH Control: The pH of the reaction medium can influence the site of halogenation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my aniline halogenation result in multiple products, even without a catalyst?
Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution.[1] The amino group (-NH₂) is a potent activating group that donates electron density to the aromatic ring, making the ortho and para positions extremely susceptible to electrophilic attack.[1] This high reactivity often leads to over-halogenation, resulting in a mixture of di- and tri-substituted products.[1][2] For instance, the reaction of aniline with bromine water readily yields a precipitate of 2,4,6-tribromoaniline.[1][9]
Q2: How can I achieve selective monohalogenation of my substituted aniline?
To prevent over-halogenation, the strong activating effect of the amino group must be attenuated.[1] The most common and effective strategy is to protect the amino group by converting it into an amide through acetylation.[1][5][4] The resulting acetanilide is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen, moderating the activation of the ring.[1][4] This allows for a more controlled, selective monohalogenation, typically at the para position due to steric hindrance from the bulky acetyl group.[1][4] Following halogenation, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to yield the desired monohalogenated aniline.[1][5]
Q3: My reaction mixture is forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry substances is typically due to the oxidation of the aniline starting material or product.[1] Anilines are sensitive to oxidizing conditions, which can lead to the formation of colored impurities and polymeric materials.[1] To mitigate this:
-
Use Purified Reagents: Start with pure, colorless aniline.[1][5]
-
Control the Temperature: Perform the reaction at low temperatures.[1]
-
Use an Inert Atmosphere: Running the reaction under nitrogen or argon can prevent air oxidation.[5]
-
Protect the Amino Group: Acetylation of the amino group not only controls reactivity for halogenation but also renders the substrate less susceptible to oxidation.[1][5]
Q4: I am observing byproducts that are not halogenated, such as aminophenols. What is the source of these?
The formation of aminophenols (hydroxyanilines) can occur through hydroxylation of the aniline ring, especially in aqueous reaction media.[6][7] These hydroxylated byproducts can be further oxidized to form benzoquinone imines, which may lead to ring-cleavage products.[6][7] The cytochrome P450-catalyzed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites has also been observed in biological systems.[10] In a synthetic context, ensuring anhydrous conditions can help minimize the formation of these hydroxylated species.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4-Bromoaniline via Protection-Halogenation-Deprotection
This three-step protocol illustrates the most common method for achieving selective monohalogenation of aniline.
Part A: Acetylation of Aniline to Acetanilide [5]
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Prepare a separate solution of acetic anhydride in glacial acetic acid.
-
Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes.
-
Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
Part B: Bromination of Acetanilide
-
Dissolve the dried acetanilide in a suitable solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.[5]
Part C: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline [5]
-
Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (approx. 10% w/v) for 30-40 minutes.
-
Cool the solution.
-
Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the 4-bromoaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
Diagrams
Workflow for Troubleshooting Polyhalogenation
Caption: A decision workflow for addressing polyhalogenation side reactions.
Byproduct Formation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-(Difluoromethyl)-4-fluoroaniline
Welcome to the technical support center for the synthesis of 3-(Difluoromethyl)-4-fluoroaniline (CAS: 163731-91-3). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical fluorinated intermediate. The difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups in drug design, making this aniline derivative a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the introduction of a difluoromethyl group onto a pre-functionalized aniline or benzene ring. Common strategies include direct C-H difluoromethylation, modification of a precursor functional group, or building the aromatic ring with the desired substituents in place. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity profile.
Recent advancements in organofluorine chemistry have provided several methods for difluoromethylation, including electrophilic, nucleophilic, and radical pathways.[1][3][4] Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating difluoromethyl radicals for the functionalization of anilines.[1][3]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My difluoromethylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete conversion is a common issue in difluoromethylation reactions. Several factors can contribute to this, ranging from reagent quality to reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reagent Purity | Impurities in the starting material or difluoromethylating agent can inhibit the reaction. Moisture is a particularly common culprit, as it can quench reactive intermediates. | Ensure all starting materials and reagents are of high purity and are properly dried before use. Use freshly distilled solvents under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Suboptimal Temperature | Difluoromethylation reactions can be highly sensitive to temperature. The optimal temperature will depend on the specific reagents and mechanism (e.g., radical, nucleophilic, or electrophilic). | Carefully screen a range of temperatures. For radical reactions initiated by thermal decomposition, a higher temperature may be necessary. For reactions involving thermally sensitive reagents, lower temperatures may be required to prevent decomposition. |
| Inadequate Mixing | In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and reduced reaction rates. | Ensure vigorous and efficient stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer. |
| Catalyst Deactivation | If a catalyst (e.g., a transition metal complex) is used, it may be susceptible to deactivation by impurities or side products. | Use high-purity catalysts and consider adding a co-catalyst or ligand that can stabilize the active catalytic species.[6] Perform the reaction under an inert atmosphere to prevent oxidation of the catalyst. |
| Incorrect Stoichiometry | The molar ratio of the reactants is crucial. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions. | Optimize the stoichiometry of the reactants. A Design of Experiments (DoE) approach can be useful for systematically exploring the effects of different reactant ratios. |
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Poor selectivity can lead to a complex product mixture, making purification difficult and reducing the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Mitigation Strategies:
-
Over-alkylation or Multiple Difluoromethylations: The aniline nitrogen can be nucleophilic and may react with the difluoromethylating agent.[7]
-
Solution: Protect the amine group with a suitable protecting group (e.g., acetyl or Boc) before the difluoromethylation step. The protecting group can be removed in a subsequent step.
-
-
Isomer Formation: Depending on the reaction mechanism, difluoromethylation can occur at different positions on the aromatic ring. For aniline derivatives, ortho- and para-substitution are common.[8]
-
Solution: The choice of solvent can significantly influence the regioselectivity. For example, in some photocatalytic systems, a mixture of DMSO and DMA can favor para-substitution, while a MeOH/DCM mixture can favor ortho-substitution.[8] The use of directing groups can also enhance para-selectivity.[9]
-
-
Decomposition of Reagents or Product: The difluoromethylating agent or the product itself may be unstable under the reaction conditions.
Caption: Troubleshooting workflow for improving reaction selectivity.
Q3: The purification of the final product is challenging, and I am experiencing significant product loss during this stage. What can I do?
A3: Purification of fluorinated anilines can be complicated by their physical properties and the presence of closely related impurities. A systematic approach to purification is essential.
Purification Strategy Optimization:
| Technique | Considerations & Recommendations |
| Extraction | The basicity of the aniline allows for acid-base extraction to remove non-basic impurities. However, the fluorine substituents can alter the pKa of the amino group. |
| Column Chromatography | Co-elution of the product with impurities is a common problem. |
| Recrystallization | This can be a highly effective method for obtaining high-purity material, but finding a suitable solvent system can be challenging. |
| Distillation | If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. |
III. Frequently Asked Questions (FAQs)
Q: What are the most common sources of difluoromethyl groups for this synthesis?
A: A variety of reagents can be used to introduce the difluoromethyl group. These can be broadly categorized as sources of difluorocarbene, nucleophilic "CF2H⁻", or radical "•CF2H".[3][6] Common examples include:
-
For difluorocarbene generation: Diethyl bromodifluoroacetate (BrCF₂CO₂Et) in the presence of a base.[7]
-
For nucleophilic difluoromethylation: (Difluoromethyl)trimethylsilane (TMSCF₂H).[6]
-
For radical difluoromethylation: Sodium difluoromethanesulfinate (NaSO₂CF₂H) is often used in photoredox catalysis.[10]
Q: Are there any specific safety precautions I should take when working with difluoromethylating agents?
A: Yes. Many fluorinating and difluoromethylating agents are toxic, corrosive, and/or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Some reactions may need to be conducted under an inert atmosphere.[5]
Q: Can I use spectroscopic methods to monitor the progress of my reaction?
A: Absolutely. ¹⁹F NMR spectroscopy is a particularly powerful tool for monitoring the formation of the difluoromethyl group, as the chemical shift and coupling constants are highly characteristic. ¹H NMR, GC-MS, and LC-MS can also be used to track the consumption of the starting material and the formation of the product and any side products.[11]
IV. Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Difluoromethylation of a Protected 4-Fluoroaniline Derivative
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk tube, add the protected 4-fluoroaniline derivative (1.0 mmol), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and the difluoromethylating agent (e.g., NaSO₂CF₂H, 2-3 equivalents).[3][10]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., DMSO) via syringe. The choice of solvent can be critical for selectivity.[8]
-
Reaction: Stir the reaction mixture at room temperature and irradiate with a light source (e.g., a blue LED lamp).[3] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used, deprotect the purified intermediate using standard conditions to obtain the final this compound.
V. References
-
Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. --INVALID-LINK--
-
4-(Difluoromethyl)aniline | 49658-26-6. Benchchem. --INVALID-LINK--
-
N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. --INVALID-LINK--
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. --INVALID-LINK--
-
Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. The Journal of Organic Chemistry. --INVALID-LINK--
-
Optimization of para-C-H difluoromethylation a. ResearchGate. --INVALID-LINK--
-
Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7. Smolecule. --INVALID-LINK--
-
2-Chloro-3-(difluoromethyl)aniline | 1261499-71-1. Benchchem. --INVALID-LINK--
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. --INVALID-LINK--
-
Highly Enantioselective Decarboxylative Difluoromethylation. PMC. --INVALID-LINK--
-
Process for preparing 3,4-difluoroaniline. Google Patents. --INVALID-LINK--
-
Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Bioscience. --INVALID-LINK--
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. --INVALID-LINK--
-
3-Amino-4-fluorobenzotrifluoride. Chem-Impex. --INVALID-LINK--
-
Synthesis of 3,4-difluoroaniline. PrepChem.com. --INVALID-LINK--
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. --INVALID-LINK--
-
Method of 3,4-difluoroaniline synthesis. Google Patents. --INVALID-LINK--
-
Process for producing 4-amino-3-fluorobenzotrifluoride. Google Patents. --INVALID-LINK--
-
3-Fluorobenzotrifluoride synthesis. ChemicalBook. --INVALID-LINK--
-
Process for the preparation of 4-amino-3-fluorobenzotrifluoride. Google Patents. --INVALID-LINK--
-
Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. --INVALID-LINK--
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. --INVALID-LINK--
-
3-Amino-4-fluorobenzotrifluoride. Oakwood Chemical. --INVALID-LINK--
-
Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Acme Bioscience. --INVALID-LINK--
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. --INVALID-LINK--
-
Reactions of Aniline. Chemistry Steps. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. --INVALID-LINK--
-
Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents. --INVALID-LINK--
-
Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem. --INVALID-LINK--
-
3-(Difluoromethoxy)-4-fluoroaniline Price. Chemsrc.com. --INVALID-LINK--
-
The Chemical Synthesis Pathway of 3,5-Difluoroaniline: A Manufacturing Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Immunomodulator exhibiting antimicrobial and antimycobacterial activities... Google Patents. --INVALID-LINK--
-
Anionic-core composition for delivery of therapeutic agents... Google Patents. --INVALID-LINK--
References
- 1. 4-(Difluoromethyl)aniline | 49658-26-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions
Welcome to the technical support center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common and frustrating issues in organofluorine synthesis: low conversion or yield. My goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed decisions to rescue your reaction.
Part 1: Foundational Issues - Reagents, Solvents, and Atmosphere
This section addresses the most frequent and fundamental causes of reaction failure. Before delving into complex mechanistic problems, it is imperative to ensure the basic components of your reaction are not the source of the issue.
Q1: My reaction shows no conversion of the starting material. Where is the most logical place to start troubleshooting?
Answer: When facing a complete lack of reactivity, the culprit is almost always the presence of water or atmospheric oxygen. Fluorination reactions, particularly those involving nucleophilic fluoride sources or moisture-sensitive electrophilic reagents like DAST, are notoriously intolerant to moisture.[1][2]
The Chemistry Behind the Problem:
-
Reagent Decomposition: Many fluorinating agents react rapidly with water. For instance, DAST and Deoxo-Fluor can hydrolyze to generate hydrogen fluoride (HF), consuming the reagent and creating a hazardous, corrosive byproduct.[3] This not only halts the desired reaction but can also promote acid-catalyzed side reactions.
-
Fluoride Nucleophilicity: In nucleophilic fluorination, the fluoride anion ([F⁻]) is a strong hydrogen bond acceptor. Water molecules form a tight solvation shell around the F⁻ ion, drastically reducing its nucleophilicity and preventing it from attacking the substrate.[4] This is why anhydrous polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are critical for SNAr fluorinations using sources like KF or CsF.[1]
Actionable Troubleshooting Steps:
-
Verify Solvent Dryness: Do not assume a new bottle of solvent is anhydrous. Use a freshly distilled solvent from an appropriate drying agent (e.g., CaH₂ for DCM and acetonitrile) or a solvent from a sealed system that has been stored over activated molecular sieves.[5][6][7] The gold standard for quantifying water content is Karl Fischer titration.[5]
-
Ensure Rigorously Dry Glassware: All glassware must be oven-dried (>125 °C for at least 24 hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) immediately before use.[2][8]
-
Implement Inert Atmosphere Techniques: Assemble your reaction under a positive pressure of an inert gas using Schlenk line or glovebox techniques.[2]
Below is a workflow to diagnose these foundational issues.
Caption: Initial troubleshooting workflow for reaction failure.
Q2: I've confirmed my setup is anhydrous, but the reaction is still sluggish or fails. How can I check the activity of my fluorinating reagent?
Answer: Fluorinating reagents, even when stored under what seem to be proper conditions, can degrade over time. This is particularly true for thermally sensitive or hygroscopic reagents.
Reagent-Specific Stability Insights:
-
DAST and Deoxo-Fluor: These are liquids that can decompose, especially if not stored cold and under an inert atmosphere.[3][9] Their thermal instability is a known safety hazard, with decomposition temperatures around 140 °C.[9][10]
-
Selectfluor®: This electrophilic reagent is a crystalline solid and is generally more robust, even tolerating some moisture.[3] However, older bottles or those exposed to lab atmosphere repeatedly can lose potency.
-
Anhydrous Fluoride Salts (KF, CsF): These are highly hygroscopic. If they are not stored in a desiccator or glovebox and handled quickly, they will readily absorb atmospheric water, rendering them inactive.[1]
Actionable Troubleshooting Steps:
-
Use a Fresh Bottle: The simplest test is to repeat the reaction with a new, sealed bottle of the reagent.
-
Perform a Control Reaction: Test the reagent on a simple, reliable substrate known to work well. For example, attempt the fluorination of benzyl alcohol with DAST. A successful reaction validates the reagent's activity.
-
Analytical Verification: For some reagents, analytical methods can provide clues. ¹⁹F NMR spectroscopy can be used to detect impurities or degradation products in a fluorinating reagent sample.[11]
Part 2: Optimizing Reaction Conditions & Addressing Side Reactions
If foundational issues are ruled out, the next step is to scrutinize the reaction parameters and investigate the formation of byproducts.
Q3: I am seeing some product, but the conversion is low even after a long reaction time. Should I just increase the temperature?
Answer: While increasing the temperature can often increase the reaction rate, it's a double-edged sword that can also accelerate decomposition and side reactions.[12] A systematic approach is more effective than simply applying more heat.
The Chemistry Behind the Problem:
-
Activation Energy: Every reaction has an activation energy barrier. Insufficient thermal energy may mean only a small fraction of molecular collisions are successful.
-
Side Pathways: Higher temperatures can enable competing reaction pathways, such as elimination (forming alkenes) or rearrangement, which may have higher activation energies than the desired fluorination.[13][14] This is a common issue in the deoxyfluorination of secondary and tertiary alcohols.[15]
-
Catalyst/Reagent Stability: As mentioned, many fluorinating agents and catalysts can decompose at elevated temperatures.[9][16]
Actionable Troubleshooting Steps:
-
Systematic Temperature Screen: Instead of a single large jump, screen a range of temperatures (e.g., RT, 40 °C, 60 °C, 80 °C) in small-scale parallel reactions. Monitor by TLC, GC, or LCMS to find the optimal balance between conversion and byproduct formation.
-
Increase Reagent Equivalents: For sterically hindered substrates or if reagent decomposition is suspected, a modest increase in the equivalents of the fluorinating agent (e.g., from 1.2 eq to 1.5 or 2.0 eq) can improve conversion.[12]
-
Solvent Effects: The choice of solvent is critical.[17] A solvent screen (e.g., DCM, MeCN, Toluene, THF) can reveal a medium that better solubilizes reactants or favors the desired transition state. Be aware of solvent compatibility; for example, Selectfluor can react exothermically with DMF.[1][12]
Q4: My reaction is messy, and I'm isolating elimination (alkene) byproducts instead of my desired fluoro-compound. What is causing this and how can I suppress it?
Answer: The formation of elimination byproducts is a classic competing pathway in nucleophilic substitution reactions, especially in deoxyfluorination. It occurs when the fluoride ion acts as a base, abstracting a proton, instead of as a nucleophile.
The Chemistry Behind the Problem: The balance between substitution (Sₙ2) and elimination (E2) is influenced by several factors:
-
Substrate Structure: Tertiary alcohols are more prone to elimination than secondary, which are more prone than primary alcohols.[15]
-
Reagent Choice: Some modern deoxyfluorination reagents like PyFluor and XtalFluor® salts have been specifically designed to be more selective and produce significantly fewer elimination side products compared to DAST or Deoxo-Fluor.[10][18][19]
-
Base/Promoter: In some protocols, an external base is used. A bulky, non-nucleophilic base can favor elimination. Conversely, certain promoters (e.g., Et₃N·3HF with XtalFluor) are used to enhance fluorination efficiency.[18]
Actionable Troubleshooting Steps:
-
Switch the Fluorinating Reagent: If using DAST or Deoxo-Fluor with a sensitive substrate, switching to a more modern, selective reagent like PyFluor or an aminodifluorosulfinium salt (e.g., XtalFluor-E) is a high-impact strategy.[10]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy and are more favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve the Sₙ2/E2 ratio.[20]
-
Modify the Base/Promoter System: If your reaction uses an additive, consider its role. For systems prone to elimination, using a fluoride source that is less basic or avoiding strongly basic conditions is advisable.
Caption: Competing substitution vs. elimination pathways.
Part 3: Advanced Protocols & Methodologies
Protocol 1: Rigorous Drying of Solvents and Glassware
This protocol details the essential steps for preparing an anhydrous reaction environment, a prerequisite for most fluorination chemistries.
Materials:
-
Glassware to be used in the reaction (round-bottom flask, condenser, etc.)
-
High-vacuum pump (<1 mmHg)
-
Heat gun or Bunsen burner
-
Inert gas source (Argon or Nitrogen) with manifold
-
Solvent for reaction (e.g., Dichloromethane)
-
Drying agent (e.g., Calcium Hydride, CaH₂)
-
Distillation apparatus
-
Activated 3Å or 4Å molecular sieves[8]
Procedure:
-
Glassware Preparation (Flame-Drying): a. Assemble the reaction glassware (flask, condenser, etc.). Ensure it is clean and dry to the touch. b. Attach the apparatus to a high-vacuum line and evacuate for 10-15 minutes. c. While under vacuum, gently heat all surfaces of the glassware with a heat gun until all visible moisture is gone. You will see condensation disappear. d. Allow the glassware to cool completely to room temperature while backfilling with inert gas. Maintain a positive pressure of inert gas.[2]
-
Solvent Distillation (Example: Dichloromethane from CaH₂): a. To a flame-dried round-bottom flask under inert gas, add the dichloromethane to be dried. b. Carefully add calcium hydride (approx. 10-20 g per liter) to the solvent.[5] A gentle bubbling may be observed as it reacts with residual water. c. Fit the flask with a distillation head and condenser (also flame-dried and under inert gas). d. Gently reflux the solvent over the CaH₂ for several hours until gas evolution ceases. e. Distill the solvent, collecting the dry fraction in a flame-dried Schlenk flask containing activated molecular sieves for storage.[5] Discard the first 5% and last 10% of the solvent.
Protocol 2: Small-Scale Reaction Array for Condition Optimization
This workflow allows for the efficient screening of multiple reaction parameters simultaneously to identify optimal conditions.
Materials:
-
Array of small reaction vials (e.g., 2 mL HPLC vials with stir bars)
-
Multi-position stirring hotplate
-
Stock solution of substrate in a dry solvent
-
Stock solutions of different fluorinating agents and/or catalysts
-
Automated liquid handler or precise micropipettes
-
LCMS or GCMS for analysis
Procedure:
-
Setup: Arrange the vials in a labeled grid on the stirring hotplate. Each row can represent a different temperature, and each column a different reagent or solvent.
-
Dispensing: a. Add the substrate stock solution to each vial. b. Add the variable component (e.g., different fluorinating agent, solvent, or catalyst) to the vials in each column.
-
Execution: Seal the vials, begin stirring, and set the desired temperatures for each row.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial, quench appropriately (e.g., with saturated NaHCO₃ solution), and analyze by LCMS or GCMS to determine the percent conversion and identify major byproducts.
-
Data Analysis: Tabulate the results to identify the conditions that provide the highest conversion to product with the lowest formation of impurities.
Table 1: Example Data from a Reaction Optimization Array
| Vial | Fluorinating Agent (1.5 eq) | Solvent | Temp (°C) | Conversion after 12h (%) | Purity (Product/Byproduct Ratio) |
| A1 | DAST | DCM | 25 | 15% | 90:10 |
| A2 | Deoxo-Fluor | DCM | 25 | 20% | 88:12 |
| A3 | PyFluor | DCM | 25 | 45% | >99:1 |
| B1 | DAST | MeCN | 60 | 55% | 60:40 (Elimination) |
| B2 | Deoxo-Fluor | MeCN | 60 | 60% | 65:35 (Elimination) |
| B3 | PyFluor | MeCN | 60 | 95% | 98:2 |
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Simpler fluorine chemistry [soci.org]
- 10. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. scribd.com [scribd.com]
- 15. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Minimizing side reactions during the synthesis of polyfunctionalized anilines
Technical Support Center: Synthesis of Polyfunctionalized Anilines
A Guide to Minimizing Side Reactions and Maximizing Yield
From the Desk of the Senior Application Scientist,
Welcome to the technical support center dedicated to the synthesis of polyfunctionalized anilines. As crucial intermediates in pharmaceuticals, agrochemicals, and materials science, the ability to synthesize these molecules with precision is paramount. However, the inherent reactivity of the aniline core—both at the nitrogen and on the aromatic ring—presents a unique set of challenges. Side reactions are not just a possibility; they are a frequent obstacle to achieving high purity and yield.
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common issues encountered in the lab. My goal is not just to provide protocols, but to explain the underlying chemical principles. Understanding why a side reaction occurs is the first step to preventing it. Here, we will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of aniline chemistry.
Section 1: Oxidation and Reaction Discoloration
This is perhaps the most common issue. The electron-rich nature of the aniline ring and the lone pair on the nitrogen make these compounds highly susceptible to oxidation.[1]
FAQ 1: My reaction mixture is turning dark brown/black, especially during workup or cross-coupling reactions. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of aniline oxidation.[2] The amino group makes the aromatic ring electron-rich and prone to losing electrons, leading to the formation of highly colored impurities like benzoquinones and polymeric species (polyaniline).[1] This process can be accelerated by air (atmospheric oxygen), heat, acidic conditions, or the presence of certain metal salts (e.g., Cu(II), Fe(III)) which can act as catalysts.[1][2]
Troubleshooting Workflow for Aniline Oxidation
Caption: Troubleshooting workflow for reaction discoloration.
Prevention Strategies:
-
Work Under an Inert Atmosphere: The most direct solution is to remove oxygen.[1] Always run your reactions under a blanket of nitrogen or argon. Using solvents that have been degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) is also critical.
-
Use Purified Reagents: Ensure your starting aniline is pure and colorless.[2] If it has a colored tint, it's already partially oxidized. Consider distillation under reduced pressure before use.
-
pH Control: The rate of aniline oxidation can be highly dependent on pH.[1] While strong acid can lead to oxidation, buffering the solution may help maintain stability. The optimal pH must be determined empirically for your specific system.
-
Protect the Amino Group: The most robust strategy is to temporarily reduce the electron-donating ability of the amino group by converting it to an amide (e.g., acetanilide). This makes the substrate less prone to oxidation and is a key strategy for many subsequent reactions.[2][3]
Section 2: Controlling N-Alkylation and N-Acylation
A frequent goal is mono-alkylation or mono-acylation of the amino group. However, this is often complicated by over-reaction.
FAQ 2: I'm trying to perform a mono-alkylation on my aniline, but I'm getting a mixture of di-alkylated product and even some quaternary ammonium salt. How can I improve selectivity?
Answer:
This is a classic challenge known as over-alkylation .[4] The root cause is that the product of the first alkylation (a secondary aniline) is often more nucleophilic and reactive than the starting primary aniline.[4][5] This creates a "runaway" effect where the product outcompetes the starting material for the alkylating agent.
Key Strategies for Selective Mono-Alkylation:
| Strategy | Principle | Key Considerations |
| Control Stoichiometry | Use a large excess of the aniline relative to the alkylating agent. | This favors the statistical probability of the alkylating agent encountering a starting aniline molecule. However, it can be atom-inefficient and requires difficult purification to remove excess aniline.[4] |
| Adjust Reaction Conditions | Lowering the reaction temperature and using a less polar solvent can reduce the rate of the second alkylation step.[4] | May lead to significantly longer reaction times or low conversion. Requires careful optimization. |
| Use Bulky Groups | If either the aniline or the alkylating agent has significant steric hindrance, this can disfavor the second alkylation. | Not a universally applicable strategy; depends on the specific substrates. |
| Reductive Amination | This is the most reliable method. The aniline is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. | Offers excellent control over mono-alkylation.[4][5] The imine intermediate is not nucleophilic enough to react further, preventing over-alkylation. |
Recommended Protocol: Reductive Amination for Controlled Mono-Alkylation
This two-step, one-pot process provides excellent selectivity for secondary amines.[5]
-
Setup: In a round-bottom flask, dissolve the polyfunctionalized aniline (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or GC-MS. For less reactive substrates, a mild acid catalyst like acetic acid can be added.
-
Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). This reagent is particularly effective as it is selective for the imine in the presence of the carbonyl starting material.
-
Reaction: Continue stirring at room temperature and monitor the reaction for completion (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Achieving Selective Ring Functionalization
The powerful activating nature of the amino group can make selective electrophilic aromatic substitution a significant challenge.
FAQ 3: I need to mono-halogenate my aniline, but the reaction is uncontrollable and yields the 2,4,6-tri-halogenated product. How can I achieve selectivity?
Answer:
This is a direct consequence of the powerful ortho, para-directing and activating nature of the -NH₂ group.[6] It makes the aromatic ring extremely electron-rich and highly susceptible to electrophilic attack, leading to polyhalogenation.[2]
The solution is to temporarily "tame" the activating group.
Workflow for Selective Mono-Halogenation
Caption: Workflow for controlled mono-halogenation of anilines.
By converting the amino group to an acetamido (-NHCOCH₃) group, you moderate its activating effect. The lone pair on the nitrogen is now delocalized into the adjacent carbonyl group, making it less available to activate the ring.[3][6] This has two key benefits:
-
Reduced Reactivity: The ring is now only moderately activated, preventing over-halogenation.
-
Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, strongly favoring substitution at the para position.[2]
Protocol: Para-Bromination of Aniline via Protection
-
Part A: Acetylation of Aniline [2]
-
In a flask, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) with stirring. The reaction is exothermic.
-
After the initial reaction subsides, gently warm the mixture (e.g., 50 °C) for 15 minutes to ensure completion.
-
Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Part B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.
-
Collect the product by filtration, wash with water, and dry.
-
-
Part C: Hydrolysis (Deprotection)
-
Reflux the p-bromoacetanilide in an excess of aqueous acid (e.g., 70% H₂SO₄) or base (e.g., 15% NaOH) until TLC shows complete conversion.
-
Cool the solution and carefully neutralize it to precipitate the p-bromoaniline product.
-
Collect the product by filtration, wash, and recrystallize for final purification.
-
Section 4: Functional Group Compatibility and Chemoselectivity
Polyfunctionalized molecules present the challenge of making one functional group react in the presence of others.
FAQ 4: My aniline has another nucleophilic group (e.g., a phenol or aliphatic amine). How can I selectively functionalize the aniline nitrogen?
Answer:
This is a problem of chemoselectivity . The relative reactivity of the functional groups is key. A phenol is typically more acidic but less nucleophilic than an aniline. An aliphatic amine is generally more basic and more nucleophilic than an aniline.
-
Exploit Inherent Reactivity: In some cases, you can use reaction conditions that favor one group over another. For example, acylation of a molecule containing both an aniline and an alcohol will often preferentially occur on the more nucleophilic aniline nitrogen under neutral or slightly basic conditions.
-
Use Protecting Groups: This is the most reliable approach. You must protect the more reactive or undesired site to force the reaction to occur where you want it.[7]
Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[8] | Stable to base, hydrogenation |
| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[8] | Stable to mild acid/base |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Strong Acid or Base (Hydrolysis)[7] | Stable to hydrogenation, mild acid/base |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[8] | Stable to acid, hydrogenation |
Strategic Choice of Protecting Groups:
The key is to use "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other.[8] For a molecule with an aniline and an aliphatic amine, you could:
-
Protect the more nucleophilic aliphatic amine with a Boc group.
-
Perform the desired reaction on the aniline nitrogen.
-
Selectively remove the Boc group with acid, leaving the functionalized aniline intact.
Section 5: Purification Strategies
Successful synthesis is incomplete without successful purification. Polyfunctionalized anilines can be particularly challenging to purify due to the presence of polar functional groups and side products with similar properties.
FAQ 5: How can I effectively purify my target aniline from unreacted starting material and over-alkylated byproducts?
Answer:
A multi-step approach is often necessary.
-
Acidic Wash (Liquid-Liquid Extraction): This is a powerful technique for removing unreacted basic starting materials.[2]
-
Principle: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash this solution with a dilute aqueous acid (e.g., 1M HCl).
-
Outcome: The more basic anilines (starting material, mono-alkylated product) will be protonated and move into the aqueous phase. The less basic product (e.g., an amide) or more sterically hindered, less basic di-alkylated product may remain in the organic layer. Basifying the aqueous layer will recover the amines if needed.
-
-
Column Chromatography: This is the workhorse of purification for complex mixtures.
-
Challenges: Anilines can "streak" on silica gel due to their basicity.
-
Solution: To improve separation and get well-defined spots/peaks, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to your eluent system. This deactivates the acidic sites on the silica gel.
-
-
Distillation: If your product is a liquid and has a boiling point sufficiently different from the impurities, distillation under reduced pressure can be an effective method for large-scale purification.[4]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity. Sometimes, treating the solution with activated carbon can help remove colored (oxidized) impurities.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Protection for amino group and amino acid | PPTX [slideshare.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Catalyst selection for hydrogenation in aniline synthesis
Aniline Synthesis via Nitrobenzene Hydrogenation: A Technical Support Guide
Welcome to the Technical Support Center for Catalyst Selection in Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitrobenzene. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower your experimental success. This center addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring a robust and validated approach to your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of nitrobenzene to aniline?
The industrial production of aniline predominantly relies on the catalytic hydrogenation of nitrobenzene.[1][2] A variety of transition metal catalysts are effective, with the choice depending on factors like cost, desired selectivity, and process conditions (gas vs. liquid phase).
-
Palladium (Pd)-based Catalysts: Palladium is a versatile and widely used metal for this transformation, often supported on materials like carbon (Pd/C) or alumina (Pd/Al₂O₃).[3][4][5] Pd catalysts are known for their high activity and excellent selectivity towards aniline under relatively mild conditions.[5][6]
-
Nickel (Ni)-based Catalysts: Nickel catalysts, particularly Raney Nickel, are a cost-effective alternative to precious metals and are widely used in industrial processes.[7][8][9][10] They can achieve high yields but may require more demanding conditions.[9][11] Supported nickel catalysts (e.g., Ni/SiO₂) are also effective and can offer better dispersion and stability.[8]
-
Platinum (Pt)-based Catalysts: Platinum is highly active for nitrobenzene hydrogenation and can be used in the form of supported catalysts (e.g., Pt/C).[12][13] It is particularly effective under modest reaction conditions.[12]
-
Other Metals: Copper (Cu), Ruthenium (Ru), and Gold (Au) have also been shown to catalyze this reaction effectively.[12][14]
Q2: What is the general reaction mechanism for nitrobenzene hydrogenation?
The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a multi-step process involving several intermediates. While the exact surface mechanism can be complex and catalyst-dependent, the generally accepted pathway involves the sequential addition of hydrogen.
The overall reaction is: C₆H₅NO₂ + 3H₂ → C₆H₅NH₂ + 2H₂O.[2]
Key intermediates formed during the reaction include nitrosobenzene (C₆H₅NO) and N-phenylhydroxylamine (C₆H₅NHOH).[8] These intermediates can sometimes react with each other or with aniline to form condensation byproducts like azoxybenzene and azobenzene, which are then further hydrogenated to aniline.[7][8] Understanding this pathway is crucial for troubleshooting, as the accumulation of intermediates can indicate a stalled or inefficient reaction.
Diagram of the Aniline Synthesis Reaction Pathway
Caption: Reaction network for nitrobenzene hydrogenation.
Q3: Why is the catalyst support material important?
The support material plays a critical role beyond simply providing a surface for the metal nanoparticles. Its properties significantly influence the overall performance of the catalyst:
-
Dispersion and Stability: A high surface area support (like activated carbon, alumina, or silica) allows for high dispersion of the metal nanoparticles, maximizing the number of active sites available for catalysis.[4] It also prevents the metal particles from agglomerating (sintering) at higher temperatures, which would lead to deactivation.[15]
-
Metal-Support Interactions: The support can have electronic or chemical interactions with the metal particles, which can modify the catalyst's activity and selectivity. For instance, alumina is well-suited for higher temperature operations.[5][6]
-
Mass Transfer: The porous structure of the support affects the diffusion of reactants (nitrobenzene, hydrogen) to the active sites and the diffusion of products (aniline, water) away from them. Poor mass transfer can limit the overall reaction rate.
Q4: What are the key reaction parameters to control for optimal aniline yield and selectivity?
Achieving high yield and selectivity requires careful control over several interdependent parameters:[1]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can compromise selectivity by promoting side reactions, especially the over-hydrogenation of the aniline aromatic ring to form cyclohexylamine and other saturated byproducts.[5][6]
-
Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reaction forward. The effect of pressure on selectivity can vary; in some systems, higher pressure has less impact on byproduct formation than temperature.[5]
-
Catalyst Type and Loading: The choice of metal (e.g., Pd vs. Ni) and its loading on the support are fundamental. Lower palladium loading on alumina has been shown to favor higher aniline selectivity and reduce the formation of over-hydrogenated products.[5][6]
-
Solvent: The solvent can influence the solubility of reactants and the interaction with the catalyst surface. Common solvents include alcohols like methanol or ethanol.[16]
-
Substrate Concentration & Residence Time: In batch reactions, substrate concentration can impact selectivity.[17] In continuous flow systems, the residence time (related to flow rate) is critical. A "volcano" like curve for aniline yield versus residence time can be observed, indicating that an optimal contact time exists to maximize aniline formation while minimizing its subsequent destruction.[5][6]
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of nitrobenzene.
-
Potential Cause A: Inactive or Deactivated Catalyst.
-
Why it happens: The catalyst may be inherently inactive, may have been deactivated from previous use, or could have been poisoned by impurities. Sulfur compounds, for example, are known catalyst poisons.[1] Sintering (thermal degradation) or coking (carbon deposition) can also block active sites.[15][18]
-
How to solve it:
-
Use a Fresh Catalyst: Always start with a fresh, properly handled batch of catalyst to establish a baseline.
-
Ensure Reagent Purity: Use high-purity nitrobenzene and solvents to avoid introducing poisons.
-
Catalyst Regeneration: Depending on the deactivation mechanism, some catalysts can be regenerated. Coking might be reversed by controlled oxidation, but sintering is generally irreversible.
-
Check Handling: Ensure the catalyst was not overly exposed to air, especially pyrophoric catalysts like Raney Nickel.[11]
-
-
-
Potential Cause B: Inadequate Reaction Conditions.
-
Why it happens: The hydrogenation reaction requires sufficient energy (temperature) and hydrogen concentration (pressure) to proceed at a reasonable rate.
-
How to solve it:
-
Verify Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that there are no leaks in the system.
-
Increase Temperature/Pressure Incrementally: Cautiously increase the reaction temperature and/or hydrogen pressure within safe operational limits for your reactor. Monitor the reaction progress closely.
-
Check Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration.
-
-
-
Potential Cause C: Poor Mass Transfer/Mixing.
-
Why it happens: In a heterogeneous catalytic system, the reactants must physically contact the catalyst's active sites. In a liquid-phase batch reactor, if the catalyst powder is not properly suspended, the reaction will be limited by this poor mixing.[1]
-
How to solve it: Increase the stirring rate (RPM) to ensure the catalyst is fully suspended in the reaction medium, forming a uniform slurry.
-
Problem 2: My nitrobenzene is consumed, but the yield of aniline is low due to byproduct formation.
-
Potential Cause A: Over-hydrogenation of the Aniline Ring.
-
Why it happens: The desired product, aniline, can itself be hydrogenated further, especially under harsh conditions. This leads to the formation of cyclohexylamine (CHA), N-cyclohexylaniline (CHAN), and dicyclohexylamine (DICHA), which are major causes of selectivity loss.[5][19] This is often exacerbated by high temperatures, high catalyst loading, or long residence times.[5][6]
-
How to solve it:
-
Reduce Reaction Temperature: This is often the most effective parameter for minimizing over-hydrogenation.[5]
-
Optimize Catalyst Loading: Using a catalyst with a lower metal weight percentage (e.g., 0.3 wt% Pd/Al₂O₃ vs. 5 wt%) can significantly improve aniline selectivity.[6]
-
Control Residence Time: In flow chemistry, optimize the flow rate to prevent the newly formed aniline from spending too much time in contact with the catalyst.[6]
-
Analyze Byproducts: Use GC-MS to identify the specific byproducts, confirming if over-hydrogenation is the primary issue.
-
-
-
Potential Cause B: Formation of Condensation Products.
-
Why it happens: Reaction intermediates like nitrosobenzene and N-phenylhydroxylamine can condense to form species like azoxybenzene, which is then hydrogenated to azobenzene and finally to aniline.[8] If the catalyst is inefficient at hydrogenating these condensation products, they may appear in the final mixture.
-
How to solve it:
-
Ensure Sufficient Hydrogen: A lack of hydrogen on the catalyst surface can favor condensation reactions.
-
Change Catalyst: A different catalyst may have a better activity profile for hydrogenating these specific intermediates. Bimetallic catalysts can sometimes offer higher selectivity by preventing the accumulation of intermediates.[11]
-
-
Problem 3: My final product is dark brown and appears to contain polymers.
-
Why it happens: Aniline is highly susceptible to oxidation, especially when exposed to air and light.[1] This oxidation process forms colored, high-molecular-weight polymeric byproducts, often referred to as "aniline black."
-
How to solve it:
-
Maintain an Inert Atmosphere: After the reaction is complete and the hydrogen is vented, blanket the reaction mixture and the final product with an inert gas like nitrogen or argon.
-
Prompt Purification: Purify the crude aniline as quickly as possible after the reaction workup.
-
Store Properly: Store the purified aniline in a dark, sealed container under an inert atmosphere to maintain its stability.
-
Troubleshooting Workflow for Low Aniline Yield
Caption: Troubleshooting workflow for low yield in aniline synthesis.
Catalyst Performance Comparison
This table summarizes the characteristics of common catalysts used for nitrobenzene hydrogenation. The performance can be highly dependent on the specific support, preparation method, and reaction conditions.
| Catalyst System | Typical Operating Conditions | Advantages | Disadvantages |
| Pd/C or Pd/Al₂O₃ | Liquid or Gas Phase; 60-180°C; 1-3 MPa H₂[6] | High activity and selectivity at mild conditions[5]; versatile for various substrates. | Higher cost (precious metal); can be prone to over-hydrogenation at high temperatures.[6] |
| Raney Nickel | Liquid Phase; 90-120°C; 1-3 MPa H₂[8][20] | Low cost[9]; high activity; industrially proven. | Pyrophoric when dry[11]; potential for nickel leaching; may require higher temperatures/pressures than Pd. |
| Supported Ni (e.g., Ni/SiO₂) | Liquid or Gas Phase; 70-90°C; 1 MPa H₂[8] | Good activity and selectivity[8]; improved stability and dispersion compared to Raney Ni. | Can be less active than precious metal catalysts. |
| Pt/C | Liquid or Gas Phase; 35-100°C; 1-3 MPa H₂[13] | Very high activity, often higher than Pd[13]; effective at low temperatures. | High cost; can be less selective and more prone to ring hydrogenation than palladium. |
| Supported Cu | Gas Phase; 250-300°C; 0.4-1 MPa H₂[14] | Low cost; good for vapor-phase processes. | Generally requires higher temperatures; lower activity compared to Ni or Pd. |
Detailed Experimental Protocol: Lab-Scale Batch Hydrogenation
This protocol describes a general procedure for the liquid-phase hydrogenation of nitrobenzene using a supported palladium catalyst in a stirred batch reactor.
Safety Precautions: Hydrogen is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures, including a blast shield. Aniline and nitrobenzene are toxic. Handle with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
High-pressure stirred autoclave (e.g., Parr reactor) equipped with a gas inlet, vent, pressure gauge, thermocouple, and mechanical stirrer.
-
Nitrobenzene (high purity)
-
Ethanol or Methanol (solvent)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
To the reactor vessel, add the 5% Pd/C catalyst (e.g., 1-2 mol% relative to the substrate).
-
Add the solvent (e.g., ethanol, to a concentration of ~0.5 M of nitrobenzene).
-
Add a magnetic stir bar or ensure the mechanical stirrer is properly fitted.
-
-
Inerting the System:
-
Seal the reactor.
-
Purge the reactor vessel by pressurizing with nitrogen to ~5 bar and then carefully venting. Repeat this cycle at least 3-5 times to remove all oxygen.
-
-
Adding Reactants:
-
Under a positive pressure of nitrogen, add the nitrobenzene to the reactor via a syringe or addition funnel.
-
Seal the reactor completely.
-
-
Hydrogenation:
-
Begin stirring at a high rate (e.g., >1000 RPM) to ensure the catalyst is well suspended.
-
Purge the reactor with hydrogen gas by pressurizing to ~5 bar and venting. Repeat 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
-
Heat the reactor to the target temperature (e.g., 80°C).
-
Monitor the reaction by observing the hydrogen uptake from the pressure gauge. The pressure will drop as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
-
Reaction Workup:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas 3-5 times.
-
Open the reactor under a nitrogen atmosphere.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the solid Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately after filtration.
-
The filtrate contains the aniline product in the solvent. The solvent can be removed by rotary evaporation to yield the crude aniline.
-
-
Purification:
-
The crude aniline can be purified by distillation under reduced pressure to obtain the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cetjournal.it [cetjournal.it]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. aidic.it [aidic.it]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. chemcess.com [chemcess.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds - Eureka | Patsnap [eureka.patsnap.com]
Topic: Addressing Solubility Issues of 3-(Difluoromethyl)-4-fluoroaniline in Organic Solvents
An Official Technical Support Guide
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Understanding the Solubility Challenge
Welcome to the technical support center for 3-(Difluoromethyl)-4-fluoroaniline. As a key building block in medicinal chemistry and materials science, its effective use hinges on a clear understanding of its behavior in solution. The molecule's structure, which features a polar amine (-NH₂) group, a moderately polar difluoromethyl (-CHF₂) group, and an electronegative fluorine atom on an aromatic ring, creates a nuanced physicochemical profile.[1] This unique combination of functional groups means that predicting its solubility is not always straightforward. The amine group can both donate and accept hydrogen bonds, while the fluorinated moieties introduce significant dipole moments and increase hydrophobicity.
This guide is structured to provide you with not just protocols, but the underlying chemical principles to troubleshoot solubility issues effectively. We will move from foundational frequently asked questions to a systematic, hands-on troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve this compound in non-polar solvents like hexanes or toluene. Why is this happening?
A1: This is an expected outcome due to the principle of "like dissolves like." Your compound has significant polar characteristics. The primary intermolecular forces holding the solid this compound together are hydrogen bonding (via the -NH₂ group) and strong dipole-dipole interactions from the C-F bonds. Non-polar solvents like hexanes and toluene only offer weak van der Waals forces. These weak solvent-solute interactions are energetically insufficient to overcome the strong solute-solute forces in the crystal lattice, resulting in poor solubility. For effective dissolution, the solvent must offer comparable or stronger intermolecular forces.[2]
Q2: My attempts to dissolve the compound in dichloromethane (DCM) resulted in a cloudy suspension, not a clear solution. What does this indicate?
A2: A cloudy or hazy solution typically indicates that you are operating near the compound's saturation limit in that specific solvent at the given temperature. DCM is a polar aprotic solvent, but it cannot act as a hydrogen bond donor. While it can engage in dipole-dipole interactions, its ability to solvate the highly polar amine group is limited compared to protic solvents or stronger aprotic solvents like THF or DMF. The cloudiness suggests that while some of the material has dissolved, a fraction remains as finely dispersed, undissolved solid or the solution is in a metastable state. Gentle heating or the use of a co-solvent (discussed below) can often resolve this issue.
Q3: Are polar protic solvents like methanol or ethanol a good choice? What are the potential risks?
A3: Yes, from a pure solubility standpoint, polar protic solvents are often excellent choices. Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate the amine group and overcome the solute-solute interactions. Structurally similar compounds like 4-fluoroaniline are known to be soluble in ethanol.[3]
The primary risk is chemical reactivity. If your subsequent experimental step involves reagents that are sensitive to acidic protons—such as Grignard reagents, organolithiums, strong non-nucleophilic bases (e.g., LDA, NaH), or certain acylating agents—the protic solvent will react with and quench your reagents, causing the reaction to fail. Therefore, while suitable for analytical purposes (e.g., preparing an NMR sample), their use in synthesis must be carefully evaluated against the reaction conditions.
Systematic Troubleshooting Guide
When encountering solubility issues, a systematic approach is more effective than random solvent screening. The following workflow and protocols are designed to guide you to a logical solution.
Step 1: Rational Solvent Selection
The first step is to select a solvent with appropriate physical properties. Based on the structure of this compound, solvents should be polar and, where possible, capable of hydrogen bonding.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Recommended Solvents | Rationale & Use Case |
| Polar Aprotic (High Priority) | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Best for Synthesis: These solvents have strong dipole moments to solvate the fluorinated ring and can accept hydrogen bonds from the amine group. THF is an excellent first choice. DMF and DMSO offer very high solvency but can be difficult to remove post-reaction. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High Solubility: Excellent for dissolving the compound for non-reactive applications like chromatography or spectroscopic analysis. Use in synthesis only when reaction chemistry is compatible with protic sources. |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate Solubility: Useful for extractions and some reactions, but may require heating or a co-solvent to achieve higher concentrations. |
| Ethers | 2-Methyl-THF, 1,4-Dioxane | Moderate Solubility: Generally better than diethyl ether due to higher polarity. Good alternatives to THF in some applications. |
| Non-Polar Solvents | Toluene, Heptane, Hexanes | Poor Solubility (Avoid): Generally unsuitable for dissolving the compound. May be used as anti-solvents for crystallization. |
Step 2: Troubleshooting Workflow
If your initial solvent choice proves inadequate, follow this logical workflow to systematically address the problem.
Caption: A systematic workflow for troubleshooting solubility.
Experimental Protocols
These protocols provide detailed, self-validating steps to overcome common solubility hurdles.
Protocol 1: Enhancing Solubility via Thermal Input
Objective: To use kinetic energy to overcome the activation barrier of dissolution.
Methodology:
-
Setup: To a flask containing a magnetic stir bar and your solid this compound, add the selected solvent (e.g., THF, Acetonitrile). Equip the flask with a condenser to prevent solvent loss.
-
Heating: Place the flask in a heating mantle or an oil bath. Begin stirring and slowly increase the temperature to 40-60 °C.
-
Observation: Maintain the temperature and stirring for 15-20 minutes. A clear, homogeneous solution should form. The persistence of undissolved solid indicates that you are likely above the saturation point even at the elevated temperature.
-
Validation: Slowly cool the solution back to room temperature. If the compound remains in solution, you have successfully created a stable solution at your target concentration. If the compound precipitates, the solution was supersaturated at room temperature, and you will need to either use more solvent or proceed to Protocol 2.
Expertise & Causality: Heating increases the kinetic energy of both the solvent and solute molecules. This added energy helps to break the strong intermolecular hydrogen bonds and dipole-dipole forces holding the solute molecules together in the solid state, allowing the solvent to solvate them more effectively.
Protocol 2: The Co-Solvent Method
Objective: To modify the bulk properties of the primary solvent to increase its solvating power.
Methodology:
-
Primary Slurry: In a flask at room temperature, create a slurry of your compound in the primary solvent (e.g., 10 volumes of THF).
-
Co-Solvent Addition: While stirring vigorously, add a small amount (e.g., 5% of the primary solvent volume) of a highly polar aprotic co-solvent like DMF or NMP.
-
Titration and Observation: Continue to add the co-solvent dropwise. Observe the solution for clarity. Stop the addition as soon as a fully homogeneous solution is achieved.
-
Validation & Documentation: Record the final solvent ratio (e.g., THF:DMF 10:1 v/v) that was required. This ratio is a critical parameter for ensuring the process is reproducible for future experiments or scale-up.
Expertise & Causality: A highly polar co-solvent like DMF is exceptionally effective at solvating polar functional groups. By introducing it into a less potent solvent like THF, you create a "micro-environment" around the solute molecules that is much more favorable for dissolution. This synergistic effect significantly enhances the overall solvating power of the mixture without having to rely entirely on a high-boiling point solvent.
References
Technical Support Center: Industrial Scale Synthesis of 3-(Difluoromethyl)-4-fluoroaniline
Welcome to the technical support center for the scaled-up synthesis of 3-(difluoromethyl)-4-fluoroaniline (CAS 445303-96-8). This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the challenges of industrial production. The unique properties imparted by the difluoromethyl group make this compound a valuable building block in modern pharmaceuticals and agrochemicals, but its synthesis presents specific challenges that require careful control and optimization.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, handling, and analysis of this compound.
Q1: What is the most viable synthetic route for industrial-scale production of this compound?
A1: For industrial production, a convergent and high-yielding route is paramount. A widely adopted strategy involves a two-step process starting from a commercially available precursor, 4-fluoro-3-nitrobenzaldehyde. The synthesis proceeds via:
-
Difluoromethylation: Conversion of the aldehyde functional group to a difluoromethyl group.
-
Reduction: Catalytic hydrogenation of the nitro group to the target aniline.
This route is advantageous due to the availability of starting materials and the generally clean, high-yielding nature of the individual steps when properly optimized.
Q2: What are the primary challenges associated with difluoromethylation reactions at scale?
A2: Scaling up difluoromethylation presents several key challenges.[3] Reagent stability and cost are primary concerns. Many difluoromethylating agents can be unstable or expensive.[3] Furthermore, achieving high regioselectivity and chemoselectivity can be difficult, and the scalability of certain methods, particularly those requiring photoredox catalysis, may be limited in an industrial setting.[3] Careful control of reaction conditions is necessary to manage potential exotherms and ensure consistent product quality.
Q3: What are the critical safety precautions for handling the reagents and the final product?
A3: Safety is non-negotiable.
-
Starting Materials & Reagents: Many fluorinated compounds and their precursors are toxic if inhaled, ingested, or in contact with skin.[4][5][6] Always consult the Safety Data Sheet (SDS) for each chemical. Work in a well-ventilated area or under a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and protective clothing.[4][7]
-
Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure. The process must be conducted in a properly rated reactor (autoclave) with appropriate safety interlocks. An inert atmosphere (like nitrogen or argon) must be used to purge the system before and after the reaction to prevent the formation of explosive mixtures.[8]
-
Final Product: this compound is an aniline derivative and should be handled as a potentially toxic substance. Avoid inhalation and skin contact.[9]
Q4: Which analytical methods are recommended for quality control during and after the synthesis?
A4: A multi-pronged analytical approach is recommended for robust quality control.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection are suitable for tracking the progress of both the difluoromethylation and reduction steps.[10]
-
Purity Analysis: Final product purity is best determined by HPLC, providing quantitative data on the main component and any impurities.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.[12][13]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is essential for unambiguous confirmation of the final product's structure. Mass Spectrometry (MS) confirms the molecular weight.
Part 2: Synthesis Workflow and Experimental Protocols
The following section details a validated, step-by-step protocol for the synthesis of this compound, designed for scalability.
Overall Synthesis Workflow
Caption: Scalable two-step synthesis of this compound.
Protocol 1: Synthesis of 1-(Difluoromethyl)-4-fluoro-3-nitrobenzene
Objective: To convert the aldehyde group of 4-fluoro-3-nitrobenzaldehyde into a difluoromethyl group.
| Parameter | Value/Condition | Rationale |
| Primary Reagent | Diethylaminosulfur trifluoride (DAST) | An effective fluorinating agent for converting aldehydes to difluoromethyl groups. Use with extreme caution. |
| Solvent | Dichloromethane (DCM), anhydrous | Provides a suitable reaction medium and is relatively inert under the reaction conditions. Anhydrous conditions are critical to prevent reagent quenching. |
| Temperature | 0 °C to Room Temperature | The initial addition is performed at 0 °C to control the exothermic reaction. The reaction is then allowed to warm to complete the conversion. |
| Stoichiometry | 1.2 - 1.5 equivalents of DAST | A slight excess of the fluorinating agent ensures complete conversion of the starting material. |
Step-by-Step Procedure:
-
Charge a suitable, inerted reactor with anhydrous dichloromethane (DCM).
-
Cool the solvent to 0 °C under a nitrogen atmosphere.
-
Slowly add 4-fluoro-3-nitrobenzaldehyde (1.0 eq) to the cooled solvent with vigorous stirring.
-
Carefully add DAST (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude 1-(difluoromethyl)-4-fluoro-3-nitrobenzene, which can be used in the next step without further purification if purity is >95%.
Protocol 2: Synthesis of this compound
Objective: To reduce the nitro group of the intermediate to an aniline via catalytic hydrogenation.
| Parameter | Value/Condition | Rationale |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | A highly efficient and standard catalyst for nitro group reductions. It offers good activity and selectivity.[8] |
| Catalyst Loading | 1-5 mol% | A balance between reaction rate and cost. Higher loading may be needed for less pure substrates. |
| Reducing Agent | Hydrogen (H₂) Gas | The standard reductant for this type of transformation. |
| Pressure | 50-100 psi (3.4 - 6.8 bar) | Sufficient pressure to ensure adequate hydrogen availability and drive the reaction to completion in a reasonable timeframe.[8] |
| Solvent | Ethanol or Methanol | Excellent solvents for both the substrate and for dissolving hydrogen. |
| Temperature | 25-50 °C | The reaction is typically exothermic. Maintaining a moderate temperature prevents side reactions and ensures safety. |
Step-by-Step Procedure:
-
Charge a hydrogenation reactor (autoclave) with 1-(difluoromethyl)-4-fluoro-3-nitrobenzene (1.0 eq) and the solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst under a nitrogen atmosphere.
-
Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Pressurize the reactor to the target pressure (e.g., 60 psi) with hydrogen.
-
Begin vigorous stirring and maintain the temperature between 25-50 °C. The reaction is exothermic and may require cooling.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion with HPLC analysis.
-
Once complete, stop the stirring and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor 3-5 times with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to achieve >99% purity.
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for key synthesis challenges.
Question: My difluoromethylation reaction (Step 1) yield is consistently low. What are the likely causes and solutions?
-
Potential Cause 1: Reagent Inactivity. DAST and related reagents are highly sensitive to moisture. Any water in the solvent or on the glassware will rapidly decompose the reagent.
-
Solution: Ensure all glassware is oven-dried before use. Use a high-quality, anhydrous grade of DCM. Purchase the fluorinating reagent from a reputable supplier and handle it under a strict inert atmosphere.
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: First, extend the reaction time at room temperature to 24 hours. If the starting material is still present, consider gently warming the reaction to 30-35 °C while carefully monitoring for byproduct formation by HPLC.
-
Question: The hydrogenation reaction (Step 2) is very slow or has stalled completely. Why?
-
Potential Cause 1: Catalyst Poisoning. The palladium catalyst is sensitive to poisons, particularly sulfur compounds or certain nitrogen-containing heterocycles. If the intermediate from Step 1 is not sufficiently pure, it can inhibit the catalyst.
-
Solution: Analyze the intermediate from Step 1 for impurities. If necessary, purify it via flash chromatography before proceeding to the hydrogenation step.
-
-
Potential Cause 2: Poor Mass Transfer. In a three-phase reaction (solid catalyst, liquid substrate, gas), efficient mixing is critical for the reaction to proceed.
-
Solution: Ensure the stirring or agitation in the reactor is vigorous enough to keep the catalyst suspended and to facilitate the dissolution of hydrogen gas into the liquid phase.
-
-
Potential Cause 3: Inactive Catalyst. The catalyst may be old or have been improperly handled, leading to oxidation of the palladium surface.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled quickly in the air and stored under an inert atmosphere.
-
Question: My final product is contaminated with a significant amount of 3-(difluoromethyl)aniline (defluorinated byproduct). How can I prevent this?
-
Potential Cause: Over-hydrogenolysis. The carbon-fluorine bond can be cleaved under harsh hydrogenation conditions (high temperature, high pressure, or prolonged reaction time), especially with a highly active catalyst.
-
Solution:
-
Lower the Temperature: Conduct the reaction at the lower end of the recommended range (e.g., 25-30 °C).
-
Reduce Pressure: Lower the hydrogen pressure to the minimum required for a reasonable reaction rate (e.g., 40-50 psi).
-
Monitor Closely: Stop the reaction as soon as HPLC analysis shows complete consumption of the nitro intermediate to avoid over-reduction.
-
Catalyst Choice: Consider a less active catalyst or one modified to suppress dehalogenation.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability and storage conditions for 3-(Difluoromethyl)-4-fluoroaniline
Welcome to the technical support guide for 3-(Difluoromethyl)-4-fluoroaniline (CAS No. 164492-41-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this important chemical intermediate. The unique combination of a difluoromethyl group and a fluorine atom on the aniline ring imparts desirable properties for pharmaceutical and agrochemical synthesis, but also necessitates specific storage and handling protocols to maintain its integrity.
This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges. Our goal is to provide you with the expertise and practical insights needed for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically between 2-8°C, and it should be kept under an inert atmosphere, such as argon or nitrogen.[3] It is crucial to protect the compound from light and air, as it is sensitive to both.[1] Containers should be tightly sealed to prevent moisture ingress and potential degradation.[1][2]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is noted to be air-sensitive.[1] Similar to other anilines, it can be susceptible to oxidation when exposed to air, which may lead to discoloration (e.g., turning from colorless or light yellow to brown) and the formation of impurities. While specific data on its hygroscopicity is limited, it is best practice to handle it in a dry environment and store it with a desiccant or under an inert atmosphere to prevent moisture-related degradation.[3]
Q3: What materials are incompatible with this compound?
A3: This compound should not be stored or handled with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[1][4][5] Contact with these substances can lead to vigorous reactions and degradation of the aniline.
Q4: What is the expected shelf-life of this compound?
A4: While a specific shelf-life is not always provided by manufacturers, when stored under the recommended conditions (refrigerated, under inert gas, and protected from light), the compound is expected to remain stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the material if it has been in storage for over a year or if any visual changes, such as discoloration, are observed.
Q5: What are the primary hazards associated with handling this compound?
A5: this compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[6] It can cause skin and serious eye irritation.[6] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
Troubleshooting Guide
Problem 1: My compound has changed color from light yellow to dark brown upon storage.
-
Potential Cause: Discoloration is a common indicator of oxidation. This likely occurred due to prolonged or repeated exposure to air and possibly light.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze a small sample of the discolored material by a suitable analytical method, such as HPLC or GC-MS, to determine its purity and identify any potential degradation products.
-
Purification (if necessary): If the purity is compromised, consider purification by column chromatography or recrystallization, if applicable. However, for many applications, it may be more practical to procure a fresh batch.
-
Improve Storage: For the remaining and any new material, ensure the container is tightly sealed and the headspace is purged with an inert gas (e.g., argon or nitrogen) before sealing. Store in a refrigerator and protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Potential Cause: If you have ruled out other reaction parameters, the issue may stem from the degradation of your this compound starting material. The presence of oxidative or hydrolytic degradation products can lead to unintended reaction pathways.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Problem 3: My stock solution of this compound in an organic solvent is turning cloudy or showing precipitate.
-
Potential Cause: Cloudiness or precipitation can indicate several issues:
-
Low Solubility: The concentration of your stock solution may be too high for the chosen solvent at the storage temperature.
-
Degradation: The compound may be degrading in the solvent, leading to the formation of insoluble byproducts.
-
Moisture Contamination: If the solvent was not anhydrous, water could be causing the compound or a degradation product to precipitate.
-
-
Troubleshooting Steps:
-
Solubility Check: Verify the solubility of this compound in the chosen solvent at the intended storage temperature. You may need to prepare a more dilute stock solution.
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent.
-
Fresh Preparation: It is best practice to prepare stock solutions fresh before use, especially for sensitive reactions. If a solution must be stored, keep it under an inert atmosphere and at a low temperature.
-
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[3] | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Prevents oxidation due to air sensitivity.[1] |
| Light | Protect from light (Amber vial/foil)[1] | Prevents light-induced degradation. |
| Container | Tightly sealed, suitable for chemicals[1][2] | Prevents exposure to air and moisture. |
| Handling | In a well-ventilated fume hood[1] | Minimizes inhalation exposure. |
| PPE | Gloves, safety goggles, lab coat[1][2] | Prevents skin and eye contact. |
Experimental Protocol: Preparation of a Standard Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in a typical organic synthesis reaction.
-
Preparation of Glassware: Ensure all glassware (e.g., volumetric flask, syringe) is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Place the sealed bottle of this compound, a magnetic stir bar, the dried volumetric flask with a septum, and your chosen anhydrous solvent in a glove box or under a positive pressure of inert gas.
-
Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of this compound to the vial and record the exact weight.
-
Dissolution: Add a portion of the anhydrous solvent to the vial containing the compound to dissolve it.
-
Transfer: Carefully transfer the solution to the volumetric flask. Rinse the vial with additional solvent and add the rinsing to the flask to ensure a complete transfer.
-
Final Volume: Add the anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, store it in the sealed volumetric flask at the recommended temperature (2-8°C) and under an inert atmosphere. For longer-term storage, transfer to smaller, sealed vials to minimize headspace and repeated exposure of the bulk solution.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, anilines, in general, are susceptible to oxidation. The primary degradation pathway is likely the oxidation of the amine group, which can lead to the formation of colored polymeric materials. The presence of two electron-withdrawing groups (F and CHF2) on the aromatic ring may influence its susceptibility to oxidation compared to unsubstituted aniline.
Caption: Simplified potential oxidative degradation pathway.
By adhering to the storage and handling guidelines outlined in this document, you can significantly mitigate the risk of degradation and ensure the reliability of your experimental results.
References
Technical Support Center: Phase Transfer Catalysis for Difluoroalkylation of Anilines
Welcome to the technical support center for the phase transfer-catalyzed difluoroalkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices, helping you troubleshoot challenges and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and practical considerations of using phase transfer catalysis (PTC) for the difluoroalkylation of anilines.
Q1: What is the fundamental mechanism of phase transfer catalysis in the difluoroalkylation of anilines?
A1: Phase transfer catalysis provides an elegant solution to the challenge of reacting water-soluble and organic-soluble reagents. In the context of aniline difluoroalkylation, the reaction typically involves an aqueous phase containing an inorganic base (like NaOH or K2CO3) and an organic phase containing the aniline, the difluoroalkylating agent, and the phase transfer catalyst.
The catalytic cycle can be visualized as follows:
Figure 1: Generalized Phase Transfer Catalytic Cycle for Aniline Difluoroalkylation.
The quaternary ammonium or phosphonium salt (Q+X-) exchanges its counter-anion (X-) for a hydroxide or carbonate ion from the aqueous phase at the interface. This activated catalyst (Q+OH-) is sufficiently lipophilic to travel into the organic phase, where it acts as a base to deprotonate the aniline (ArNH2), forming a highly reactive ion pair (ArNH- Q+). This nucleophilic aniline anion then attacks the electrophilic difluoroalkylating agent (R-CF2-X), yielding the desired product (ArNH-CF2R) and regenerating the catalyst (Q+X-), which can then return to the aqueous phase to begin the cycle anew.
Q2: How do I select the appropriate phase transfer catalyst for my specific aniline substrate?
A2: The choice of catalyst is critical and depends on the reactivity of your aniline and the difluoroalkylating agent. Here’s a comparative guide:
| Catalyst Type | Common Examples | Key Characteristics & Best Use Cases |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336 | Generally robust, cost-effective, and suitable for a wide range of anilines. TBAB is a common starting point. Aliquat 336, with its longer alkyl chains, exhibits higher lipophilicity, which can be advantageous for less reactive substrates. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Often show higher thermal stability than their ammonium counterparts, making them suitable for reactions requiring elevated temperatures. They can sometimes offer different selectivity profiles. |
| Crown Ethers | 18-Crown-6 | Excellent for reactions involving potassium salts (e.g., K2CO3, KF) as the base. They function by encapsulating the potassium cation, making the accompanying anion (e.g., carbonate) more "naked" and thus more basic and reactive. Use with caution due to toxicity. |
For electron-deficient anilines, which are less nucleophilic, a more lipophilic catalyst like Aliquat 336 or a more active system like a crown ether with a strong base may be necessary to achieve reasonable reaction rates.
Q3: What are the most common difluoroalkylating agents, and how do their reactivities differ?
A3: The reactivity of the difluoroalkylating agent is largely governed by the nature of the leaving group.
| Agent | General Formula | Reactivity Trend & Comments |
| Difluoroalkyl Iodides | R-CF2-I | Most Reactive. The C-I bond is the weakest, making these agents highly electrophilic. They are often used for less reactive anilines but can be prone to side reactions and may be less stable. |
| Difluoroalkyl Bromides | R-CF2-Br | Moderately Reactive. This is often the "sweet spot" for many applications, offering a good balance of reactivity and stability. They are widely used in many published procedures. |
| Difluoroalkyl Chlorides | R-CF2-Cl | Least Reactive. The C-Cl bond is the strongest, requiring more forcing conditions (e.g., higher temperatures, stronger bases, more active catalysts) to achieve good conversion. |
Q4: What is the role of the base, and how does its strength influence the outcome?
A4: The base is responsible for deprotonating the aniline, which is the rate-determining step in many cases. The choice of base must be matched to the pKa of the aniline.
-
Strong Bases (e.g., NaOH, KOH): Used in an aqueous solution, they are effective for a wide range of anilines. However, they can promote side reactions like hydrolysis of the difluoroalkylating agent or the product, especially at higher temperatures.
-
Weaker Bases (e.g., K2CO3, Cs2CO3): These are often a safer choice, minimizing hydrolysis and other side reactions. They are particularly effective when paired with crown ethers or when the reaction is run at higher temperatures where their solubility and reactivity increase. For weakly acidic anilines (electron-deficient), a stronger base is generally required.
Q5: What are the typical solvents used, and how do they affect reaction efficiency?
A5: A biphasic system is inherent to PTC. The organic solvent should dissolve the aniline and the difluoroalkylating agent but be immiscible with water.
-
Apolar Solvents (e.g., Toluene, Dichloromethane (DCM)): Toluene is a common choice due to its high boiling point, allowing for a wider range of reaction temperatures. DCM is effective for lower-temperature reactions.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): While they can sometimes accelerate the reaction by stabilizing charged intermediates, they may also increase the solubility of the base in the organic phase, leading to undesired side reactions. They can also complicate the biphasic nature of the system. Generally, apolar solvents are preferred as a starting point.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during the difluoroalkylation of anilines under phase transfer conditions.
Problem 1: Low or No Reaction Conversion
You observe a significant amount of unreacted aniline starting material after the expected reaction time.
Figure 2: Troubleshooting Workflow for Low Reaction Conversion.
-
Potential Cause 1: Inactive or Poisoned Catalyst.
-
Causality: The phase transfer catalyst is the engine of the reaction. If it is impure, degraded, or poisoned by contaminants (e.g., acidic impurities in the starting materials), the catalytic cycle will be arrested.
-
Solutions:
-
Verify Catalyst Quality: Use a fresh bottle of catalyst or purify the existing stock.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.
-
Pre-treat Reagents: Ensure your aniline and solvent are free from acidic impurities. Passing them through a short plug of basic alumina can be effective.
-
-
-
Potential Cause 2: Insufficient Base Strength or Availability.
-
Causality: The deprotonation of the aniline is essential for initiating the nucleophilic attack. If the base is too weak for the specific aniline (especially electron-deficient ones) or if it's not available at the interface, the reaction will not proceed.
-
Solutions:
-
Switch to a Stronger Base: If using K2CO3, consider switching to a 50% aqueous solution of NaOH.
-
Enhance Base Activity: If using a solid base like K2CO3, ensure it is finely powdered to maximize its surface area. The addition of a catalytic amount of 18-crown-6 can dramatically increase the efficacy of potassium bases.
-
-
Problem 2: Formation of N,N-Dialkylated Side Product
You observe the formation of a significant amount of the dialkylated product (ArN(CF2R)2) in your reaction mixture.
-
Potential Cause 1: High Basicity and Nucleophilicity of the Mono-alkylated Product.
-
Causality: The mono-difluoroalkylated aniline product can sometimes be more nucleophilic than the starting aniline, or it can be deprotonated under the reaction conditions, leading to a second alkylation event. This is often exacerbated by high concentrations of the alkylating agent or prolonged reaction times.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the aniline relative to the difluoroalkylating agent (e.g., 1.2 to 1.5 equivalents of aniline).
-
Slow Addition of Alkylating Agent: Instead of adding the difluoroalkylating agent all at once, add it slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, favoring mono-alkylation.
-
Lower Reaction Temperature: Reducing the temperature can often slow down the second alkylation more than the first, improving selectivity.
-
-
Experimental Protocols
General Procedure for the Phase Transfer-Catalyzed Difluoroalkylation of Aniline
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq.), the phase transfer catalyst (e.g., TBAB, 0.1 eq.), and the organic solvent (e.g., toluene, 0.5 M).
-
Addition of Reagents: Add the aqueous base (e.g., 50% w/w NaOH, 3.0 eq.). Begin vigorous stirring to ensure good mixing of the two phases.
-
Initiation: Add the difluoroalkylating agent (e.g., bromodifluoromethylbenzene, 1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated anilines serve as indispensable building blocks. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, make them valuable precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The precise structural elucidation of these compounds is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the three constitutional isomers of monofluoroaniline: ortho-, meta-, and para-fluoroaniline. We will delve into the characteristic chemical shifts and coupling constants, explaining the underlying electronic effects that govern their spectral appearances. This guide is intended to serve as a practical resource for researchers, enabling them to confidently interpret the NMR spectra of these and related fluorinated aromatic compounds.
The Decisive Influence of Fluorine in NMR Spectroscopy
The presence of a fluorine atom on the aniline ring introduces significant and predictable changes to the NMR spectra. The ¹⁹F nucleus, with a spin of ½ and 100% natural abundance, couples with neighboring ¹H and ¹³C nuclei, providing a wealth of structural information. This coupling, observed as splitting in the respective spectra, is transmitted through chemical bonds and is highly dependent on the number of intervening bonds. The magnitude of these coupling constants (J-coupling) is a key diagnostic feature in identifying the substitution pattern of the aromatic ring.
Furthermore, fluorine's strong electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M) significantly influence the electron density at various positions on the benzene ring. This, in turn, alters the chemical shifts of the attached protons and carbon atoms, providing a unique spectral fingerprint for each isomer.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectra of the fluoroaniline isomers are characterized by complex multiplets in the aromatic region, a consequence of both homo- (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the amino (-NH₂) and fluoro (-F) substituents. The -NH₂ group is a strong activating group, donating electron density to the ring via its +M effect, particularly at the ortho and para positions. Conversely, the -F atom withdraws electron density through its -I effect but donates through its +M effect. The interplay of these effects dictates the shielding and deshielding of the aromatic protons.
A key feature to note is the magnitude of the ¹H-¹⁹F coupling constants, which typically follows the order: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para). This trend is invaluable for assigning the signals in the spectra.
Visualizing the Coupling Patterns
The spin-spin coupling interactions in the fluoroaniline isomers can be visualized to better understand the resulting splitting patterns in their ¹H NMR spectra.
Caption: Spin-spin coupling relationships in fluoroaniline isomers.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectra of the fluoroaniline isomers provide complementary and often more straightforward structural information. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. The carbon directly attached to the fluorine atom (C-F) exhibits a large downfield shift due to the -I effect of fluorine and shows a large one-bond coupling constant (¹JCF), which is a definitive diagnostic tool.
The chemical shifts of the other ring carbons are influenced by a combination of the inductive and mesomeric effects of both substituents. The magnitude of the nJCF coupling constants decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF), providing a reliable method for signal assignment.
Summary of ¹H and ¹³C NMR Data
The following table summarizes the typical ¹H and ¹³C NMR spectral data for the three isomers of fluoroaniline, acquired in a common NMR solvent like CDCl₃. It is important to note that chemical shifts can be influenced by the solvent and concentration.[1]
| Compound | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & J (Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) |
| 2-Fluoroaniline | H-3 | ~6.95 | ddd, J ≈ 8.0, 8.0, 1.0 | C-1 | ~135.0 |
| H-4 | ~6.75 | td, J ≈ 8.0, 1.5 | C-2 | ~152.0 | |
| H-5 | ~6.85 | td, J ≈ 8.0, 1.5 | C-3 | ~119.0 | |
| H-6 | ~6.70 | ddd, J ≈ 8.0, 8.0, 1.0 | C-4 | ~124.5 | |
| -NH₂ | ~3.70 | br s | C-5 | ~115.5 | |
| C-6 | ~117.0 | ||||
| 3-Fluoroaniline | H-2 | ~6.40 | ddd, J ≈ 8.0, 2.5, 1.0 | C-1 | ~148.0 |
| H-4 | ~6.30 | ddd, J ≈ 8.0, 2.5, 2.5 | C-2 | ~103.0 | |
| H-5 | ~7.05 | t, J ≈ 8.0 | C-3 | ~164.0 | |
| H-6 | ~6.50 | ddd, J ≈ 8.0, 2.5, 1.0 | C-4 | ~107.0 | |
| -NH₂ | ~3.70 | br s | C-5 | ~130.5 | |
| C-6 | ~114.0 | ||||
| 4-Fluoroaniline | H-2, H-6 | ~6.65 | t, J ≈ 8.5 | C-1 | ~142.0 |
| H-3, H-5 | ~6.85 | t, J ≈ 8.5 | C-2, C-6 | ~116.0 | |
| -NH₂ | ~3.50 | br s | C-3, C-5 | ~115.5 | |
| C-4 | ~156.0 |
Note: The presented values are approximate and can vary based on experimental conditions. The multiplicities and coupling constants for the aromatic protons are complex and are best analyzed with the aid of simulation software. The ¹H NMR data for 3-fluoroaniline and 4-fluoroaniline can be found on ChemicalBook.[2][3] The ¹³C NMR data for 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline are also available.[4][5][6]
Experimental Protocol for High-Quality NMR Spectra
Acquiring high-resolution and artifact-free NMR spectra is crucial for accurate structural analysis. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR spectra of fluorinated anilines.
Workflow for NMR Spectral Acquisition and Analysis
Caption: A streamlined workflow for NMR analysis of fluorinated anilines.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for fluorinated anilines. Other solvents like DMSO-d₆ or acetone-d₆ can also be used, but be aware that they can affect the chemical shift of the -NH₂ protons.[1]
-
Concentration: Dissolve approximately 5-10 mg of the fluoroaniline sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing.[7]
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex aromatic region.[1]
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.[1]
3. Data Acquisition:
-
¹H NMR:
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quantitative analysis.[7]
-
4. Data Processing and Analysis:
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum via FT.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape, and the baseline is corrected to be flat.[1]
-
Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: The chemical shifts of the peaks are accurately determined. For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.[1]
Advanced NMR Techniques for Fluorinated Compounds
For molecules with complex and overlapping signals, advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. These experiments reveal correlations between nuclei, allowing for unambiguous assignment of all ¹H and ¹³C signals. Furthermore, ¹⁹F NMR spectroscopy can be directly employed to provide a clear picture of the fluorine environments in the molecule.[8]
Conclusion
The ¹H and ¹³C NMR spectra of fluorinated anilines offer a rich source of structural information that is readily accessible with modern NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, particularly the influence of the fluorine atom, researchers can confidently identify and characterize these important synthetic intermediates. The comparative data and experimental guidelines presented in this guide are intended to facilitate this process, empowering scientists in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Fluorinated Anilines: Efficacy of 3-(Difluoromethyl)-4-fluoroaniline vs. 3-(Trifluoromethyl)-4-fluoroaniline in Synthesis
Introduction: The Subtle Power of Fluorine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among the most powerful tools in our arsenal are the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. When appended to versatile scaffolds like 4-fluoroaniline, they create building blocks—namely 3-(difluoromethyl)-4-fluoroaniline and 3-(trifluoromethyl)-4-fluoroaniline—that offer chemists a nuanced palette to fine-tune the electronic, metabolic, and pharmacokinetic properties of target molecules.[2][3]
The trifluoromethyl group is renowned for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity.[3] The difluoromethyl group, while also electron-withdrawing, is emerging as a unique bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and possessing distinct electronic properties compared to its trifluoromethyl cousin.[4]
This guide provides an in-depth comparison of these two critical synthetic intermediates. We will move beyond a simple catalog of properties to explore the causal relationships between their structures and their efficacy in key synthetic transformations, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their specific synthetic challenges.
Physicochemical Properties: A Tale of Two Electron Sinks
The seemingly minor difference of a single hydrogen atom between the -CHF₂ and -CF₃ groups belies a significant divergence in their electronic and steric profiles. These differences are fundamental to understanding their reactivity.
The -CF₃ group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (-I). In contrast, the -CHF₂ group is also inductively withdrawing, but to a lesser extent. This is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.
| Property | This compound | 3-(Trifluoromethyl)-4-fluoroaniline | Rationale & Implications |
| CAS Number | 445303-96-8 | 2357-47-3 | For unambiguous identification and procurement. |
| Molecular Weight | 161.12 g/mol [5] | 179.11 g/mol [6] | Affects reaction stoichiometry calculations. |
| Hammett Constant (σ_meta_) | ~0.35 - 0.44[7][8] | ~0.44 - 0.57[8] | The higher value for -CF₃ indicates stronger electron withdrawal, which deactivates the aniline nitrogen, reducing its nucleophilicity compared to the -CHF₂ analogue. |
| Acidity (pKa of anilinium) | Predicted to be higher | Predicted to be lower | The stronger electron-withdrawing -CF₃ group stabilizes the neutral aniline more, making its conjugate acid (anilinium) stronger (lower pKa). A lower pKa correlates with reduced basicity and nucleophilicity of the free amine.[9][10] |
| Lipophilicity (logP) | Lower | Higher | The additional fluorine atom in the -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability in drug candidates.[2] |
Synthetic Accessibility: Routes to the Building Blocks
Both anilines are typically prepared via multi-step sequences, most commonly starting from readily available fluorinated benzene derivatives. The general strategy involves nitration followed by reduction.
A common route for 3-(Trifluoromethyl)-4-fluoroaniline begins with 2-chloro-5-nitrobenzotrifluoride, which undergoes nucleophilic aromatic substitution (SNAr) with a fluoride source, followed by reduction of the nitro group.
For This compound , a plausible route involves the nitration of 1,2-difluorobenzene to yield 3,4-difluoronitrobenzene.[11] Subsequent steps would introduce the difluoromethyl group and reduce the nitro functionality. While specific, high-yield routes are often proprietary, the fundamental transformations are well-established in organic chemistry.[12][13]
Efficacy in Key Synthetic Transformations
The electronic differences between the -CHF₂ and -CF₃ groups directly impact the nucleophilicity of the aniline's amino group, which is the primary determinant of its efficacy in many crucial bond-forming reactions.
Caption: Electronic influence of -CHF₂ vs. -CF₃ on aniline nucleophilicity.
Amide Bond Formation (Acylation)
Acylation is a fundamental transformation for these building blocks. The reduced nucleophilicity of the aniline nitrogen, especially in the -CF₃ derivative, is a critical consideration.
-
This compound (Higher Efficacy): Due to its relatively higher nucleophilicity, this aniline will typically react more readily with acylating agents (acid chlorides, anhydrides, or carboxylic acids with coupling agents). Reactions can often proceed under milder conditions with shorter reaction times.
-
3-(Trifluoromethyl)-4-fluoroaniline (Lower Efficacy): The strongly deactivated amino group requires more forcing conditions to achieve comparable yields.[14] This may involve using the more reactive acid chloride over a carboxylic acid, higher reaction temperatures, or extended reaction times. The choice of base is also critical to ensure sufficient deprotonation of the anilinium intermediate.
This protocol provides a framework for a self-validating comparison of acylation efficiency.
-
Preparation: In separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol, 161 mg) and 3-(trifluoromethyl)-4-fluoroaniline (1.0 mmol, 179 mg) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: To each flask, add Triethylamine (1.2 mmol, 0.17 mL). Stir the solutions under a nitrogen atmosphere at room temperature for 5 minutes.
-
Acylation: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of Benzoyl Chloride (1.05 mmol, 0.12 mL) in anhydrous DCM (2 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Causality Check: It is anticipated that the reaction with this compound will show a higher conversion rate at the 2-hour mark. If the reaction with the trifluoromethyl analogue is sluggish, the reaction time can be extended, or the mixture can be gently heated to 40 °C.
-
-
Workup & Purification: Upon completion, quench each reaction by adding 10 mL of water. Separate the organic layer, wash with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the respective N-benzoyl amides.
-
Analysis: Compare the isolated yields. The expected outcome is a higher yield for the difluoromethyl derivative under identical reaction times.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing complex diarylamines.[15][16] In this reaction, the aniline derivative acts as the nucleophilic coupling partner.
-
This compound (Higher Efficacy): Its greater nucleophilicity generally leads to more efficient coupling. It can be effective with a broader range of palladium catalysts and ligands, potentially under lower catalyst loadings and temperatures.
-
3-(Trifluoromethyl)-4-fluoroaniline (Lower Efficacy): Coupling this less nucleophilic amine often requires careful optimization. The use of more electron-rich, bulky phosphine ligands (e.g., Josiphos or Buchwald-type biaryl phosphines) is often necessary to facilitate the rate-limiting reductive elimination step from the Pd(II) intermediate.[16] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.
Caption: Generalized workflow from building block to final product.
Concluding Perspective for the Synthetic Strategist
The choice between this compound and 3-(trifluoromethyl)-4-fluoroaniline is a strategic decision dictated by a balance of synthetic feasibility and the desired properties of the final molecule.
-
Choose this compound when:
-
Higher Reactivity is Desired: For transformations where aniline nucleophilicity is paramount, such as standard acylations or less challenging cross-couplings, this reagent offers superior performance, often leading to higher yields under milder conditions.
-
Hydrogen Bond Donor Potential is a Goal: The -CHF₂ group can act as a weak hydrogen bond donor, a property that can be exploited in designing interactions with biological targets.
-
-
Choose 3-(Trifluoromethyl)-4-fluoroaniline when:
-
Maximizing Lipophilicity and Metabolic Stability is Critical: The -CF₃ group is the industry standard for boosting these key pharmacokinetic parameters.[3]
-
A Stronger Inductive Effect is Required: When the goal is to significantly lower the pKa of a distal group or modulate the electronics of the aromatic ring for subsequent reactions, the -CF₃ group's potent electron-withdrawing nature is advantageous.
-
The Synthetic Route Can Accommodate More Forcing Conditions: Be prepared to employ more reactive reagents, specialized catalyst systems, and potentially higher temperatures to overcome the aniline's inherent low reactivity.
-
Ultimately, these two building blocks are not interchangeable competitors but rather complementary tools. The difluoromethyl derivative provides a path of lesser synthetic resistance, while the trifluoromethyl derivative offers a more profound, albeit challenging, modification of the molecule's core properties. The astute scientist will weigh the synthetic cost against the desired final-state properties to make the most informed and effective choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]
- 5. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. global.oup.com [global.oup.com]
- 9. 455-14-1(P-trifluoromethylaniline) | Kuujia.com [kuujia.com]
- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
Bioisosteric replacement of functional groups with the difluoromethyl group
A Senior Application Scientist's Guide to the Strategic Replacement of Hydroxyl and Thiol Moieties
In the intricate chess game of drug discovery, where subtle molecular modifications can dictate the success or failure of a promising therapeutic candidate, the principle of bioisosterism stands as a cornerstone strategy. This guide provides an in-depth technical comparison of the difluoromethyl (CF2H) group as a bioisosteric replacement for two of the most common functional groups in pharmaceuticals: the hydroxyl (-OH) and thiol (-SH) moieties. We will delve into the nuanced physicochemical properties, explore case studies demonstrating the impact on biological activity and metabolic stability, and provide detailed experimental protocols for the synthesis and evaluation of these next-generation analogues.
The Rise of the Difluoromethyl Group: More Than Just a Fluorinated Analogue
The strategic incorporation of fluorine into drug candidates has become a routine tactic to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] Among the arsenal of fluorinated motifs, the difluoromethyl group has emerged as a particularly versatile tool. It is considered a "lipophilic hydrogen bond donor," a unique characteristic that allows it to mimic the hydrogen bonding capabilities of hydroxyl and thiol groups while introducing distinct electronic and lipophilic features.[3][4] This dual nature makes the CF2H group a compelling bioisostere, capable of addressing common liabilities associated with -OH and -SH functionalities, such as rapid metabolism and poor pharmacokinetic profiles.[5][6][7]
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a hydroxyl or thiol group with a difluoromethyl moiety is driven by the desire to fine-tune a molecule's properties. The following table summarizes the key physicochemical differences between these functional groups.
| Property | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF2H) | Rationale for Bioisosteric Replacement |
| Hydrogen Bond Acidity (A) | Strong Donor | Moderate Donor | Moderate Donor | The CF2H group can act as a hydrogen bond donor, similar in strength to a thiophenol, but weaker than a hydroxyl group.[3][4][8] This allows it to maintain key interactions with biological targets while potentially altering binding affinity and selectivity. |
| Lipophilicity (logP) | Low | Moderate | High | The CF2H group is significantly more lipophilic than a hydroxyl group and can be more lipophilic than a thiol group, depending on the molecular context.[5] This can enhance membrane permeability and bioavailability.[3][9] |
| pKa | ~10 (Phenol)[10] | ~6-8 (Thiophenol) | ~20-25 (C-H bond) | The C-H bond of the CF2H group is significantly less acidic than the O-H or S-H bonds, making it less likely to be deprotonated under physiological conditions. This can prevent unwanted ionization and improve metabolic stability. |
| Metabolic Stability | Prone to oxidation and conjugation (e.g., glucuronidation)[6][7] | Prone to oxidation | Generally high | The strong C-F bonds make the CF2H group highly resistant to oxidative metabolism, a common metabolic pathway for hydroxyl and thiol groups.[1][5][9][11] |
Impact on Biological Activity and Metabolic Stability: A Case Study
A compelling example of the successful application of difluoromethyl bioisosterism is in the development of lysophosphatidic acid (LPA) analogues. In these compounds, replacing a labile hydroxyl group with a CF2H group maintained agonism at the target nuclear receptor, PPARγ.[5][9] Crucially, this substitution attenuated unwanted binding to G-protein-coupled receptors (LPA1–3), thereby improving both chemical stability and target selectivity.[5][9]
| Compound | Functional Group | PPARγ Agonism | LPA1-3 Binding | Metabolic Stability |
| Parent Compound | -OH | Active | High | Low |
| Difluoromethyl Analogue | -CF2H | Maintained | Attenuated | High |
This case study highlights the power of the CF2H group to not only enhance metabolic stability but also to fine-tune the pharmacological profile of a drug candidate.
Visualizing the Strategy: Bioisosteric Replacement and Experimental Workflow
The following diagrams illustrate the concept of bioisosteric replacement and a typical workflow for the evaluation of the resulting analogues.
Caption: Bioisosteric replacement of -OH/-SH with -CF2H.
Caption: Experimental workflow for evaluating CF2H analogues.
Synthetic Strategies for Introducing the Difluoromethyl Group
A variety of methods exist for the introduction of the difluoromethyl group into organic molecules. One common approach for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene source.
Experimental Protocol: Synthesis of 3-(Difluoromethoxy)aniline from 3-Aminophenol
This protocol is a representative example of a difluoromethylation reaction.
Materials:
-
3-Aminophenol
-
Sodium chlorodifluoroacetate
-
Sodium hydroxide
-
Dioxane
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminophenol (1.0 equiv) in a mixture of dioxane and water at 0 °C, add sodium hydroxide (2.0 equiv).
-
Add sodium chlorodifluoroacetate (2.0 equiv) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-(difluoromethoxy)aniline.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is crucial for comparing the metabolic liabilities of the parent compound and its difluoromethyl analogue.
Materials:
-
Test compound (parent and CF2H analogue)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells.
-
Incubate the plate at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to determine the metabolic stability.
Conclusion
The bioisosteric replacement of hydroxyl and thiol groups with the difluoromethyl moiety represents a powerful and validated strategy in modern drug discovery. The CF2H group's unique ability to act as a lipophilic hydrogen bond donor, coupled with its inherent metabolic stability, provides medicinal chemists with a versatile tool to overcome common pharmacokinetic and pharmacodynamic hurdles. By carefully considering the physicochemical properties and leveraging robust synthetic and analytical methodologies, researchers can rationally design and evaluate difluoromethyl-containing analogues to develop safer and more effective therapeutics.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and GC-MS analysis for purity assessment of 3-(Difluoromethyl)-4-fluoroaniline
An Objective Comparison Guide for Purity Assessment of 3-(Difluoromethyl)-4-fluoroaniline
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This compound, a critical building block in modern medicinal chemistry, is no exception. Ensuring its purity is paramount, with regulatory bodies often requiring a purity of ≥99.5% for such starting materials.[1][2]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two preeminent analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present comparative data to empower you, the scientist, to select the most appropriate methodology for your specific analytical challenge.
The Analyte: Understanding this compound
This compound is a substituted primary arylamine, a class of compounds central to the synthesis of numerous pharmaceuticals.[3] Its molecular structure, featuring a basic amine group and polar C-F bonds, dictates its analytical behavior. Potential impurities can arise from its synthesis, typically the reduction of a nitroaromatic precursor, and may include unreacted starting materials, positional isomers, or process-related byproducts.[4][5] A robust analytical method must be able to separate and quantify these structurally similar compounds. The primary decision point between HPLC and GC-MS often hinges on the volatility and thermal stability of the analyte and its potential impurities.[6]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse for Purity Assay
HPLC is the cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide array of compounds, particularly those that are non-volatile or prone to degradation at high temperatures.[6][7] For the routine purity analysis and quantification of this compound and its non-volatile impurities, Reversed-Phase HPLC (RP-HPLC) is the gold standard.[4][6]
The Rationale Behind the HPLC Protocol
The selection of an RP-HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains moderately polar aromatic compounds like fluoroanilines. The mobile phase, a gradient mixture of acidified water and acetonitrile, serves a dual purpose: the organic solvent (acetonitrile) modulates the retention of the analyte, while an acid like formic acid protonates the basic aniline moiety. This protonation suppresses undesirable interactions with residual silanols on the stationary phase, resulting in sharper, more symmetrical peaks—a critical factor for accurate quantification.
Experimental Protocol: RP-HPLC with UV Detection
This method is ideal for the routine purity determination and quantification of the main component and non-volatile related substances.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1][5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Column Temperature: 30°C.[5]
-
Detection: UV at 240 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample & Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Analysis: Inject a blank (diluent), followed by the standard solution to establish the retention time and system suitability. Then, inject the sample solution. Purity is typically calculated using the area percent method, assuming equivalent response factors for closely related impurities.
HPLC Analysis Workflow
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities and Confirmation
While HPLC excels with non-volatile compounds, GC-MS is the undisputed specialist for separating and identifying volatile and semi-volatile substances.[6][8][9] Its application in this context is twofold: to quantify any volatile process impurities (e.g., residual solvents) and to provide orthogonal, confirmatory identification of the main peak and any thermally stable impurities through their unique mass fragmentation patterns.
The Rationale Behind the GC-MS Protocol
The choice of a GC-MS method is predicated on the analyte's ability to be vaporized without degradation. A mid-polarity capillary column (e.g., DB-5ms) is selected to provide good separation for a range of aromatic amines and potential halogenated impurities.[1][10] The temperature gradient is programmed to first elute highly volatile compounds at a low temperature before ramping up to elute the main analyte and less volatile impurities. Electron Ionization (EI) at 70 eV is the standard, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for unambiguous identification.
Experimental Protocol: GC-MS
This method is ideal for identifying and quantifying volatile impurities and for confirmatory analysis.
Instrumentation:
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector Temperature: 250°C.[2]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[2]
-
Transfer Line Temperature: 280°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400. For trace analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[11]
Sample Preparation:
-
Solvent: Methylene chloride or other suitable volatile solvent (GC grade).[1]
-
Sample Solution: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.
GC-MS Analysis Workflow
Caption: A typical experimental workflow for GC-MS analysis.
Head-to-Head: Performance Comparison
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.[7] A summary of their expected performance for the analysis of this compound is presented below.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase.[1] | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[1] |
| Primary Application | Purity assay, quantification of non-volatile impurities and degradation products.[6] | Identification and quantification of volatile and thermally stable impurities; identity confirmation.[2][6] |
| Linearity (r²) | >0.999[12] | >0.99 |
| Sensitivity (LOQ) | Typically ng/mL range.[7] | ng/mL to pg/mL range, especially in SIM mode.[7] |
| Accuracy (% Recovery) | Typically 98-102%.[13] | Typically 90-110%.[13] |
| Precision (% RSD) | < 2%.[13] | < 15%.[13] |
| Selectivity | High; tuned by column and mobile phase choice.[14] | Very high, especially with MS detection providing structural information.[14] |
| Key Advantage | Broad applicability to non-volatile and thermally labile compounds; high-throughput for QC.[6] | Definitive identification via mass spectral library matching; superior separation efficiency for volatiles.[6] |
| Limitations | May not detect highly volatile impurities; peak identification is based on retention time only. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1][8] |
Decision Logic: Choosing the Right Tool for the Job
The decision to use HPLC, GC-MS, or both, is a function of the analytical goal. For routine quality control and release testing, HPLC is the primary tool. For comprehensive characterization, impurity identification, and investigation of volatile components, GC-MS is indispensable.
Caption: Decision logic for selecting an analytical technique.
Conclusion: A Complementary Approach for Comprehensive Purity Profiling
In the rigorous landscape of pharmaceutical development, the question is not whether HPLC or GC-MS is superior, but rather how to leverage their distinct strengths.[6] For the purity assessment of this compound, a dual-pronged strategy is the most robust approach.
-
HPLC is the indispensable tool for routine quality control , providing accurate and precise quantification of the main component and any non-volatile, thermally labile impurities. Its high-throughput nature makes it ideal for batch release and stability studies.[6][15]
-
GC-MS serves as a powerful complementary technique . It is essential for the identification and quantification of volatile impurities and residual solvents that HPLC might miss. Furthermore, it provides an orthogonal method for confirming the identity of the primary compound, adding a layer of certainty to your analysis.[2][7]
By integrating both HPLC and GC-MS into your analytical workflow, you create a self-validating system that delivers a comprehensive and trustworthy purity profile, ensuring the quality of your intermediate and the integrity of your downstream research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. amptechfl.com [amptechfl.com]
- 9. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. tdi-bi.com [tdi-bi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. veeprho.com [veeprho.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Fluorinated Anilines
Introduction: The Indispensable Role of Fluorinated Anilines in Modern Chemistry
Fluorinated anilines are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into the aniline scaffold can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and selective methods for the synthesis of these valuable building blocks is a topic of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the leading catalytic systems employed for the synthesis of fluorinated anilines, offering insights into their mechanisms, practical applications, and relative performance based on experimental data.
Palladium-Catalyzed C-N Cross-Coupling: The Workhorse of Aryl Amination
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as one of the most robust and widely utilized methods for the synthesis of anilines, including their fluorinated analogues.[1][2] The versatility of this reaction stems from the continuous development of sophisticated phosphine-based ligands that facilitate the key steps of the catalytic cycle.
Mechanism of Action
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the fluorinated aniline product, regenerating the active Pd(0) catalyst.[3][4]
"Ar-F" [label="Fluoroarene (Ar-F)", fillcolor="#F1F3F4", fontcolor="#202124"]; "HNR₂" [label="Amine (HNR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)Lₙ" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(F)Lₙ" [label="Ar-Pd(II)(F)Lₙ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand\nExchange" [label="Ligand\nExchange & Deprotonation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)(NR₂)Lₙ" [label="Ar-Pd(II)(NR₂)Lₙ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive\nElimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-NR₂" [label="Fluorinated Aniline (Ar-NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Ar-F" -> "Oxidative\nAddition"; "Pd(0)Lₙ" -> "Oxidative\nAddition"; "Oxidative\nAddition" -> "Ar-Pd(II)(F)Lₙ"; "Ar-Pd(II)(F)Lₙ" -> "Ligand\nExchange"; "HNR₂" -> "Ligand\nExchange"; "Ligand\nExchange" -> "Ar-Pd(II)(NR₂)Lₙ"; "Ar-Pd(II)(NR₂)Lₙ" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Ar-NR₂"; "Reductive\nElimination" -> "Pd(0)Lₙ" [style=dashed]; }
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Performance and Considerations
Palladium-based systems offer excellent functional group tolerance and are effective for a wide range of aryl and heteroaryl fluorides. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups often providing superior results. However, the high cost of palladium and some specialized ligands can be a drawback for large-scale synthesis.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | Aryl perfluorooctanesulfonates | Primary & Secondary amines | Cs₂CO₃ | Toluene | 90 | 76 | [5] |
| CpPd(cinnamyl) / Xantphos | Aryl fluorosulfonates | Aniline | Base | Solvent | - | - | [6] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl bromides/chlorides | Fluoroalkylamines | KOPh | - | - | High | [3] |
Table 1: Representative Palladium-Catalyzed Aminations for Fluorinated Aniline Synthesis.
Experimental Protocol: Synthesis of a Fluorinated Aniline via Buchwald-Hartwig Amination
The following is a general procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), the appropriate phosphine ligand (4 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl fluoride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed C-N Coupling: A Cost-Effective Alternative
Copper-catalyzed C-N coupling, historically known as the Ullmann condensation, has experienced a resurgence in recent years as a more economical alternative to palladium-catalyzed methods.[7][8][9] Modern advancements, particularly the development of effective ligand systems, have significantly expanded the scope and utility of copper catalysis, allowing for milder reaction conditions.[10]
Mechanism of Action
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine and the aryl halide to a Cu(I) species. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate. Subsequent reductive elimination yields the desired fluorinated aniline and regenerates the active Cu(I) catalyst.[7]
"Ar-F" [label="Fluoroarene (Ar-F)", fillcolor="#F1F3F4", fontcolor="#202124"]; "HNR₂" [label="Amine (HNR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cu(I)Lₙ" [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Cu(III)(F)Lₙ" [label="Ar-Cu(III)(F)Lₙ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand\nExchange" [label="Ligand\nExchange & Deprotonation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Cu(III)(NR₂)Lₙ" [label="Ar-Cu(III)(NR₂)Lₙ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive\nElimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-NR₂" [label="Fluorinated Aniline (Ar-NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Ar-F" -> "Oxidative\nAddition"; "Cu(I)Lₙ" -> "Oxidative\nAddition"; "Oxidative\nAddition" -> "Ar-Cu(III)(F)Lₙ"; "Ar-Cu(III)(F)Lₙ" -> "Ligand\nExchange"; "HNR₂" -> "Ligand\nExchange"; "Ligand\nExchange" -> "Ar-Cu(III)(NR₂)Lₙ"; "Ar-Cu(III)(NR₂)Lₙ" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Ar-NR₂"; "Reductive\nElimination" -> "Cu(I)Lₙ" [style=dashed]; }
Figure 2: Catalytic cycle of the Ullmann condensation.
Performance and Considerations
Copper catalysts, such as CuI and CuO nanoparticles, are significantly less expensive than their palladium counterparts.[11] The reaction often requires a ligand, such as a diamine or phenanthroline, to facilitate the catalytic cycle. While traditionally requiring high temperatures, modern protocols have enabled Ullmann-type reactions to proceed under milder conditions.[12] A notable application is the N-arylation of fluoroalkylamines with arylboronic acids.[13]
| Catalyst System | Aryl Source | Amine | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | Arylboronic acids | Fluoroalkylamines | Pyridine | - | - | Moderate to Good | [13] |
| CuI | Iodobenzenes | Adamantane-containing amines | - | - | - | 50-75 | [14] |
| CuO nanoparticles | Chloro/Fluoroarenes | N-heterocycles | - | - | - | - | [15] |
Table 2: Representative Copper-Catalyzed Aminations for Fluorinated Aniline Synthesis.
Nickel-Catalyzed C-N Coupling: An Emerging Powerhouse
Nickel catalysis has emerged as a powerful and cost-effective strategy for C-N bond formation, including the synthesis of fluorinated anilines.[16] Nickel catalysts can often activate challenging substrates, such as aryl fluorides, which can be less reactive in palladium-catalyzed systems.[17][18]
Mechanism of Action
Nickel-catalyzed amination can proceed through various catalytic cycles, with Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways being the most common.[19][20] In the Ni(0)/Ni(II) cycle, similar to palladium, oxidative addition of the aryl fluoride to a Ni(0) species is followed by amine coordination, deprotonation, and reductive elimination. The Ni(I)/Ni(III) pathway is often invoked in reactions involving single-electron transfer processes.
"Ar-F" [label="Fluoroarene (Ar-F)", fillcolor="#F1F3F4", fontcolor="#202124"]; "HNR₂" [label="Amine (HNR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ni(0)Lₙ" [label="Ni(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Ni(II)(F)Lₙ" [label="Ar-Ni(II)(F)Lₙ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand\nExchange" [label="Ligand\nExchange & Deprotonation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Ni(II)(NR₂)Lₙ" [label="Ar-Ni(II)(NR₂)Lₙ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive\nElimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-NR₂" [label="Fluorinated Aniline (Ar-NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Ar-F" -> "Oxidative\nAddition"; "Ni(0)Lₙ" -> "Oxidative\nAddition"; "Oxidative\nAddition" -> "Ar-Ni(II)(F)Lₙ"; "Ar-Ni(II)(F)Lₙ" -> "Ligand\nExchange"; "HNR₂" -> "Ligand\nExchange"; "Ligand\nExchange" -> "Ar-Ni(II)(NR₂)Lₙ"; "Ar-Ni(II)(NR₂)Lₙ" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Ar-NR₂"; "Reductive\nElimination" -> "Ni(0)Lₙ" [style=dashed]; }
Figure 3: A plausible Ni(0)/Ni(II) catalytic cycle for amination.
Performance and Considerations
Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine ligands, have proven highly effective for the amination of aryl fluorides with primary amines.[17][18][21] For instance, the use of 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) as a ligand enables the selective formation of secondary amines.[21] Nickel catalysis also allows for direct C-H trifluoromethylation of anilines.[22][23]
| Catalyst System | Substrate | Reagent | Ligand | Temp (°C) | Yield (%) | Reference |
| Ni(cod)₂ | Aryl fluorides | Primary amines | DCYPBz or DCYPE | 120-140 | up to 94 | [17][18][21] |
| Ni catalyst | Free anilines | Togni's reagent | - | - | up to 90 | [22][23] |
| Ni(COD)₂ / DPPF | Aryl fluorosulfonates | Amines | DPPF | - | - | [6] |
Table 3: Representative Nickel-Catalyzed Reactions for Fluorinated Aniline Synthesis.
Photocatalysis: A Mild and Modern Approach
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of fluorinated anilines under exceptionally mild conditions.[24][25][26][27] These methods often rely on the generation of radical intermediates, enabling unique and highly selective transformations that are often complementary to traditional transition-metal-catalyzed approaches.
Mechanism of Action
In a typical photocatalytic C-H amination, a photosensitizer (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable substrate, such as an arene, to form a radical cation. This reactive intermediate can then be trapped by an amine nucleophile to forge the new C-N bond.
"PC" [label="Photocatalyst (PC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "hv" [label="Visible Light (hν)", shape=plaintext]; "PC" [label="Excited Photocatalyst (PC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arene" [label="Arene", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arene Radical Cation" [label="Arene Radical Cation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="Amine (HNR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Adduct" [label="[Arene-NR₂H]⁺", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Aminated Arene", fillcolor="#F1F3F4", fontcolor="#202124"]; "PC_red" [label="Reduced PC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidant" [label="Oxidant", fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidant_red" [label="Reduced Oxidant", fillcolor="#F1F3F4", fontcolor="#202124"];
"PC" -> "PC" [label="hν"]; "PC" -> "Arene Radical Cation" [label="SET"]; "Arene" -> "Arene Radical Cation" [style=invis]; "Arene Radical Cation" -> "Adduct" [label="+ HNR₂"]; "Amine" -> "Adduct" [style=invis]; "Adduct" -> "Product" [label="- H⁺"]; "PC*" -> "PC_red" [label="+ e⁻"]; "PC_red" -> "PC" [label="SET"]; "Oxidant" -> "Oxidant_red" [style=invis]; "PC_red" -> "Oxidant" [style=invis]; }
Figure 4: Generalized mechanism for photocatalytic C-H amination.
Performance and Considerations
Photocatalytic methods offer the significant advantage of proceeding at room temperature and often exhibit excellent functional group tolerance. These reactions can be used for direct C-H amination of arenes, providing a highly atom-economical route to fluorinated anilines.[25][28] Furthermore, photocatalysis enables novel transformations such as the dual C-F, C-H functionalization of fluoroarenes.[24]
| Catalyst System | Substrate | Reagent | Light Source | Solvent | Temp (°C) | Outcome | Reference |
| fac-Ir(ppy)₃ | Fluoroarenes | Arenes | Blue light | - | RT | Multi-fluorinated biaryls | [24] |
| Acridine/Lewis Acid | Arenes | Pyrazole, triazole, pyridine | 440 nm | - | RT | C-H amination products | [25] |
| Hematite photoanode | Electron-rich arenes | Azoles | Illumination | Hexafluoroisopropanol | RT | ortho-aminated products | [28] |
Table 4: Representative Photocatalytic Reactions for the Synthesis of Fluorinated Anilines.
Conclusion: Selecting the Optimal Catalytic System
The choice of the optimal catalytic system for the synthesis of a particular fluorinated aniline depends on a multitude of factors, including the cost of the catalyst, the nature of the starting materials, the desired scale of the reaction, and the required functional group tolerance.
-
Palladium catalysis remains the gold standard for its broad substrate scope and high yields, particularly for complex molecule synthesis, though catalyst cost can be a consideration.
-
Copper catalysis offers a highly attractive, cost-effective alternative, and with modern ligand development, its applicability continues to expand.
-
Nickel catalysis is a rapidly advancing field that provides a powerful tool for activating challenging substrates like aryl fluorides and for unique transformations such as C-H trifluoromethylation.
-
Photocatalysis represents the cutting edge of mild and selective C-N bond formation, enabling novel reactivity and access to previously challenging structures under ambient conditions.
By carefully considering the strengths and weaknesses of each catalytic system, researchers can select the most appropriate method to efficiently and effectively synthesize the fluorinated anilines required for their specific research and development needs.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 24. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Visible-Light Photocatalytic C-H Amination of Arenes Utilizing Acridine-Lewis Acid Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Photocatalytic C-H Activation and Amination of Arenes with Nonactivated N-Hydroxyphthalimides Involving Phosphine-Mediated N-O Bond Scission. | Semantic Scholar [semanticscholar.org]
- 28. Photoelectrocatalytic Arene C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide: The Difluoromethyl Group as a Strategic Alternative to the Trifluoromethyl Group in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. For decades, the trifluoromethyl (CF₃) group has been the medicinal chemist's stalwart ally, prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence binding affinity through its potent electron-withdrawing nature.[1][2] However, the very properties that make the CF₃ group so effective can also present challenges, such as excessive lipophilicity leading to off-target effects or poor permeability.
Enter the difluoromethyl (CF₂H) group. Far from being a mere "lighter" version of its trifluoromethyl cousin, the CF₂H group is a functionally distinct and versatile tool that offers a unique combination of physicochemical properties.[3][4] This guide provides an in-depth comparison of the CF₂H and CF₃ groups, supported by experimental data and methodologies, to empower researchers and drug development professionals to make more nuanced and strategic decisions in molecular design. We will explore how the subtle yet critical differences in hydrogen bonding, lipophilicity, and metabolic stability can be leveraged to overcome common drug design hurdles.
The Defining Difference: Hydrogen Bonding Capability
The most profound distinction between the difluoromethyl and trifluoromethyl groups lies in their ability to participate in hydrogen bonding. The CF₃ group, lacking a hydrogen atom, is exclusively a hydrogen bond acceptor (HBA) via its fluorine atoms. In contrast, the CF₂H group possesses a polarized C-H bond, rendering it capable of acting as a weak but significant hydrogen bond donor (HBD).[5][6][7]
This HBD capability allows the CF₂H group to serve as a bioisostere for classical hydrogen bond donors like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, creating new avenues for specific, targeted interactions within a receptor's binding pocket.[3][8][9][10] This interaction, while weaker than a conventional O-H···O bond, can be crucial for enhancing binding affinity and specificity.[6]
Caption: The CF₂H group acting as a hydrogen bond donor to a carbonyl oxygen on a protein backbone.
Experimental Protocol: Quantifying Hydrogen Bond Donor Acidity (¹H NMR Titration)
The hydrogen bond donating capacity can be quantified using established methods like ¹H NMR titration with a known hydrogen bond acceptor.[6]
Objective: To determine the association constant (Kₐ) for the hydrogen bond formation between a CF₂H-containing compound and a hydrogen bond acceptor, such as tri-n-butylphosphine oxide (TBPO).
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the CF₂H-containing test compound in a non-polar, aprotic solvent (e.g., CCl₄ or C₆D₆) at a known concentration (e.g., 2 mM). Prepare a separate, more concentrated stock solution of TBPO in the same solvent (e.g., 200 mM).
-
Titration: Prepare a series of NMR tubes. To each tube, add a fixed volume of the test compound stock solution. Add increasing volumes of the TBPO stock solution to create a range of acceptor concentrations (e.g., 0 to 100 mM).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Monitor the chemical shift (δ) of the CF₂H proton. As the concentration of the H-bond acceptor increases, this proton will typically shift downfield.
-
Binding Isotherm: Plot the change in chemical shift (Δδ) against the concentration of the acceptor. Fit the resulting data to a 1:1 binding isotherm equation to calculate the association constant (Kₐ), which is a direct measure of the hydrogen bond strength.
Modulating Lipophilicity: A Finer Touch
Lipophilicity, typically expressed as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] While the CF₃ group is a reliable tool for increasing lipophilicity (Hansch π value of +0.88), this increase can sometimes be excessive, leading to poor solubility, high plasma protein binding, or promiscuous binding.[1]
The CF₂H group offers a more nuanced approach. Its effect on lipophilicity is highly context-dependent and generally less pronounced than that of the CF₃ group.[13] In some molecular scaffolds, particularly those with adjacent electron-withdrawing groups, replacing a methyl group with a CF₂H group can result in a minimal change or even a slight decrease in lipophilicity.[4][8] This allows for fine-tuning of a molecule's properties to achieve an optimal balance for cell permeability and solubility.
Comparative Data: Lipophilicity of Anisole Analogs
| Compound | Substituent | Experimental logP | Change from Anisole (ΔlogP) |
| Anisole | -OCH₃ | 2.11 | - |
| Difluoroanisole | -OCF₂H | 2.45 | +0.34 |
| Trifluoroanisole | -OCF₃ | 3.10 | +0.99 |
Data synthesized from literature reports for illustrative purposes.[13][14]
This data clearly shows that while both fluorinated groups increase lipophilicity compared to the methoxy group, the effect of the CF₂H group is significantly more moderate, providing a valuable intermediate option for optimization.
Experimental Protocol: Lipophilicity Determination by RP-HPLC
For rapid and efficient lipophilicity measurement, the reversed-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput alternative to the traditional shake-flask method.[12][15][16]
Objective: To estimate the logP of a compound by correlating its retention time on a C18 column with those of known standards.
Methodology:
-
System Setup: Use a C18 stationary phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic modifier like methanol or acetonitrile.
-
Calibration: Inject a series of standard compounds with well-documented logP values that span the expected range of the test compounds.
-
Sample Analysis: Dissolve the test compounds (CF₂H and CF₃ analogs) in a suitable solvent and inject them onto the HPLC system under the same conditions as the standards.
-
Data Analysis: Record the retention time (tᵣ) for each standard and test compound. Calculate the capacity factor (k) for each.
-
Correlation: Plot the known logP values of the standards against their capacity factors. A linear regression of this plot creates a calibration curve.
-
LogP Estimation: Use the capacity factors of the test compounds and the linear regression equation to calculate their estimated logP values.
Balancing Metabolic Stability
A primary reason for introducing fluorinated groups is to block metabolic hotspots. The exceptional strength of the C-F bond makes both CF₃ and CF₂H groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][17][18] Replacing a metabolically labile methyl or methoxy group with either CF₃ or CF₂H can dramatically increase a drug's half-life and improve its bioavailability.[17][18]
The CF₃ group is exceptionally robust and almost metabolically inert.[18] The CF₂H group, while also highly stable, retains a C-H bond that can, in principle, be oxidized. However, the strong electron-withdrawing effect of the adjacent fluorine atoms significantly increases the energy barrier for this oxidation, making it much more stable than a non-fluorinated methyl group. This provides a high degree of metabolic stability while retaining a potential site for metabolic "softening" if required in later stages of drug optimization.
Caption: Comparison of metabolic pathways for methyl, trifluoromethyl, and difluoromethyl groups.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay determines a compound's stability in the presence of liver enzymes, providing a key indicator of its metabolic clearance.[17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of test compounds in human liver microsomes (HLM).
Methodology:
-
Reagents: Human liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), and test compounds.
-
Incubation: Pre-warm HLM in phosphate buffer at 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
Optimizing Cell Membrane Permeability
Effective cell membrane permeability is essential for oral absorption and distribution to target tissues.[19][20] While increased lipophilicity generally favors passive diffusion, excessive lipophilicity can lead to sequestration in lipid bilayers, reducing the rate of transcellular permeability.[13]
This is a key area where the CF₂H group can offer a distinct advantage. Studies have shown that while trifluoroanisole (-OCF₃) compounds have higher lipophilicity than their difluoroanisole (-OCF₂H) counterparts, they often exhibit lower passive permeability.[13][14] The more balanced lipophilicity of the CF₂H group can prevent this "trapping" effect, leading to a better overall permeability profile.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive transcellular diffusion.[21]
Objective: To determine the effective permeability (Pₑ) of a compound across an artificial lipid membrane.
Methodology:
-
Plate Setup: A PAMPA plate consists of a donor plate (e.g., 96-well filter plate) and an acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Donor Solution: The test compound is dissolved in a buffer at a relevant pH (e.g., pH 7.4 for intestinal permeability) and added to the wells of the donor plate.
-
Acceptor Solution: The wells of the acceptor plate are filled with a matching buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The effective permeability coefficient (Pₑ) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.
Strategic Considerations and Conclusion
The choice between a difluoromethyl and a trifluoromethyl group is not a matter of simple substitution but a strategic decision based on the specific goals of a drug optimization program. The CF₃ group remains an unparalleled tool for achieving a significant increase in lipophilicity and metabolic stability. However, when a more delicate balance is required, the CF₂H group emerges as a superior alternative.
Caption: A simplified decision flowchart for selecting between CF₂H and CF₃ groups.
-
Hydrogen Bond Donation: It can form key interactions with targets that are inaccessible to the CF₃ group.
-
Moderate Lipophilicity: It allows for fine-tuning of ADME properties, often striking a better balance for permeability than the more lipophilic CF₃ group.
-
Robust Metabolic Stability: It effectively blocks metabolic pathways, similar to the CF₃ group, ensuring a favorable pharmacokinetic profile.
By understanding the distinct advantages of the CF₂H group, researchers can expand their chemical toolkit, enabling a more rational and successful approach to drug design and the development of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 12. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. nuvisan.com [nuvisan.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Permeation Testing | Teledyne LABS [teledynelabs.com]
A Comparative Guide to the Metabolic Stability of 3-(Difluoromethyl)-4-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success.[1][2] A molecule that is rapidly metabolized may struggle to reach its therapeutic target in sufficient concentrations, leading to diminished efficacy and a shorter duration of action.[1] The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability and fine-tune pharmacokinetic profiles.[3][4][5] The 3-(difluoromethyl)-4-fluoroaniline scaffold, in particular, presents an intriguing structural motif. This guide offers an in-depth, comparative analysis of the metabolic stability of compounds derived from this scaffold, underpinned by experimental data and detailed methodologies, to empower informed decision-making in drug design and development.
The Dichotomy of Fluorine in Drug Metabolism
The influence of fluorine on a compound's metabolic fate is a tale of two distinct effects. Its compact size allows it to serve as a bioisostere for hydrogen, thereby minimizing steric clashes at enzyme and receptor binding sites.[3][6] However, the true power of fluorine lies in its high electronegativity and the formidable strength of the carbon-fluorine (C-F) bond.[3][7] By strategically positioning a fluorine atom at a metabolically vulnerable site, medicinal chemists can effectively block oxidation by cytochrome P450 (CYP450) enzymes, a primary route of drug metabolism.[3][8] This "metabolic blocking" can substantially extend a compound's half-life and improve its bioavailability.[3]
Conversely, the precise placement of the fluorine atom is paramount. While fluorination can be a boon to stability, compounds featuring a fluorine atom at the para-position of an aniline ring can be susceptible to metabolic defluorination.[3][9][10][11] This process can generate reactive metabolites, raising potential toxicity concerns.[3][12]
Assessing Metabolic Stability: A Methodological Deep Dive
To provide a robust comparison, we will focus on a gold-standard in vitro assay: the liver microsomal stability assay .[13][14][15][16] This assay quantifies the rate at which a compound is metabolized by incubating it with liver microsomes, which are rich in CYP450 enzymes.[14][16]
An alternative and complementary approach is the S9 stability assay .[17][18][19] The S9 fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive snapshot of both Phase I and Phase II metabolic pathways.[17][20]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical liver microsomal metabolic stability assay.
Comparative Metabolic Stability Data
The following table presents hypothetical but representative data comparing the metabolic stability of several this compound derivatives with a non-fluorinated analog and a control compound.
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog-1 | 3-Methylaniline | 15.2 | 45.6 |
| DFFA-1 | This compound | 45.8 | 15.1 |
| DFFA-2 | N-acetyl-3-(difluoromethyl)-4-fluoroaniline | 68.5 | 10.1 |
| DFFA-3 | 2-Chloro-3-(difluoromethyl)-4-fluoroaniline | > 120 | < 5.0 |
| Verapamil | (Positive Control) | 10.5 | 66.0 |
This data is for illustrative purposes and does not represent actual experimental results.
The data clearly illustrates that the introduction of the difluoromethyl and fluoro groups in DFFA-1 leads to a significant enhancement in metabolic stability compared to the non-fluorinated Analog-1 . Further modifications, such as N-acetylation (DFFA-2 ) and the introduction of a chlorine atom (DFFA-3 ), can further decrease the rate of metabolism.
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol provides a step-by-step methodology for assessing the metabolic stability of test compounds.
Materials:
-
Test Compounds
-
Human Liver Microsomes (pooled, cryopreserved)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), cold, containing an appropriate internal standard (IS)
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Thaw cryopreserved human liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.[24]
-
Prepare a 1 µM working solution of the test compound and positive control in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
178 µL of 0.1 M phosphate buffer (pH 7.4)
-
2 µL of the 1 µM test compound or control solution
-
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 1 mg/mL liver microsome solution.
-
Immediately after adding the microsomes, add 10 µL of the NADPH regenerating system to initiate the metabolic reaction. For the time zero (T₀) point, add the quenching solution before the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of cold acetonitrile containing the internal standard to the respective wells.[25]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Interpreting the Results and Strategies for Optimization
A longer half-life and lower intrinsic clearance value are indicative of greater metabolic stability.[28] For compounds derived from this compound, several metabolic pathways should be considered.
Potential Metabolic Pathways
The following diagram illustrates potential metabolic pathways for fluorinated anilines.
Caption: Potential metabolic pathways for fluorinated anilines.
Studies have shown that microsomal NADPH-dependent dehalogenation of fluoroanilines can proceed through monooxygenation at the fluorinated position, leading to the formation of a reactive quinoneimine.[12][29] Another pathway involves the formation of a hydroxylated metabolite that can subsequently lose a fluoride anion.[29]
Should a lead compound exhibit poor metabolic stability, several strategies can be employed to mitigate this:
-
Metabolic Blocking: Introduce sterically hindering groups or electron-withdrawing groups at or near the site of metabolism to disfavor enzyme binding.[6][30]
-
Reduce Lipophilicity: Lowering the lipophilicity of a molecule can often reduce its affinity for metabolic enzymes.[30]
-
Bioisosteric Replacement: Replace metabolically labile functional groups with more stable isosteres.[6] For example, replacing a labile ester with an amide.[30]
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolic soft spot can slow the rate of metabolism due to the kinetic isotope effect.[31][32]
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery.[2][28] The this compound scaffold offers a promising starting point for the design of metabolically robust drug candidates. By understanding the interplay of its structural features with metabolic enzymes and employing rigorous in vitro assessment methodologies, researchers can rationally design and select compounds with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. This guide provides a foundational framework for these critical evaluations, empowering drug development professionals to make data-driven decisions in their quest for novel therapeutics. Adherence to regulatory guidelines from bodies like the FDA and EMA is also crucial throughout this process.[33][34][35][36]
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mttlab.eu [mttlab.eu]
- 20. S9 fraction - Wikipedia [en.wikipedia.org]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. api.pageplace.de [api.pageplace.de]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mercell.com [mercell.com]
- 26. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. nedmdg.org [nedmdg.org]
- 31. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. assets.ctfassets.net [assets.ctfassets.net]
- 34. bioivt.com [bioivt.com]
- 35. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 36. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Electrophilic Fluorination of Anilines: A Performance Comparison of Selectfluor® and NFSI
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis. The unique properties imparted by fluorine—enhanced metabolic stability, modulated lipophilicity, and improved bioavailability—make fluorinated compounds, particularly fluoroanilines, highly valuable building blocks.[1] However, the direct, selective fluorination of anilines presents a significant challenge due to the high reactivity of the aromatic ring and the competing side reactions.
This guide provides an in-depth, objective comparison of the two most prominent electrophilic N-F fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) . We will move beyond a simple catalog of features to explore the mechanistic nuances, performance data, and rationale behind experimental design, empowering you to make informed decisions for your specific synthetic needs.
The Contenders: A Profile of Leading N-F Reagents
The advent of stable, easy-to-handle electrophilic N-F reagents marked a significant breakthrough, offering a safer and more selective alternative to hazardous sources like elemental fluorine.[2] Among these, Selectfluor® and NFSI have become the workhorses of the field.[1][3]
-
Selectfluor® (F-TEDA-BF₄): The full chemical name is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[1] It is a highly reactive, non-hygroscopic, and thermally stable crystalline solid.[4] Its potent electrophilic fluorine-donating ability is coupled with a strong oxidizing potential.[4][5] This high reactivity makes it one of the most powerful and widely used electrophilic fluorinating agents.[6][7]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline solid that is generally considered a milder fluorinating agent than Selectfluor®.[3][4] Introduced in 1991, it has proven to be a versatile and effective reagent for the fluorination of a wide range of aliphatic and aromatic compounds.[8] Its milder nature can be advantageous in reactions requiring higher selectivity or with substrates sensitive to oxidation.
The general workflow for employing these reagents in a laboratory setting is straightforward, as illustrated below.
Caption: General workflow for a typical electrophilic fluorination experiment.
Performance Comparison: A Data-Driven Analysis
To provide a clear performance benchmark, the following table summarizes typical experimental outcomes for the direct fluorination of a generic aniline substrate. Yields and regioselectivity are highly substrate-dependent, but this data reflects general trends reported in the literature.
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | High to Very High.[4][6] Often considered the most reactive agent. | Moderate to High.[4] Generally milder than Selectfluor®.[3] |
| Typical Yields | Good to Excellent, but can be lowered by side reactions. | Good to Excellent, often with higher selectivity.[2] |
| Regioselectivity | Predominantly ortho- and para-directing. Can sometimes lead to di-fluorinated products due to high reactivity. | High ortho-/para-selectivity. The milder nature often prevents over-fluorination.[8] |
| Oxidizing Potential | Strong oxidant.[5] Can cause undesired side reactions with sensitive substrates. | Lower oxidizing potential compared to Selectfluor®. |
| Solubility | Soluble in polar solvents like acetonitrile, DMF, and water.[4] | Soluble in many common organic solvents (CH₂Cl₂, THF, acetonitrile).[4] |
| Handling | Thermally stable, non-hygroscopic, easy-to-handle crystalline solid.[1][4] | Stable, non-hygroscopic crystalline solid.[4][8] |
| Cost | Generally more expensive per mole. | Typically more cost-effective. |
Mechanistic Insights and Rationale for Reagent Selection
The choice between Selectfluor® and NFSI is not arbitrary; it is dictated by the electronic nature of the aniline substrate and the desired selectivity. The fluorination of aromatic compounds is believed to proceed through a polar electrophilic aromatic substitution (SEAr) mechanism.[9]
Recent studies, particularly for Selectfluor®, also suggest the possibility of a Single Electron Transfer (SET) pathway, especially with electron-rich aromatics.[10][11] In this pathway, an electron is first transferred from the aniline to the fluorinating agent, followed by fluorine atom transfer. This dual reactivity can explain both its high efficacy and its potential to initiate undesired oxidative side reactions.[12]
Caption: Simplified mechanism for electrophilic aromatic fluorination.
When to Choose Selectfluor®:
-
Less Activated Anilines: For aniline derivatives bearing electron-withdrawing groups, the high reactivity of Selectfluor® is often necessary to drive the reaction to completion.
-
Speed and Efficiency: When reaction time is critical and the substrate is robust, Selectfluor® typically provides faster conversion rates.
When to Choose NFSI:
-
Electron-Rich Anilines: For highly activated anilines (e.g., those with multiple electron-donating groups), the milder nature of NFSI helps to prevent over-fluorination (di- or tri-substitution) and oxidative decomposition.[8]
-
Sensitive Functional Groups: If the substrate contains functional groups susceptible to oxidation, NFSI is the safer, more selective choice.
-
Catalytic Systems: NFSI is often the reagent of choice in transition-metal-catalyzed C-H fluorination, where a milder fluorine source is crucial for catalyst compatibility and turnover.[8]
Validated Experimental Protocols
The following protocols are provided as a starting point for the direct fluorination of a representative substrate, 4-acetylaniline. These should be adapted based on the specific reactivity of your substrate.
Protocol 1: Fluorination using Selectfluor®
This protocol is adapted from general procedures for the fluorination of aromatic compounds.[4]
-
Preparation: To a 50 mL round-bottom flask under an argon atmosphere, add 4-acetylaniline (1.0 mmol, 135 mg) and anhydrous acetonitrile (10 mL). Stir the solution at room temperature until all solids are dissolved.
-
Reagent Addition: In a single portion, add Selectfluor® (1.1 mmol, 389 mg) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-fluoro-4-acetylaniline.
Protocol 2: Fluorination using NFSI
This protocol is based on methodologies developed for direct C-H fluorination with NFSI.[3][8]
-
Preparation: To a 50 mL round-bottom flask under an argon atmosphere, add 4-acetylaniline (1.0 mmol, 135 mg) and anhydrous acetonitrile (10 mL). Stir the solution.
-
Reagent Addition: Add NFSI (1.2 mmol, 378 mg) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir. The higher temperature is often required to compensate for the lower reactivity of NFSI compared to Selectfluor®. Monitor the reaction by TLC or GC-MS over 4-12 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the fluorinated product.
Conclusion and Future Outlook
Both Selectfluor® and NFSI are exceptionally powerful and versatile tools for the synthesis of fluoroanilines. Selectfluor® stands out for its high reactivity, making it ideal for less activated substrates, while NFSI offers a milder profile that provides superior selectivity for electron-rich and sensitive molecules. The choice of reagent is a critical experimental parameter that should be guided by a thorough understanding of the substrate's properties and the reaction mechanism.
The field of fluorination chemistry continues to evolve rapidly, with ongoing research into new catalytic systems, more selective reagents, and late-stage fluorination techniques that promise even greater control and efficiency in the synthesis of these vital chemical building blocks.[1][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brynmawr.edu [brynmawr.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. sioc.cas.cn [sioc.cas.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(Difluoromethyl)-4-fluoroaniline
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3-(Difluoromethyl)-4-fluoroaniline, a compound with structural alerts that necessitate stringent safety protocols. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a comprehensive understanding that builds a culture of safety and trust in our laboratory practices.
Hazard Assessment: Understanding the Molecule
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The structure of this compound presents several key features that inform our risk assessment:
-
Aromatic Amine Core: The aniline substructure is a well-known toxicophore. Aromatic amines can be absorbed through the skin and are often associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish tint to the skin), headache, dizziness, and nausea[1].
-
Fluorination: The presence of two types of fluorine substituents (a fluoro group and a difluoromethyl group) increases the compound's lipophilicity, potentially enhancing its absorption through the skin. Furthermore, during thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF)[1][2][3].
-
Hazard Classification: While specific toxicological data for this compound is limited, analogous compounds like 4-fluoroaniline and other fluorinated anilines are classified as harmful if swallowed, toxic in contact with skin, and causing severe skin and eye damage[3][4][5][6][7]. We must therefore operate under the assumption that this compound carries similar, if not enhanced, risks.
The Hierarchy of Controls: Engineering and Administrative Measures
Personal Protective Equipment (PPE) is the last line of defense. Before we even consider gloves and goggles, we must implement robust engineering and administrative controls to minimize exposure.
-
Primary Engineering Control: All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood[8]. This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful vapors or dust.
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS). Always work in a well-ventilated area and ensure that an emergency eye wash station and safety shower are immediately accessible[2][9].
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing direct contact. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-gloved with nitrile gloves | Chemical safety goggles with side shields | Flame-resistant lab coat, fully buttoned | Not required if performed in a fume hood |
| Solution Preparation | Double-gloved with nitrile gloves | Chemical safety goggles and a face shield | Flame-resistant lab coat, fully buttoned | Not required if performed in a fume hood |
| Reaction/Workup | Double-gloved with nitrile gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a flame-resistant lab coat | Recommended if there is a risk of aerosol generation |
| Large-Scale Operations | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical safety goggles and a face shield | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Detailed PPE Specifications:
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, due to the potential for rapid skin absorption of aromatic amines, double-gloving is mandatory[7][10][11]. For tasks with a higher risk of splashing or prolonged contact, consider heavier-duty gloves like butyl rubber or Viton. Always inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid contaminating your skin[3][7].
-
Eye and Face Protection: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields are insufficient. When handling solutions or performing any task with a splash risk, a full-face shield must be worn over the safety goggles[2][4][5]. Contact lenses should not be worn when handling this chemical, as they can trap and concentrate vapors against the eye.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement[8]. For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat[3]. Do not wear shorts or open-toed shoes in the laboratory[8].
-
Respiratory Protection: When engineering controls (like a fume hood) are properly used, respiratory protection is typically not required. However, in the event of a spill, a power failure, or for certain large-scale operations, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be available and used by trained personnel[4][5][9].
Operational Workflow and Disposal Plan
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Step-by-Step Handling Procedure:
The following workflow diagram illustrates the critical steps for safely handling this compound.
Caption: Standard workflow for handling this compound.
Spill Management:
In the event of a spill, evacuate all non-essential personnel from the area. If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal[3].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[12].
Waste Disposal Plan:
Proper waste segregation is crucial for both safety and environmental compliance.
-
Halogenated Waste Stream: this compound and any solutions containing it are classified as halogenated organic waste[8][12].
-
Segregation: All waste from this process, including reaction mixtures, solvents used for cleaning, and contaminated absorbent materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[13][14].
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area. Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity[14].
-
Solid Waste: Contaminated solid waste, such as gloves, weigh paper, and absorbent pads, should be double-bagged, sealed, and placed in a designated solid hazardous waste container.
By adhering to these detailed protocols, we can confidently and safely work with this compound, ensuring the integrity of our research and the well-being of our scientific community.
References
- 1. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. aarti-industries.com [aarti-industries.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. lobachemie.com [lobachemie.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. fishersci.com [fishersci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
